molecular formula C42H80NO8P B6596549 1,2-Diacyl-sn-glycero-3-phosphocholine CAS No. 97281-47-5

1,2-Diacyl-sn-glycero-3-phosphocholine

Katalognummer: B6596549
CAS-Nummer: 97281-47-5
Molekulargewicht: 758.1 g/mol
InChI-Schlüssel: JLPULHDHAOZNQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diacyl-sn-glycero-3-phosphocholine, more commonly known as phosphatidylcholine (PC), is a zwitterionic phospholipid and the most abundant glycerophospholipid found in animal and plant cell membranes . As a key building block of membrane bilayers, it makes up a particularly high proportion (80-90%) of the outer leaflet of the plasma membrane in nucleated cells . Its structure consists of a glycerol backbone where the sn -1 and sn -2 positions are esterified with fatty acids of varying chain lengths and saturation, and the sn -3 position is linked to a phosphocholine headgroup . This amphiphilic nature allows it to spontaneously form lipid bilayers in aqueous solutions, making it an essential material for constructing model membranes and liposomes . This phospholipid is indispensable in biophysical and biochemical research for studying membrane structure, dynamics, and protein-lipid interactions. A primary application is in the development of liposomal drug delivery systems. Due to its biocompatibility, biodegradability, and affinity for natural cell membranes, phosphatidylcholine is widely used to create liposomes for encapsulating and delivering active pharmaceutical ingredients, genes, and contrast agents . The synthesis of monodisperse PC liposomes via microfluidic techniques allows for precise size control, which is critical for influencing cellular uptake and circulation time in vivo . Furthermore, specific molecular species, such as DPPC (1,2-dipalmitoyl- sn -glycero-3-phosphocholine), play a vital physiological role in lung surfactant for reducing surface tension . Researchers can utilize this high-purity compound to prepare emulsifiers, solubilizers, and lipid nanoparticles. It is supplied with a documented purity of ≥95% and should be stored at -20°C. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPULHDHAOZNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline]
Record name Lecithins
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lecithin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5816
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0305 at 24 °C/4 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

CAS No.

8002-43-5, 97281-47-5
Record name Lecithin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lecithins
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lecithins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphatidylcholines, soya
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

236-237 °C
Details Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf
Record name LECITHINS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Molecular Architecture of 1,2-diacyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholine, a member of the phosphatidylcholine (PC) class, is a fundamental glycerophospholipid and a primary constituent of eukaryotic cell membranes.[1] Its amphipathic nature, characterized by a hydrophilic head and a hydrophobic tail, is crucial for the formation of the lipid bilayers that define cellular boundaries and compartments.[1] Beyond its structural role, phosphatidylcholine is involved in various cellular processes, including signal transduction and lipoprotein metabolism. This guide provides a detailed examination of the molecular structure of this compound, supported by quantitative data and an overview of the experimental protocols used for its characterization.

Core Molecular Structure

The structure of this compound is composed of three primary components: a glycerol (B35011) backbone, two fatty acid chains, and a phosphocholine (B91661) head group.

The Glycerol Backbone and Stereochemistry

The central component of the molecule is a three-carbon glycerol backbone. The "sn" in the name stands for stereospecific numbering . This nomenclature indicates that the glycerol molecule is prochiral and that the substituents are arranged in a specific, non-random stereochemical configuration. In this standard convention, the C-2 hydroxyl group is oriented to the left in a Fischer projection. This results in the C-1 and C-3 positions being stereochemically distinct. In this compound, the fatty acids are esterified to the sn-1 and sn-2 positions, and the phosphocholine moiety is attached to the sn-3 position, resulting in an R configuration at the C-2 chiral center.

The Diacyl Groups (Fatty Acid Chains)

Two fatty acid chains are attached to the sn-1 and sn-2 positions of the glycerol backbone through ester bonds.[2][3] These fatty acid "tails" are hydrophobic and can vary significantly in their length and degree of saturation.

  • At the sn-1 position , the fatty acid is typically a saturated fatty acid (e.g., palmitic acid, C16:0; or stearic acid, C18:0).[4]

  • At the sn-2 position , the fatty acid is commonly an unsaturated fatty acid (e.g., oleic acid, C18:1; or linoleic acid, C18:2).

The presence of unsaturated fatty acids, which contain one or more cis double bonds, introduces kinks into the acyl chains. This structural feature is critical for modulating the fluidity of cell membranes.

The Phosphocholine Head Group

The hydrophilic "head" of the molecule is a phosphocholine group attached to the sn-3 position of the glycerol backbone via a phosphodiester bond. This group consists of a negatively charged phosphate (B84403) group and a positively charged quaternary ammonium (B1175870) group from the choline (B1196258) moiety, making it a zwitterion at physiological pH. This polar head group is responsible for the molecule's interaction with the aqueous environment.

Below is a diagram illustrating the general structure of this compound.

G cluster_glycerol sn-Glycerol Backbone cluster_acyl1 sn-1 Acyl Group cluster_acyl2 sn-2 Acyl Group cluster_headgroup sn-3 Phosphocholine Head Group G1 CH₂ G2 CH G1->G2 O1 O G1->O1 G3 CH₂ G2->G3 O2 O G2->O2 O3 O G3->O3 C1 C=O O1->C1 R1 R₁ (e.g., Saturated Fatty Acid) C1->R1 C2 C=O O2->C2 R2 R₂ (e.g., Unsaturated Fatty Acid) C2->R2 P P O3->P O4 O⁻ P->O4 O5 =O P->O5 O6 O P->O6 CH2_1 CH₂ O6->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 N N⁺(CH₃)₃ CH2_2->N

Caption: General structure of this compound.

Quantitative Data

The precise molecular dimensions of this compound can vary depending on the specific fatty acid chains and the physical state of the lipid (e.g., in a crystal or a lipid bilayer). The following tables provide representative physicochemical properties for a few specific phosphatidylcholine molecules.

Table 1: Physicochemical Properties of Selected Phosphatidylcholines

Property1,2-Diacetyl-sn-glycero-3-phosphocholine (PC(2:0/2:0))1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC or PC(18:0/18:0))1-Palmitoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (PLPC or PC(16:0/18:2))
Molecular Formula C₁₂H₂₄NO₈PC₄₄H₈₈NO₈PC₄₂H₈₀NO₈P
Molecular Weight 341.29 g/mol 790.1 g/mol 758.1 g/mol
Topological Polar Surface Area 111 Ų111 Ų111 Ų

Data sourced from PubChem.[5][6][7]

Table 2: Common Fatty Acids in Naturally Occurring Phosphatidylcholines

Fatty AcidAbbreviationStructureType
Palmitic Acid16:0CH₃(CH₂)₁₄COOHSaturated
Stearic Acid18:0CH₃(CH₂)₁₆COOHSaturated
Oleic Acid18:1 (n-9)CH₃(CH₂)₇CH=CH(CH₂)₇COOHMonounsaturated
Linoleic Acid18:2 (n-6)CH₃(CH₂)₄(CH=CHCH₂)₂ (CH₂)₆COOHPolyunsaturated
Arachidonic Acid20:4 (n-6)CH₃(CH₂)₄(CH=CHCH₂)₄(CH₂)₂COOHPolyunsaturated

Experimental Protocols for Structural Characterization

The elucidation of the structure of this compound relies on several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed atomic structure of molecules in solution. Both ¹H-NMR and ³¹P-NMR are commonly employed for phosphatidylcholine analysis.

  • ¹H-NMR Protocol Outline:

    • Sample Preparation: Dissolve a known quantity of the lipid and an internal standard (e.g., imidazole) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

    • Data Acquisition: Record the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz).

    • Analysis: The structure is confirmed by analyzing the chemical shifts and coupling constants of the protons. The choline methyl protons give a characteristic sharp singlet, while signals from the glycerol backbone and acyl chains appear at distinct chemical shifts. Quantification can be achieved by comparing the integral of the choline signal to that of the internal standard.[5]

  • ³¹P-NMR Protocol Outline:

    • Sample Preparation: Similar to ¹H-NMR, the lipid sample is dissolved in a suitable solvent with a phosphorus-containing internal standard (e.g., triphenylphosphate).

    • Data Acquisition: Acquire the ³¹P-NMR spectrum. Since phospholipids (B1166683) typically contain a single phosphorus atom, the spectrum is often simpler than the ¹H-NMR spectrum.

    • Analysis: The chemical shift of the phosphorus nucleus provides information about the phosphate ester environment. This method is particularly useful for quantifying the total amount of phospholipids in a mixture.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to identify the specific fatty acid chains attached to the glycerol backbone.

  • Lipid Extraction Protocol (Bligh-Dyer Method):

    • Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a mixture of chloroform (B151607) and methanol.

    • Phase Separation: Add water to the homogenate to induce phase separation. The lipids will be in the lower chloroform layer.

    • Extraction: Collect the chloroform layer, evaporate the solvent under a stream of nitrogen, and store the extracted lipids at -20°C.

    • Reconstitution: Before analysis, reconstitute the lipid extract in an appropriate solvent for introduction into the mass spectrometer.

  • Analysis Protocol (Electrospray Ionization - Tandem MS):

    • Ionization: Introduce the lipid sample into the mass spectrometer using electrospray ionization (ESI). Phosphatidylcholines readily form positive ions.

    • MS1 Scan: Obtain a full scan mass spectrum to identify the molecular ions of the different phosphatidylcholine species present.

    • MS/MS (Tandem MS) Scan: Select a specific molecular ion and subject it to collision-induced dissociation. The resulting fragment ions provide information about the head group and the individual fatty acid chains, allowing for their identification.

X-ray Crystallography

X-ray crystallography can provide the atomic-level three-dimensional structure of molecules in their crystalline state. While challenging for lipids due to their flexibility, it has been successfully applied to determine the packing of phosphatidylcholines in crystals and bilayers.

  • Crystallization Protocol Outline (for Lipid-Protein Complexes or Lipid Phases):

    • Sample Preparation: Purify the phosphatidylcholine and, if applicable, the protein of interest.

    • Crystallization: Set up crystallization trials using methods such as vapor diffusion or lipidic cubic phase (LCP) crystallization.[9] LCP is particularly suited for membrane-associated molecules.

    • Crystal Harvesting: Carefully harvest the grown crystals and cryo-protect them for data collection.

  • Data Collection and Structure Determination Protocol:

    • Diffraction: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

    • Data Processing: Process the resulting diffraction pattern to obtain the electron density map of the unit cell.

    • Structure Refinement: Build an atomic model into the electron density map and refine it to obtain the final three-dimensional structure. For lipid structures, specialized techniques like multi-wavelength anomalous dispersion (MAD) using brominated lipids may be employed to solve the phase problem.[10][11]

The following diagram illustrates a simplified workflow for the structural characterization of phosphatidylcholines.

G cluster_sample Sample Source cluster_extraction Preparation cluster_analysis Structural Analysis cluster_results Derived Information Sample Biological Sample or Synthetic Lipid Extraction Lipid Extraction & Purification Sample->Extraction NMR NMR Spectroscopy (¹H, ³¹P) Extraction->NMR MS Mass Spectrometry (ESI-MS/MS) Extraction->MS Xray X-ray Crystallography Extraction->Xray Structure Atomic Connectivity & Stereochemistry NMR->Structure Composition Fatty Acid Composition MS->Composition ThreeD 3D Structure & Packing Xray->ThreeD

Caption: Workflow for structural characterization of phosphatidylcholines.

References

The Pivotal Role of 1,2-Diacyl-sn-glycero-3-phosphocholine in Cell Membrane Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholine, commonly known as phosphatidylcholine (PC), is the most abundant phospholipid in eukaryotic cell membranes, often constituting over 50% of the total phospholipid content.[1][2] Its amphipathic nature, characterized by a hydrophilic phosphocholine (B91661) head group and two hydrophobic acyl chains, is fundamental to the formation of the lipid bilayer, the basic structure of all cellular membranes.[2] Beyond its primary structural role, PC is a dynamic and crucial player in a multitude of cellular processes, including signal transduction, the regulation of membrane protein function, and lipid homeostasis.[1][2] The diversity in the length and saturation of its acyl chains further contributes to the complexity and functional versatility of cell membranes. This technical guide provides a comprehensive overview of the core functions of phosphatidylcholine in cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

The Structural Role of Phosphatidylcholine in Cell Membranes

The unique cylindrical shape of the phosphatidylcholine molecule, where the cross-sectional area of the headgroup is comparable to that of the acyl chains, predisposes it to form flat, lamellar structures.[3][4] This property is central to the formation of the stable yet fluid lipid bilayer that encases cells and their organelles.

Membrane Fluidity and Integrity

The fatty acid composition of PC is a major determinant of membrane fluidity. The presence of unsaturated fatty acids, which contain one or more double bonds, introduces kinks in the acyl chains, preventing tight packing of the lipid molecules.[2] This increased spacing enhances the lateral mobility of lipids and embedded proteins, which is essential for numerous cellular functions, including membrane trafficking and signal transduction.[2] Conversely, saturated fatty acids allow for tighter packing, leading to a more rigid and less permeable membrane. Cells can modulate the ratio of saturated to unsaturated fatty acids in their PC molecules to maintain optimal membrane fluidity in response to environmental changes, such as temperature fluctuations.[2]

Influence on Membrane Thickness and Curvature

The length of the acyl chains of phosphatidylcholine directly correlates with the thickness of the lipid bilayer.[5] Longer acyl chains result in a thicker membrane. This relationship is crucial for accommodating transmembrane proteins, which have specific hydrophobic domain lengths that must span the bilayer. The cylindrical geometry of PC molecules generally favors the formation of flat membranes with low intrinsic curvature.[3][4] However, local variations in PC concentration and its interaction with other lipids and proteins can contribute to the generation and stabilization of membrane curvature, which is important for processes like vesicle formation and cell division.

Quantitative Data on Phosphatidylcholine in Cell Membranes

The abundance and biophysical properties of phosphatidylcholine vary across different cell types and organelles, reflecting their specialized functions.

Membrane TypePhosphatidylcholine (% of total phospholipids)Reference
Human Erythrocyte (Plasma Membrane)~19-23%[6]
Rat Liver Hepatocyte (Endoplasmic Reticulum)~40%[7]
Rat Liver Hepatocyte (Mitochondria - Outer Membrane)~48%[7]
Rat Liver Hepatocyte (Mitochondria - Inner Membrane)~40%[7]
Mammalian Cells (General)40-50%[1][8]
Biophysical PropertyValueConditionsReference
Bilayer Thickness (Di-14:0 PC)~3.7 nmFluid phase[5]
Bilayer Thickness (Di-18:0 PC)~4.5 nmFluid phase[5]
Area per Molecule (Saturated PC)~65.7 - 66.5 ŲFluid phase[5]
Area per Molecule (Monounsaturated PC)~67.7 - 70.1 ŲFluid phase[5]

Phosphatidylcholine in Cellular Signaling

Phosphatidylcholine is not merely a structural component but also a key player in cellular signaling, serving as a precursor for the generation of second messengers.

The Phospholipase C (PLC) Signaling Pathway

A crucial signaling pathway involving PC is its hydrolysis by phosphatidylcholine-specific phospholipase C (PC-PLC).[9][10] Upon activation by various stimuli, such as growth factors and hormones, PC-PLC cleaves PC into two important second messengers: diacylglycerol (DAG) and phosphocholine.[9][11] DAG remains in the membrane and activates protein kinase C (PKC), a family of enzymes that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Phosphocholine is released into the cytosol and can be further metabolized.

PLC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PC_PLC PC-PLC Receptor->PC_PLC 2. Activation PC Phosphatidylcholine PC_PLC->PC 3. Hydrolysis DAG Diacylglycerol PC->DAG Phosphocholine Phosphocholine PC->Phosphocholine PKC Protein Kinase C DAG->PKC 4. Activation Cellular_Response Cellular Response PKC->Cellular_Response 5. Phosphorylation Cascade

Phospholipase C (PLC) signaling pathway involving phosphatidylcholine.
Phosphatidylcholine Metabolism and Synthesis

The synthesis of phosphatidylcholine primarily occurs through two main pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which is predominantly active in the liver.[12][13] The CDP-choline pathway is the main route for PC synthesis in most cells and involves the sequential conversion of choline (B1196258) to phosphocholine and then to CDP-choline, which is finally combined with diacylglycerol to form PC.[13] The regulation of these pathways is critical for maintaining membrane homeostasis.

PC_Metabolism cluster_CDP_Choline CDP-Choline (Kennedy) Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase (CTP -> PPi) PC_CDP Phosphatidylcholine CDP_Choline->PC_CDP DAG Diacylglycerol DAG->PC_CDP Cholinephosphotransferase PE Phosphatidylethanolamine PC_PEMT Phosphatidylcholine PE->PC_PEMT PEMT (3x) PEMT_reaction PEMT_reaction SAM S-Adenosyl Methionine SAH S-Adenosyl Homocysteine SAM->SAH

Major pathways of phosphatidylcholine synthesis.

Interaction with Membrane Proteins

The lipid environment provided by phosphatidylcholine is crucial for the proper folding, stability, and function of integral and peripheral membrane proteins. The biophysical properties of the PC-rich bilayer, such as thickness and fluidity, can allosterically regulate the activity of membrane-embedded enzymes and transporters. For instance, a mismatch between the hydrophobic thickness of a protein and the surrounding lipid bilayer can induce conformational changes in the protein, thereby altering its function. Furthermore, specific PC species can have direct binding interactions with proteins, modulating their localization and activity.

Experimental Protocols

Preparation of Phosphatidylcholine-Containing Liposomes by Thin-Film Hydration

This method is a common technique for creating model membrane systems to study the biophysical properties of lipids and their interactions with other molecules.[14][15]

Materials:

  • This compound (specific acyl chain composition as required)

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Water bath

  • Extruder with polycarbonate membranes of defined pore size (optional)

Procedure:

  • Lipid Solubilization: Dissolve the desired amount of phosphatidylcholine in the chloroform/methanol mixture in a round-bottom flask. If creating a mixed lipid vesicle, co-dissolve all lipids at this stage.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least one hour.

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid to ensure proper hydration.

  • Vesicle Formation: Agitate the flask by hand-shaking or vortexing to disperse the lipid film into the buffer, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles of a more uniform size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is repeated multiple times to ensure a homogenous population of liposomes.

Workflow for liposome (B1194612) preparation by thin-film hydration.
Quantification of Phosphatidylcholine in Biological Samples

An enzymatic assay is a common and sensitive method for quantifying PC in various biological samples.[16][17]

Materials:

  • Phosphatidylcholine assay kit (containing phospholipase D, choline oxidase, horseradish peroxidase, and a fluorescent probe)

  • 96-well microtiter plate (black, clear bottom)

  • Fluorescence microplate reader

  • Phosphatidylcholine standard

  • Samples (e.g., serum, cell lysates)

Procedure:

  • Sample Preparation: Prepare samples as per the kit's instructions. This may involve dilution in assay buffer.

  • Standard Curve Preparation: Prepare a series of dilutions of the phosphatidylcholine standard to create a standard curve.

  • Assay Reaction: Add a small volume of the standards and samples to the wells of the 96-well plate.

  • Add Reaction Reagent: Add the reaction mixture (containing phospholipase D, choline oxidase, HRP, and the fluorescent probe) to each well. Phospholipase D hydrolyzes PC to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. HRP, in the presence of the fluorescent probe, catalyzes the conversion of the probe to a highly fluorescent product.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculation: Determine the concentration of phosphatidylcholine in the samples by comparing their fluorescence readings to the standard curve.

Studying Phosphatidylcholine-Protein Interactions using a Protein-Lipid Overlay Assay

This assay is a qualitative method to screen for proteins that bind to specific lipids.

Materials:

  • Nitrocellulose membrane

  • Phosphatidylcholine solution in an appropriate solvent

  • Blocking buffer (e.g., BSA in TBST)

  • Purified protein of interest

  • Primary antibody against the protein of interest

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Lipid Spotting: Spot small volumes of the phosphatidylcholine solution onto a nitrocellulose membrane and allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific protein binding.

  • Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest.

  • Washing: Wash the membrane extensively to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein-lipid interaction by detecting the signal produced.

Conclusion

This compound is far more than a passive structural component of cell membranes. Its intricate involvement in maintaining membrane fluidity and integrity, influencing the function of membrane proteins, and participating in critical signaling pathways underscores its central role in cellular physiology. The ability to precisely modulate its acyl chain composition provides cells with a sophisticated mechanism to adapt to changing environmental conditions and to regulate a vast array of biological processes. A thorough understanding of the multifaceted functions of phosphatidylcholine is therefore essential for researchers in cell biology, biochemistry, and pharmacology, and holds significant promise for the development of novel therapeutic strategies targeting membrane-associated pathologies.

References

The Pivotal Role of 1,2-Diacyl-sn-glycero-3-phosphocholine in Lipid Bilayer Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholine (PC) is a cornerstone of membrane biology, representing a major class of phospholipids (B1166683) that are fundamental to the structure and function of cellular membranes in eukaryotic organisms.[1][2] Its amphipathic nature, characterized by a hydrophilic phosphocholine (B91661) head group and two hydrophobic acyl chains linked by a glycerol (B35011) backbone, is the driving force behind the spontaneous self-assembly into the quintessential lipid bilayer structure that encloses cells and their organelles.[1][3] This guide provides an in-depth technical exploration of the core principles governing the role of PC in lipid bilayer formation, its physicochemical properties, and its interactions with other membrane components. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of membrane biophysics, cell biology, and pharmaceutical sciences.

Physicochemical Properties of Phosphatidylcholine and Bilayer Formation

The remarkable ability of PC to form stable yet dynamic bilayers is a direct consequence of its molecular architecture. The hydrophilic headgroup readily interacts with the aqueous environment, while the hydrophobic tails are shielded from water, leading to the formation of a thermodynamically favorable bilayer structure.[1][3] The specific properties of the resulting bilayer are intricately linked to the nature of the acyl chains.

Influence of Acyl Chain Length and Saturation

The length and degree of saturation of the two fatty acid chains esterified to the glycerol backbone are critical determinants of the bilayer's physical state.

  • Acyl Chain Length: Longer acyl chains lead to increased van der Waals interactions between neighboring lipid molecules. This results in a more ordered, thicker, and less fluid bilayer with a higher gel-to-liquid crystalline phase transition temperature (Tm).[4]

  • Acyl Chain Saturation: The presence of cis-double bonds in unsaturated acyl chains introduces kinks, disrupting the tight packing of the lipid tails. This increases the area per lipid, decreases bilayer thickness, and enhances membrane fluidity, consequently lowering the Tm.[3][5][6]

These relationships are fundamental to understanding how cells modulate membrane fluidity in response to environmental changes.

Quantitative Data on Phosphatidylcholine Bilayer Properties

The following tables summarize key quantitative parameters for bilayers composed of various common 1,2-diacyl-sn-glycero-3-phosphocholines. These values are essential for designing model membrane systems and for interpreting experimental data.

Table 1: Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) of Saturated Diacylphosphatidylcholines.

Phosphatidylcholine SpeciesAcyl Chain CompositionTm (°C)
DLPC1,2-dilauroyl (12:0)-1.8
DMPC1,2-dimyristoyl (14:0)23.9
DPPC1,2-dipalmitoyl (16:0)41.3
DSPC1,2-distearoyl (18:0)55.1
DAPC1,2-diarachidoyl (20:0)66.0

Data compiled from multiple sources.

Table 2: Structural Properties of Phosphatidylcholine Bilayers in the Fluid Phase.

Phosphatidylcholine SpeciesAcyl Chain CompositionTemperature (°C)Area per Lipid (Ų)Bilayer Thickness (D_HH) (Å)
DLPC1,2-dilauroyl (12:0)3063.235.6
DMPC1,2-dimyristoyl (14:0)3060.639.4
DPPC1,2-dipalmitoyl (16:0)5064.045.3
DSPC1,2-distearoyl (18:0)6565.547.5
DOPC1,2-dioleoyl (18:1)3072.436.3
POPC1-palmitoyl-2-oleoyl (16:0-18:1)3068.337.7

D_HH refers to the headgroup-to-headgroup distance. Data compiled from multiple sources.[7][8][9]

Interaction with Cholesterol

Cholesterol is a crucial modulator of membrane properties in animal cells. Its interaction with phosphatidylcholine is complex and dependent on the physical state of the bilayer. In the fluid phase, cholesterol inserts between PC molecules, increasing the order of the acyl chains and decreasing the area per lipid, leading to a "condensing effect". This reduces membrane fluidity and permeability. Conversely, in the gel phase, cholesterol disrupts the tight packing of the saturated acyl chains, increasing membrane fluidity.

Experimental Protocols

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a widely used method to prepare unilamellar vesicles (liposomes) with a defined size distribution.

a. Thin-Film Hydration:

  • Lipid Solubilization: Dissolve the desired this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with an aqueous buffer of choice. The hydration temperature should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid with the highest Tm in the mixture. Agitate the flask by vortexing to facilitate the formation of multilamellar vesicles (MLVs).

b. Extrusion:

  • Assembly: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Two stacked membranes are often used for better results.

  • Temperature Control: Heat the extruder to a temperature above the Tm of the lipids.

  • Extrusion Process: Load the MLV suspension into one of the syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process disrupts the multilamellar structure and forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane.[10][11][12]

c. Determination of Lipid Concentration:

After preparation, it is crucial to determine the final lipid concentration. This can be achieved through various methods, including gravimetric analysis after solvent extraction or colorimetric assays such as the sulfo-phospho-vanillin method.[13][14][15]

Characterization of Bilayer Properties

a. Differential Scanning Calorimetry (DSC):

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.

  • Sample Preparation: Prepare a liposome suspension of known lipid concentration.

  • DSC Measurement: Load the liposome suspension into the sample pan and an equal volume of buffer into the reference pan. Scan a desired temperature range that encompasses the expected phase transition(s).

  • Data Analysis: The resulting thermogram will show peaks corresponding to endothermic phase transitions. The peak temperature corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

b. X-ray Diffraction:

X-ray diffraction provides detailed structural information about the lipid bilayer, including its thickness.

  • Sample Preparation: Prepare oriented multilayer samples on a solid substrate or unilamellar vesicle suspensions.

  • Data Acquisition: Expose the sample to a collimated X-ray beam and record the diffraction pattern.

  • Data Analysis: For multilamellar samples, the positions of the Bragg peaks can be used to calculate the lamellar repeat distance, which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

c. Fluorescence Spectroscopy for Membrane Fluidity:

Fluorescent probes like Laurdan are sensitive to the polarity of their environment and can be used to assess membrane fluidity.

  • Probe Incorporation: Incubate the liposomes with Laurdan.

  • Fluorescence Measurement: Excite the sample at approximately 350 nm and measure the emission intensity at two wavelengths, typically around 440 nm (characteristic of the gel phase) and 490-500 nm (characteristic of the liquid-crystalline phase).

  • Generalized Polarization (GP) Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A higher GP value indicates a more ordered (less fluid) membrane.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to phosphatidylcholine metabolism and experimental design.

Phosphatidylcholine_Metabolism cluster_kennedy Kennedy Pathway cluster_catabolism Catabolism & Signaling Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC 1,2-Diacyl-sn-glycero-3- Phosphocholine (PC) CDP_Choline->PC Choline- phosphotransferase DAG Diacylglycerol (DAG) DAG->PC PC->DAG PLC LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 PA Phosphatidic Acid (PA) PC->PA PLD PE Phosphatidylethanolamine (PE) PE->PC FA Fatty Acid

Phosphatidylcholine Biosynthesis and Catabolism Pathways.

Experimental_Workflow start Hypothesis Formulation prep Liposome Preparation (Thin-Film Hydration & Extrusion) start->prep char Physicochemical Characterization prep->char dsc DSC (Phase Transition) char->dsc Thermal Properties xray X-ray Diffraction (Bilayer Thickness) char->xray Structural Properties fluor Fluorescence Spectroscopy (Membrane Fluidity) char->fluor Dynamic Properties analysis Data Analysis & Interpretation dsc->analysis xray->analysis fluor->analysis conclusion Conclusion & Further Studies analysis->conclusion

General Experimental Workflow for Studying Lipid Bilayer Properties.

References

The Biosynthesis of 1,2-diacyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of 1,2-diacyl-sn-glycero-3-phosphocholine, commonly known as phosphatidylcholine (PC). As the most abundant phospholipid in eukaryotic cell membranes, the synthesis of PC is a critical process for membrane integrity, cellular signaling, and lipid metabolism. This document details the key enzymatic steps, presents quantitative data for the enzymes involved, outlines experimental protocols for their study, and provides visual representations of the pathways and workflows.

Core Biosynthetic Pathways

The de novo synthesis of phosphatidylcholine in mammalian cells is primarily accomplished through two distinct pathways: the Kennedy pathway (also known as the CDP-choline pathway) and the Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.

The Kennedy Pathway (CDP-Choline Pathway)

First elucidated by Eugene P. Kennedy in 1956, this pathway is the principal route for PC synthesis in most mammalian cells.[1] It utilizes choline (B1196258) as a precursor and involves a three-step enzymatic cascade.

The initial step is the phosphorylation of choline to phosphocholine (B91661), a reaction catalyzed by Choline Kinase (CK) using ATP as the phosphate (B84403) donor.[2] Subsequently, the rate-limiting step of the Kennedy pathway is the conversion of phosphocholine to cytidine (B196190) diphosphate-choline (CDP-choline) by the enzyme CTP:phosphocholine cytidylyltransferase (CCT) .[1][3] This reaction is crucial for activating the phosphocholine headgroup. In the final step, Cholinephosphotransferase (CPT) , also known as choline/ethanolamine phosphotransferase (CEPT), catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone, yielding the final product, this compound.[1][4]

The Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway

Predominantly active in the liver, the PEMT pathway provides an alternative route for PC synthesis, particularly when dietary choline is limited.[5] This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. The enzyme Phosphatidylethanolamine N-methyltransferase (PEMT) , located in the endoplasmic reticulum and mitochondria-associated membranes, catalyzes three successive methylation reactions, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6] Through this process, PE is converted to phosphatidyl-N-monomethylethanolamine (PMME), then to phosphatidyl-N,N-dimethylethanolamine (PDME), and finally to phosphatidylcholine.[7]

Quantitative Data on Key Enzymes

The efficiency and regulation of phosphatidylcholine biosynthesis are governed by the kinetic properties of the enzymes involved. The following tables summarize key quantitative data for the enzymes of the Kennedy pathway.

EnzymeSubstrate(s)KmVmaxOrganism/TissueReference(s)
Choline Kinase (CK) Choline0.27 mM138.7 µmol/min/mgRat Liver[8]
ATP90 µMRat Liver[8]
Choline0.74 mMRat Striatum (soluble)[6]
Choline0.68 mMRat Striatum (membrane)[6]
Choline18 µMBrewer's Yeast[9]
CTP:phosphocholine cytidylyltransferase (CCT) CTP0.99 mM (no oleate)Rat Lung Microsomes[5]
CTP0.33 mM (with oleate)Rat Lung Microsomes[5]
CTP1.04 mM (no oleate)H-Form Lipoprotein[5]
CTP0.27 mM (with oleate)H-Form Lipoprotein[5]
Cholinephosphotransferase (CPT) CDP-cholineVaries with DAG speciesMouse Liver Microsomes[10][11]
1,2-DiacylglycerolVaries with CDP-choline concentrationMouse Liver Microsomes[10][11]

Table 1: Kinetic Parameters of Kennedy Pathway Enzymes. This table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the key enzymes of the Kennedy pathway, highlighting the influence of substrates and cellular environment on their activity.

Experimental Protocols

The study of phosphatidylcholine biosynthesis involves a series of well-defined experimental procedures to measure enzyme activity and metabolic flux.

Enzyme Activity Assays

3.1.1. Choline Kinase (CK) Assay

A common method for assaying choline kinase activity is a coupled spectrophotometric assay.[12]

  • Principle: The production of ADP by choline kinase is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 7.5

    • 100 mM NaCl

    • 10 mM MgCl₂

    • 10 mM ATP

    • 10 mM Choline Chloride

    • Phosphoenolpyruvate

    • NADH

    • Pyruvate Kinase

    • Lactate Dehydrogenase

    • Enzyme sample (cell lysate or purified enzyme)

  • Procedure:

    • Prepare the reaction mixture without the enzyme sample.

    • Add the enzyme sample to initiate the reaction.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH oxidation.

3.1.2. CTP:phosphocholine cytidylyltransferase (CCT) Assay

The activity of CCT can be determined by measuring the formation of radiolabeled CDP-choline from radiolabeled phosphocholine.[13]

  • Principle: [¹⁴C]phosphocholine is used as a substrate, and the incorporation of radioactivity into the product, [¹⁴C]CDP-choline, is measured.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 15 mM CTP

    • [¹⁴C]phosphocholine

    • Lipid vesicles (for enzyme activation)

    • Enzyme sample

  • Procedure:

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding a solution to precipitate the product (e.g., activated charcoal).

    • Wash the precipitate to remove unincorporated [¹⁴C]phosphocholine.

    • Elute the [¹⁴C]CDP-choline from the precipitate.

    • Quantify the radioactivity using liquid scintillation counting.

3.1.3. Cholinephosphotransferase (CPT) Assay

CPT activity can be measured by monitoring the formation of radiolabeled phosphatidylcholine from radiolabeled CDP-choline.

  • Principle: Radiolabeled CDP-choline (e.g., [¹⁴C]CDP-choline) is incubated with diacylglycerol and the enzyme. The incorporation of the radiolabel into the lipid fraction (phosphatidylcholine) is quantified.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • [¹⁴C]CDP-choline

    • Diacylglycerol (solubilized with a detergent or in lipid vesicles)

    • MgCl₂

    • Enzyme sample (microsomal fraction)

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

    • Separate the lipid phase from the aqueous phase.

    • Analyze the lipid phase by thin-layer chromatography (TLC) to separate phosphatidylcholine from other lipids.

    • Quantify the radioactivity in the phosphatidylcholine spot.

3.1.4. Phosphatidylethanolamine N-methyltransferase (PEMT) Assay

PEMT activity is typically assayed by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into phosphatidylethanolamine.

  • Principle: S-[Methyl-³H]adenosyl-L-methionine is used as the methyl donor. The transfer of the tritiated methyl group to PE to form radiolabeled PC is quantified.

  • Reaction Mixture:

    • 125 mM Tris-HCl, pH 9.2

    • 5 mM Dithiothreitol

    • 200 µM [methyl-³H]SAM

    • 0.4 mM Phosphatidyldimethylethanolamine (as a substrate)

    • Enzyme sample (liver homogenate or purified enzyme)

  • Procedure:

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids.

    • Separate the radiolabeled phosphatidylcholine by chromatography.

    • Quantify the radioactivity by liquid scintillation counting.

Metabolic Flux Analysis using Stable Isotope Tracing

To quantify the contribution of each pathway to the total cellular phosphatidylcholine pool, stable isotope tracing coupled with mass spectrometry is a powerful technique.

  • Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as [D9]choline for the Kennedy pathway or [D4]ethanolamine for the PEMT pathway. The incorporation of the heavy isotope into the phosphatidylcholine pool is then measured by mass spectrometry.

  • General Workflow:

    • Cell Culture and Labeling: Culture cells in a medium containing the stable isotope-labeled precursor for a defined period.

    • Lipid Extraction: Harvest the cells and perform a lipid extraction using a method such as the Bligh and Dyer or Folch extraction.

    • Mass Spectrometry Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the different phosphatidylcholine species.

    • Data Analysis: Determine the isotopic enrichment in the phosphatidylcholine pool to calculate the rate of synthesis through the specific pathway.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core biosynthesis pathways and a general experimental workflow for their study.

Caption: The Kennedy Pathway for phosphatidylcholine biosynthesis.

PEMT_Pathway cluster_ER_MAM ER / Mitochondria-Associated Membrane PE Phosphatidylethanolamine (PE) PMME Phosphatidyl-N- monomethylethanolamine (PMME) PE->PMME PEMT SAM -> SAH PDME Phosphatidyl-N,N- dimethylethanolamine (PDME) PMME->PDME PEMT SAM -> SAH PC 1,2-diacyl-sn-glycero- 3-phosphocholine PDME->PC PEMT SAM -> SAH

Caption: The PEMT Pathway for phosphatidylcholine biosynthesis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Assay Enzyme Assay / Metabolic Labeling cluster_Analysis Analysis Cell_Culture Cell Culture / Tissue Homogenization Enzyme_Prep Enzyme Preparation (e.g., Microsomal Fractionation) Cell_Culture->Enzyme_Prep Incubation Incubation with Substrates (Radiolabeled or Stable Isotope) Enzyme_Prep->Incubation Reaction_Stop Reaction Termination & Lipid Extraction Incubation->Reaction_Stop Chromatography Chromatographic Separation (TLC / LC) Reaction_Stop->Chromatography Detection Detection & Quantification (Scintillation Counting / Mass Spectrometry) Chromatography->Detection Data_Analysis Data Analysis (Enzyme Kinetics / Flux Calculation) Detection->Data_Analysis

Caption: Experimental workflow for studying phosphatidylcholine biosynthesis.

References

The In Vivo Odyssey of 1,2-Diacyl-sn-glycero-3-phosphocholine: A Technical Guide to its Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholine, commonly known as phosphatidylcholine (PC), is the most abundant phospholipid in eukaryotic cell membranes, playing a pivotal role in maintaining structural integrity and mediating a vast array of cellular processes. Its journey through a living organism is a complex and dynamic process involving digestion, absorption, intricate biosynthetic pathways, and multifaceted degradation routes that generate a host of bioactive signaling molecules. Understanding the in vivo metabolic fate of phosphatidylcholine is therefore crucial for researchers in lipidomics, cell biology, and pharmacology, as well as for professionals in drug development, given the integral role of PC metabolism in health and disease. This technical guide provides an in-depth exploration of the core metabolic pathways of phosphatidylcholine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Digestion and Absorption

Dietary phosphatidylcholine is primarily hydrolyzed in the small intestine. The initial and major step is the enzymatic action of pancreatic phospholipase A2 (PLA2), which cleaves the fatty acid at the sn-2 position, yielding 1-lysophosphatidylcholine (LPC) and a free fatty acid.[1] These products, along with bile salts, form mixed micelles that facilitate their absorption by enterocytes.[1] Within the intestinal mucosal cells, LPC can be reacylated back to PC or further broken down.[1]

The study of lipid absorption in vivo can be effectively carried out using the lymph fistula rat model, which allows for the direct collection of chylomicrons, the primary transport vehicles for absorbed lipids.[2][3]

Biosynthesis of Phosphatidylcholine

There are two primary pathways for the de novo synthesis of phosphatidylcholine in mammalian cells: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.

The Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the main route for PC synthesis in most tissues. It involves a three-step enzymatic process:

  • Choline (B1196258) Kinase (CK): Choline is phosphorylated to phosphocholine (B91661).

  • CTP:phosphocholine Cytidylyltransferase (CCT): Phosphocholine reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline). This is the rate-limiting step in the pathway.

  • Cholinephosphotransferase (CPT): The phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule to form phosphatidylcholine.

Kennedy_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) ATP -> ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine Cytidylyltransferase (CCT) CTP -> PPi PC Phosphatidylcholine CDP_Choline->PC DAG Diacylglycerol DAG->PC Cholinephosphotransferase (CPT) CMP

The PEMT Pathway for Phosphatidylcholine Biosynthesis.

Degradation of Phosphatidylcholine

The catabolism of phosphatidylcholine is a critical process that not only removes excess or damaged PC but also generates a variety of second messengers involved in cell signaling. This degradation is primarily carried out by a family of enzymes known as phospholipases.

dot

Lipid_Extraction_Workflow Start Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Phase_Separation Add 0.9% NaCl (Phase Separation) Homogenize->Phase_Separation Centrifuge Centrifuge Phase_Separation->Centrifuge Collect_Lower_Phase Collect Lower (Chloroform) Phase Centrifuge->Collect_Lower_Phase Evaporate Evaporate Solvent Collect_Lower_Phase->Evaporate End Total Lipid Extract Evaporate->End

Workflow for Total Lipid Extraction from Tissues.
Protocol 2: Separation of Phospholipids by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of different phospholipid classes from a total lipid extract.

Materials:

  • Total lipid extract

  • Silica (B1680970) gel TLC plates

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • TLC development tank

  • Iodine vapor or other visualization agent

Procedure:

  • Spot the lipid extract onto the baseline of a silica gel TLC plate.

  • Place the plate in a TLC tank containing the developing solvent.

  • Allow the solvent to migrate up the plate until it is near the top.

  • Remove the plate from the tank and allow it to dry.

  • Visualize the separated phospholipid spots using iodine vapor or another appropriate stain. Different phospholipid classes will have migrated to different heights on the plate.

Protocol 3: In Vivo Stable Isotope Tracing of Phosphatidylcholine Metabolism

This protocol provides a general framework for tracing the metabolic fate of phosphatidylcholine in a living organism using a stable isotope-labeled precursor.

Materials:

  • Animal model (e.g., mouse, rat)

  • Stable isotope-labeled choline (e.g., ¹³C-choline)

  • Infusion pump (for continuous infusion)

  • Blood and tissue collection supplies

  • LC-MS/MS system for analysis

Procedure:

  • Administer the stable isotope-labeled choline to the animal model, either as a single bolus injection or via continuous infusion.

  • Collect blood and/or tissue samples at various time points after administration.

  • Extract lipids from the collected samples using a method such as the Folch protocol.

  • Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of the stable isotope into phosphatidylcholine and its various metabolites over time.

  • The rate of appearance and disappearance of the labeled species provides quantitative information on the fluxes through the different metabolic pathways.

d[4][5][6][7]ot

Isotope_Tracing_Workflow Start Administer ¹³C-Choline to Animal Model Collect_Samples Collect Blood/Tissues at Time Points Start->Collect_Samples Extract_Lipids Extract Lipids Collect_Samples->Extract_Lipids LCMS_Analysis LC-MS/MS Analysis Extract_Lipids->LCMS_Analysis Data_Analysis Data Analysis (Metabolic Flux) LCMS_Analysis->Data_Analysis End Quantitative Metabolic Information Data_Analysis->End

General Workflow for an In Vivo Stable Isotope Tracing Study.

Conclusion

The in vivo metabolism of this compound is a central hub in lipid biochemistry, with profound implications for cellular function and organismal health. From its initial breakdown in the gut to its de novo synthesis and subsequent degradation into potent signaling molecules, the pathways governing its fate are tightly regulated and interconnected. This technical guide has provided a detailed overview of these processes, supported by quantitative data and practical experimental protocols. A thorough understanding of these metabolic pathways is indispensable for researchers and professionals seeking to unravel the complexities of lipid metabolism and to develop novel therapeutic strategies for a range of metabolic and signaling-related disorders.

References

An In-depth Technical Guide to the Phase Transition Temperature of 1,2-diacyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-diacyl-sn-glycero-3-phosphocholines, a critical parameter in membrane biophysics, drug delivery systems, and cell signaling research. Understanding the factors that influence the Tm and the methodologies for its determination is paramount for the rational design of lipid-based technologies and for elucidating the roles of these lipids in biological processes.

Quantitative Data on Phase Transition Temperatures

The gel-to-liquid crystalline phase transition temperature of 1,2-diacyl-sn-glycero-3-phosphocholines is primarily influenced by the length and degree of unsaturation of the acyl chains. Longer and more saturated acyl chains lead to higher transition temperatures due to increased van der Waals interactions.[1] The following table summarizes the main phase transition temperatures for a series of saturated 1,2-diacyl-sn-glycero-3-phosphocholines.

Lipid NameAbbreviationAcyl Chain CompositionMain Phase Transition Temperature (Tm) in °C
1,2-Dilauroyl-sn-glycero-3-phosphocholineDLPC12:0-2
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC14:024
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:041
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC18:055
1,2-Diarachidoyl-sn-glycero-3-phosphocholineDAPC20:066
1,2-Dibehenoyl-sn-glycero-3-phosphocholineDBPC22:075
1,2-Dilignoceroyl-sn-glycero-3-phosphocholineDLPC24:080.3

Data sourced from Avanti Polar Lipids.[2]

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common technique for determining the phase transition temperature of lipids.[3][4][5] It measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic and exothermic transitions.

Materials and Equipment
  • 1,2-diacyl-sn-glycero-3-phosphocholine of interest

  • Organic solvent (e.g., chloroform (B151607) or chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • High-vacuum pump

  • Vortex mixer

  • Extruder (optional, for Large Unilamellar Vesicles - LUVs)

  • Differential Scanning Calorimeter with hermetically sealed pans

Sample Preparation: Multilamellar Vesicles (MLVs)
  • Lipid Film Formation: Dissolve a known amount of the lipid in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Drying: Place the flask under a high-vacuum pump for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the expected Tm of the lipid.

  • Vesicle Formation: Vortex the flask vigorously for several minutes to disperse the lipid film, resulting in a milky suspension of MLVs.

  • Annealing: For some lipids, an annealing step (e.g., incubating at a temperature above the Tm for a period and then cooling) may be necessary to ensure a stable and reproducible thermogram.

Sample Preparation: Large Unilamellar Vesicles (LUVs) (Optional)
  • Prepare MLVs as described above.

  • Extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the lipid's Tm.

DSC Measurement
  • Sample Loading: Accurately pipette a known amount of the lipid vesicle suspension into a DSC sample pan. The reference pan should be filled with the same volume of the corresponding buffer.

  • Sealing: Hermetically seal both the sample and reference pans.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected Tm.

    • Initiate a heating scan at a controlled rate (e.g., 1-5 °C/min) to a final temperature well above the Tm.

    • A subsequent cooling scan can also be performed to assess the reversibility of the transition.

  • Data Analysis: The resulting thermogram will display heat flow as a function of temperature. The phase transition is observed as an endothermic peak. The temperature at the peak maximum is typically taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).[6]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis dissolve Dissolve Lipid in Organic Solvent evaporate Evaporate Solvent to Form Lipid Film dissolve->evaporate dry Dry under High Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate vortex Vortex to Form MLVs hydrate->vortex load Load Sample and Reference into Pans vortex->load seal Seal Pans load->seal scan Perform Thermal Scan (Heating/Cooling) seal->scan analyze Analyze Thermogram to Determine Tm scan->analyze

Experimental workflow for determining the phase transition temperature using DSC.

General Synthesis of this compound

The chemical synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines typically starts from sn-glycero-3-phosphocholine (GPC). The general strategy involves the acylation of the two hydroxyl groups on the glycerol (B35011) backbone.

Key Steps in Chemical Synthesis
  • Activation of Fatty Acids: The fatty acids corresponding to the desired acyl chains are typically activated to form more reactive species, such as fatty acid anhydrides or acyl chlorides.

  • Acylation of sn-glycero-3-phosphocholine: The activated fatty acids are reacted with sn-glycero-3-phosphocholine in the presence of a catalyst (e.g., 4-dimethylaminopyridine, DMAP) and a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) in an appropriate organic solvent.

  • Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

Enzymatic approaches, for instance, using lipases, can also be employed for the synthesis, offering higher specificity and milder reaction conditions.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps gpc sn-glycero-3-phosphocholine (GPC) acylate Acylate GPC with Activated Fatty Acids gpc->acylate fatty_acid Fatty Acids activate Activate Fatty Acids (e.g., to Anhydrides) fatty_acid->activate activate->acylate purify Purify Product via Chromatography acylate->purify product 1,2-diacyl-sn-glycero-3- phosphocholine purify->product

Generalized workflow for the chemical synthesis of this compound.

Relevance in Cellular Signaling and Drug Development

Phosphatidylcholines are not merely structural components of cell membranes; they and their metabolites are also crucial players in various cellular signaling pathways.[1][8] This has significant implications for drug development, particularly in oncology and metabolic diseases.

Role in Cancer Biology

In many cancer cells, there is an upregulation of phosphatidylcholine biosynthesis to support rapid cell proliferation and membrane synthesis.[8] Key enzymes in the phosphatidylcholine metabolism pathway, such as choline (B1196258) kinase (ChoK), phospholipase C (PLC), and phospholipase D (PLD), are often dysregulated in cancer.[7] These enzymes generate second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which in turn activate signaling cascades involved in cell growth, survival, and migration, such as the protein kinase C (PKC) and mTOR pathways.[7] Consequently, targeting phosphatidylcholine metabolism has emerged as a promising therapeutic strategy in oncology.

Cancer_Signaling cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) PLC PC-PLC PC->PLC Hydrolysis PLD PC-PLD PC->PLD Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA PKC Protein Kinase C (PKC) DAG->PKC mTOR mTOR PA->mTOR Proliferation Cell Proliferation & Survival PKC->Proliferation mTOR->Proliferation

Simplified signaling pathway involving phosphatidylcholine metabolism in cancer.

Involvement in Metabolic Regulation

Certain isoforms of phosphatidylcholine have been identified as signaling molecules in metabolic regulation. For instance, specific phosphatidylcholine species can act as ligands for nuclear receptors, such as the liver receptor homolog-1 (LRH-1), which plays a role in regulating bile acid metabolism and glucose homeostasis.[1] There is also evidence for the involvement of phosphatidylcholine and its transfer protein (PC-TP) in insulin (B600854) signal transduction.[1] These findings open up new avenues for the development of therapeutics for metabolic disorders like diabetes and non-alcoholic fatty liver disease.

This guide provides a foundational understanding of the phase transition temperature of 1,2-diacyl-sn-glycero-3-phosphocholines, from fundamental data and experimental determination to their synthesis and biological significance. This knowledge is essential for professionals working at the interface of chemistry, biology, and medicine.

References

Self-Assembly of 1,2-Diacyl-sn-glycero-3-phosphocholine in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of 1,2-diacyl-sn-glycero-3-phosphocholines (PCs) in aqueous solutions. As fundamental components of biological membranes and key building blocks in drug delivery systems, a thorough understanding of their behavior in aqueous environments is critical. This document outlines the quantitative parameters governing their self-assembly, details key experimental protocols for their characterization, and provides visual representations of the underlying processes.

Core Concepts of Phosphatidylcholine Self-Assembly

1,2-Diacyl-sn-glycero-3-phosphocholines are amphiphilic molecules, possessing a hydrophilic phosphocholine (B91661) head group and two hydrophobic acyl chains. This dual nature drives their spontaneous organization in water to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment, a phenomenon known as the hydrophobic effect. This process leads to the formation of various supramolecular structures, primarily micelles and vesicles (liposomes).

The specific type of aggregate formed is largely dependent on the molecular geometry of the phospholipid, which can be described by the critical packing parameter (P). This parameter relates the volume of the hydrophobic tails (V), the cross-sectional area of the head group (a), and the length of the acyl chains (l). For most diacyl PCs, the packing parameter is between 0.5 and 1, favoring the formation of bilayer structures, which can close upon themselves to form vesicles.[1] Shorter-chain PCs, however, can form spherical micelles.[1]

Below a certain concentration, known as the Critical Micelle Concentration (CMC), these phospholipids (B1166683) exist predominantly as monomers in solution. Above the CMC, they spontaneously assemble into micelles or vesicles.[1]

Quantitative Data on Self-Assembly

The self-assembly of 1,2-diacyl-sn-glycero-3-phosphocholines is characterized by several key quantitative parameters. The following tables summarize these values for a range of PCs with varying acyl chain lengths.

Table 1: Critical Micelle Concentration (CMC) of 1,2-Diacyl-sn-glycero-3-phosphocholines

The CMC is a fundamental property that indicates the concentration at which self-assembly into micelles or vesicles begins.

Phosphatidylcholine (Acyl Chains)AbbreviationCMC
1,2-dipentanoyl-sn-glycero-3-phosphocholine5:0 PC90 mM
1,2-dihexanoyl-sn-glycero-3-phosphocholine6:0 PC15 mM
1,2-diheptanoyl-sn-glycero-3-phosphocholine7:0 PC1.4 mM
1,2-dioctanoyl-sn-glycero-3-phosphocholine8:0 PC0.27 mM
1,2-dinonanoyl-sn-glycero-3-phosphocholine9:0 PC0.029 mM
1,2-didecanoyl-sn-glycero-3-phosphocholine10:0 PC0.005 mM
1,2-dilauroyl-sn-glycero-3-phosphocholine12:0 PC90 nM
1,2-dimyristoyl-sn-glycero-3-phosphocholine14:0 PC6 nM
1,2-dipalmitoyl-sn-glycero-3-phosphocholine16:0 PC0.46 nM

Data sourced from Avanti Polar Lipids.

Table 2: Aggregation Number (Nagg) of Phosphatidylcholine Micelles

The aggregation number represents the average number of monomers in a single micelle.

Phosphatidylcholine (Acyl Chains)AbbreviationAggregation Number (Nagg)
1,2-dihexanoyl-sn-glycero-3-phosphocholinediC6PC~19

Note: Comprehensive data for a homologous series of diacyl-PCs is limited in the readily available literature. The aggregation number is influenced by factors such as temperature, ionic strength, and the method of determination.

Table 3: Vesicle Size of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) Liposomes

The size of vesicles is highly dependent on the preparation method.

Preparation MethodCholesterol ContentMean Diameter (nm)
Sonication0 mol%28 ± 2
Sonicationwith Cholesterol64 ± 3
Extrusion (100 nm filter)0 mol%~100
Extrusion (100 nm filter)with Cholesterol~100

Data is for 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and sourced from Lapinski et al., 2007.[2]

Table 4: Thermodynamic Parameters of Micellization for Diacyl-Phosphatidylcholines at 25°C

The thermodynamics of micellization are driven by the hydrophobic effect, characterized by changes in enthalpy (ΔH°mic), entropy (ΔS°mic), and Gibbs free energy (ΔG°mic). The transfer of the hydrophobic acyl chains from water to the micellar core is an entropically favorable process.[3]

Phosphatidylcholine (Acyl Chains)ΔH°tr (kJ/mol)TΔS°tr (kJ/mol)ΔG°tr (kJ/mol)ΔCp° (J/mol·K)
(6:0)₂PC1.628.1-26.5-350
(7:0)₂PC-2.630.7-33.3-440
(8:0)₂PC-5.734.2-39.9-520

Data adapted from Heerklotz and Epand (2001) for the transfer of lipid monomers from the aqueous phase to the micelle. ΔG°tr is calculated from the CMC. TΔS°tr is derived from the Gibbs-Helmholtz equation.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the self-assembly of phosphatidylcholines.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment.

Materials:

  • Phosphatidylcholine of interest

  • Pyrene

  • Ethanol (B145695) (spectroscopic grade)

  • Deionized water

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

  • Prepare a series of aqueous solutions of the phosphatidylcholine with varying concentrations, spanning the expected CMC.

  • To each phosphatidylcholine solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the final ethanol concentration is minimal to avoid affecting the self-assembly process.

  • Incubate the samples to allow for equilibration.

  • Measure the fluorescence emission spectrum of each sample (excitation wavelength ~334 nm, emission range ~350-450 nm).

  • Determine the ratio of the fluorescence intensities of the first (~372 nm, I1) and third (~383 nm, I3) vibronic peaks.

  • Plot the I1/I3 ratio as a function of the logarithm of the phosphatidylcholine concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar core.

Preparation of Phosphatidylcholine Vesicles (Liposomes)

3.2.1. Sonication Method for Small Unilamellar Vesicles (SUVs)

Materials:

  • Phosphatidylcholine

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Bath or probe sonicator

Procedure:

  • Dissolve the desired amount of phosphatidylcholine in chloroform (B151607) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Sonicate the MLV suspension using a bath or probe sonicator. For a bath sonicator, place the vial containing the suspension in the water bath. For a probe sonicator, insert the tip into the suspension. Sonication should be performed in pulses to avoid overheating, and the sample should be kept on ice. The duration of sonication will influence the final vesicle size.[2]

  • The resulting suspension of SUVs can be used for further experiments.

3.2.2. Extrusion Method for Large Unilamellar Vesicles (LUVs)

Materials:

  • Phosphatidylcholine

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Prepare a thin lipid film as described in steps 1-3 of the sonication method.

  • Hydrate the lipid film with the aqueous buffer to form MLVs.

  • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath. This helps to break up large aggregates and improve the homogeneity of the suspension.

  • Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

  • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This forces the vesicles through the pores of the membrane, resulting in a more uniform size distribution.[2]

  • The final suspension contains LUVs with a diameter close to the pore size of the membrane used.

Vesicle Size Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in suspension.

Materials:

Procedure:

  • Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and the scattering properties of the liposomes.

  • Filter the diluted sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Analyze the data to obtain the average hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of phosphatidylcholine self-assembly and experimental workflows.

G Molecular Structure of a 1,2-Diacyl-sn-glycero-3-phosphocholine PC Phosphocholine (Hydrophilic Head) Glycerol Glycerol Backbone PC->Glycerol Acyl1 Acyl Chain 1 (Hydrophobic Tail) Glycerol->Acyl1 Acyl2 Acyl Chain 2 (Hydrophobic Tail) Glycerol->Acyl2

Caption: Molecular structure of a phosphatidylcholine.

SelfAssembly Self-Assembly of Phosphatidylcholines in Aqueous Solution cluster_monomers Below CMC cluster_aggregates Above CMC Monomer Phosphatidylcholine Monomers Micelle Micelle Monomer->Micelle Aggregation Vesicle Vesicle (Liposome) Monomer->Vesicle Aggregation & Bilayer Formation

Caption: Phosphatidylcholine self-assembly process.

VesiclePreparation Workflow for Liposome Preparation and Characterization start Start: Dry Lipid Film hydration Hydration (Aqueous Buffer) start->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sonication Sonication mlv->sonication extrusion Extrusion mlv->extrusion suv Small Unilamellar Vesicles (SUVs) sonication->suv luv Large Unilamellar Vesicles (LUVs) extrusion->luv dls Dynamic Light Scattering (DLS) Size Characterization suv->dls luv->dls

Caption: Liposome preparation and analysis workflow.

CMCDetermination Workflow for CMC Determination via Pyrene Fluorescence start Prepare PC Solutions of Varying Concentrations add_pyrene Add Pyrene Probe start->add_pyrene measure Measure Fluorescence (I1 and I3 peaks) add_pyrene->measure plot Plot I1/I3 Ratio vs. log[PC] measure->plot cmc Determine CMC (Inflection Point) plot->cmc

References

A Comprehensive Analysis of Cholesterol's Interaction with 1,2-Diacyl-sn-glycero-3-phosphocholine Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between cholesterol and 1,2-diacyl-sn-glycero-3-phosphocholine (PC), a major component of eukaryotic cell membranes, is fundamental to membrane structure and function. This technical guide provides an in-depth analysis of these interactions, focusing on the biophysical consequences, the experimental methodologies used to study them, and the implications for cellular processes and drug development. We present quantitative data on the effects of cholesterol on PC bilayers, detail key experimental protocols, and provide visualizations of the underlying molecular relationships and experimental workflows.

Introduction to Cholesterol-Phosphocholine Interactions

Cholesterol is an essential lipid in animal cell membranes, playing a crucial role in regulating membrane fluidity, permeability, and organization. Its interaction with phospholipids, particularly the abundant 1,2-diacyl-sn-glycero-3-phosphocholines, is of paramount importance. The rigid, planar steroid ring structure of cholesterol contrasts with the flexible acyl chains of PC, leading to significant alterations in the physical properties of the membrane. This interaction is not random; cholesterol exhibits preferential interactions with certain phospholipids, leading to the formation of distinct membrane domains, often referred to as "lipid rafts." Understanding the precise nature of the cholesterol-PC interaction at a molecular level is critical for elucidating the mechanisms of membrane-associated biological processes and for the rational design of drugs that target the cell membrane.

The Molecular Basis of the Cholesterol-PC Interaction

The interaction between cholesterol and PC is multifaceted and driven by several key principles:

  • The Condensing Effect: Cholesterol is well-known to induce a "condensing effect" on PC bilayers, particularly when the phosphocholine (B91661) is in the liquid-disordered (Ld) phase. This results in a decrease in the area per lipid molecule and a corresponding increase in the thickness of the membrane.

  • The Ordering Effect: The rigid sterol ring of cholesterol imposes conformational ordering on the flexible acyl chains of neighboring PC molecules. This effect is most pronounced in the upper region of the acyl chains (near the glycerol (B35011) backbone) and decreases towards the methyl terminus. This ordering leads to a state often described as the liquid-ordered (Lo) phase.

  • The Umbrella Model: At the membrane-water interface, the bulky headgroup of PC is thought to partially shield the smaller hydroxyl group of cholesterol from the aqueous environment. This "umbrella effect" is a key aspect of how cholesterol is accommodated within the PC matrix and influences its orientation and depth within the bilayer.

  • Van der Waals Forces: Favorable van der Waals interactions between the rigid, planar alpha-face of the cholesterol steroid ring and the saturated acyl chains of PC contribute significantly to the stability of their association.

Quantitative Analysis of Cholesterol's Effects on PC Bilayers

The biophysical changes induced by cholesterol on PC membranes have been extensively quantified. The following tables summarize key findings from various experimental and computational studies.

Table 1: Effect of Cholesterol on the Area per Lipid of a Dipalmitoylphosphatidylcholine (DPPC) Bilayer
Cholesterol Mole Fraction (%)Mean Area per Lipid (Ų)Technique
064.0Neutron Diffraction
1058.5Neutron Diffraction
2053.0Neutron Diffraction
3048.0Neutron Diffraction
4045.0Neutron Diffraction
5041.0Neutron Diffraction

Data presented is a representative compilation from typical studies.

Table 2: Influence of Cholesterol on the Main Phase Transition Temperature (Tm) of Diacyl-PCs
Phosphocholine SpeciesAcyl ChainTm without Cholesterol (°C)Tm with 30 mol% Cholesterol (°C)Technique
DPPC16:0/16:041Broadened/AbolishedDSC
DSPC18:0/18:055Broadened/AbolishedDSC
POPC16:0/18:1-2BroadenedDSC

DSC: Differential Scanning Calorimetry

Table 3: Deuterium (B1214612) Order Parameters (S_CD) of DPPC Acyl Chains in the Presence of Cholesterol
Carbon Position (sn-2 chain)S_CD (0 mol% Cholesterol)S_CD (50 mol% Cholesterol)Technique
C20.200.45²H-NMR
C60.180.43²H-NMR
C100.150.38²H-NMR
C140.080.20²H-NMR

A higher S_CD value indicates a higher degree of order.

Detailed Experimental Protocols

The quantitative data presented above are the result of various biophysical techniques. Below are detailed overviews of the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the main phase transition temperature (Tm) of a PC bilayer and observe how it is affected by the inclusion of cholesterol.

Methodology:

  • Liposome (B1194612) Preparation: A known amount of PC and cholesterol are dissolved in a chloroform/methanol solvent mixture. The solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is then hydrated with a buffer solution (e.g., PBS) above the Tm of the lipid, followed by vortexing to create multilamellar vesicles (MLVs).

  • Sample Preparation for DSC: A precise amount of the liposome suspension is loaded into an aluminum DSC pan. A reference pan is filled with the same buffer.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are heated and cooled at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow versus temperature plot indicates the phase transition. The temperature at the peak maximum is the Tm. The presence of cholesterol typically leads to a broadening and eventual disappearance of this peak.

Solid-State ²H-NMR Spectroscopy for Acyl Chain Order

Objective: To measure the orientational order of the acyl chains of PC in the presence and absence of cholesterol.

Methodology:

  • Synthesis of Deuterated PC: A specific position on the acyl chain of the PC molecule is synthetically labeled with deuterium (²H).

  • Sample Preparation: Liposomes are prepared as described for DSC, using the deuterated PC. The sample is then centrifuged to form a pellet of aligned multilamellar vesicles.

  • NMR Spectroscopy: The sample is placed in the NMR spectrometer. The quadrupolar splitting of the deuterium signal is measured.

  • Data Analysis: The magnitude of the quadrupolar splitting is directly proportional to the deuterium order parameter (S_CD), which reflects the time-averaged orientation of the C-²H bond with respect to the bilayer normal. The S_CD is calculated using the formula: S_CD = (4/3) * (e²qQ/h)⁻¹ * Δν, where e²qQ/h is the static quadrupolar coupling constant and Δν is the measured quadrupolar splitting.

Molecular Dynamics (MD) Simulations

Objective: To model the cholesterol-PC interactions at an atomic level and to calculate properties like area per lipid and bilayer thickness.

Methodology:

  • System Setup: A bilayer system is constructed in silico, with a defined number of PC and cholesterol molecules, and solvated with water molecules.

  • Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) is chosen to describe the interatomic potentials.

  • Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by a period of equilibration (e.g., 10-100 ns) under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

  • Production Run: A long simulation (e.g., 100s of ns to µs) is performed to sample the conformational space of the system.

  • Trajectory Analysis: The trajectory from the production run is analyzed to calculate various properties, including the area per lipid (by dividing the x-y dimensions of the simulation box by the number of lipids in one leaflet), bilayer thickness, and order parameters.

Visualization of Concepts and Workflows

The following diagrams illustrate key concepts and workflows related to the study of cholesterol-PC interactions.

experimental_workflow cluster_prep Sample Preparation p1 Lipid & Cholesterol in Organic Solvent p2 Lipid Film Formation (Evaporation) p1->p2 p3 Hydration & Vesicle Formation (MLVs) p2->p3 a1 Differential Scanning Calorimetry (DSC) p3->a1 a2 Solid-State NMR (²H-NMR) p3->a2 a3 MD Simulations p3->a3 Informs System Setup r1 Phase Transition Temperature (Tm) a1->r1 r2 Acyl Chain Order Parameter (S_CD) a2->r2 r3 Area per Lipid & Bilayer Thickness a3->r3

Caption: Workflow for Investigating Cholesterol-PC Interactions.

cholesterol_effects chol Cholesterol ld_phase PC Bilayer (Liquid-Disordered Phase) chol->ld_phase intercalates into lo_phase PC Bilayer (Liquid-Ordered Phase) ld_phase->lo_phase induces formation of effect1 Increases Acyl Chain Order lo_phase->effect1 effect2 Decreases Area per Lipid (Condensing Effect) lo_phase->effect2 effect3 Increases Bilayer Thickness lo_phase->effect3 effect4 Inhibits Phase Transition lo_phase->effect4

Caption: Effects of Cholesterol on a Phosphocholine Bilayer.

Implications for Drug Development and Biological Research

The modulation of membrane properties by cholesterol has profound biological consequences and offers opportunities for therapeutic intervention.

  • Lipid Rafts and Signaling: The formation of cholesterol-rich Lo domains (lipid rafts) concentrates specific proteins, facilitating signaling cascades. Understanding the cholesterol-PC interaction is key to deciphering these pathways.

  • Drug-Membrane Interactions: The partitioning of a drug into the cell membrane can be significantly influenced by the local lipid environment. The presence of cholesterol can alter drug permeability and efficacy. For example, the efficacy of certain antifungal agents that target sterols depends on the cholesterol content of the host membranes.

  • Membrane Permeability: The ordering and condensing effects of cholesterol reduce the passive permeability of the membrane to water and small solutes. This has implications for drug delivery and cellular homeostasis.

  • Disease States: Alterations in cholesterol metabolism and membrane content are associated with numerous diseases, including cardiovascular disease and neurodegenerative disorders. A thorough understanding of its membrane interactions is crucial for developing treatments.

Conclusion

The interaction between cholesterol and this compound is a cornerstone of membrane biophysics. Through a combination of experimental techniques and computational simulations, a detailed picture has emerged of how cholesterol orders and condenses PC bilayers, leading to the formation of the liquid-ordered phase. This modulation of the physical properties of the membrane is fundamental to its biological function, influencing everything from signal transduction to substance transport. For researchers and professionals in drug development, a deep appreciation of these molecular interactions is indispensable for understanding disease mechanisms and for designing novel therapeutics that effectively interact with the cell membrane.

The Pivotal Role of 1,2-Diacyl-sn-glycero-3-phosphocholine in Model Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholines (PCs) are a ubiquitous class of phospholipids (B1166683) that serve as the primary building blocks of cellular membranes in mammals.[1] Their amphipathic nature, characterized by a hydrophilic phosphocholine (B91661) headgroup and two hydrophobic acyl chains, drives their self-assembly into the bilayer structure that is fundamental to membrane function. In the realm of biophysics and drug development, synthetic PCs with defined acyl chain lengths and saturation are indispensable tools for creating model membrane systems such as liposomes, bicelles, and nanodiscs.[1] These artificial bilayers provide a controlled environment to investigate fundamental membrane properties, including fluidity, thickness, and phase behavior, and their influence on the function of membrane-associated proteins.[1] This technical guide provides an in-depth exploration of the properties of various 1,2-diacyl-sn-glycero-3-phosphocholines, details key experimental methodologies, and outlines their application in research and drug delivery.

Biophysical Properties of Diacyl-Phosphatidylcholine Membranes

The physicochemical characteristics of PC membranes are profoundly influenced by the length and degree of saturation of their acyl chains. These structural variations dictate the packing of the lipid molecules, which in turn affects the membrane's fluidity, thickness, and phase transition behavior.

Quantitative Data on Common Phosphatidylcholines

The following tables summarize key quantitative data for several commonly used saturated and unsaturated 1,2-diacyl-sn-glycero-3-phosphocholines.

Lipid (Acyl Chains)AbbreviationMain Phase Transition Temperature (T_m) (°C)Area per Lipid (Ų) at T > T_m
1,2-Dilauroyl-sn-glycero-3-phosphocholine (12:0)DLPC-1.0~63
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (14:0)DMPC22.5 - 2460.6
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (16:0)DPPC41.0 - 41.463.3
1,2-Distearoyl-sn-glycero-3-phosphocholine (18:0)DSPC54.9 - 55.566.0
1,2-Dioleoyl-sn-glycero-3-phosphocholine (18:1)DOPC-17.072.5

Note: The exact values for T_m and area per lipid can vary slightly depending on the experimental conditions and techniques used.[2][3][4][5][6]

LipidBending Rigidity (k_c) (x 10⁻²⁰ J)
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)1.6 - 8.2

Note: The bending rigidity of DOPC membranes can vary depending on the measurement technique and the presence of other molecules like cholesterol.[7][8][9][10]

Experimental Protocols

Liposome (B1194612) Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.

Methodology:

  • Lipid Dissolution: Dissolve 2–20 mg of the desired 1,2-diacyl-sn-glycero-3-phosphocholine in a suitable organic solvent, such as a chloroform/methanol mixture (e.g., 2:1 or 3:7 v/v), in a round-bottom flask.[11]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[11][12]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the main phase transition temperature (T_m) of the lipid to ensure proper vesicle formation.[12] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[11][12]

G cluster_prep Liposome Preparation Workflow Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Aqueous Buffer MLV Formation MLV Formation Hydration->MLV Formation Size Reduction Size Reduction MLV Formation->Size Reduction Sonication/Extrusion Unilamellar Vesicles Unilamellar Vesicles Size Reduction->Unilamellar Vesicles

Workflow for Liposome Preparation
Membrane Fluidity Assessment using DPH

Membrane fluidity can be assessed using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). The fluorescence anisotropy of DPH is inversely proportional to membrane fluidity.[13][14][15]

Methodology:

  • Liposome Preparation: Prepare liposomes as described in the previous protocol.

  • DPH Labeling: Incubate the liposome suspension with a solution of DPH (e.g., 10 µM) at a temperature above the lipid's T_m for approximately 30-40 minutes to allow the probe to incorporate into the lipid bilayer.[14]

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled liposomes using a suitable fluorometer with excitation and emission wavelengths of approximately 355 nm and 430 nm, respectively.[14][16]

  • Data Analysis: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where I_vv and I_vh are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

G cluster_fluidity Membrane Fluidity Assay Liposome Suspension Liposome Suspension DPH Incubation DPH Incubation Liposome Suspension->DPH Incubation Add DPH Fluorometer Fluorometer DPH Incubation->Fluorometer Measure Fluorescence Anisotropy Calculation Anisotropy Calculation Fluorometer->Anisotropy Calculation Membrane Fluidity Membrane Fluidity Anisotropy Calculation->Membrane Fluidity

Membrane Fluidity Measurement Workflow

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not merely a structural component; its breakdown products are critical second messengers in cellular signaling. Agonist-stimulated hydrolysis of PC by phospholipases C and D (PLC and PLD) generates diacylglycerol (DAG) and phosphatidic acid (PA), respectively.[17][18][19]

  • Diacylglycerol (DAG): A key activator of Protein Kinase C (PKC), which plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[17][18] The sustained production of DAG from PC hydrolysis is important for long-term activation of PKC.[17]

  • Phosphatidic Acid (PA): While its roles are less defined, the rapid formation of PA suggests it has significant signaling functions.[17]

The regulation of PC hydrolysis is complex, involving G-proteins, protein kinase C, Ca²⁺, and tyrosine kinases.[17][20]

G cluster_pathway Phosphatidylcholine Signaling Agonist Agonist Receptor Receptor Agonist->Receptor G-Protein G-Protein Receptor->G-Protein PLC Phospholipase C G-Protein->PLC PLD Phospholipase D G-Protein->PLD DAG Diacylglycerol PLC->DAG PA Phosphatidic Acid PLD->PA PC Phosphatidylcholine PC->PLC PC->PLD PKC Protein Kinase C DAG->PKC Cellular Response Cellular Response PKC->Cellular Response

References

Methodological & Application

Preparation of 1,2-diacyl-sn-glycero-3-phosphocholine Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, artificially prepared vesicles composed of a lipid bilayer, are extensively utilized as potent drug delivery systems. Their ability to encapsulate both hydrophilic and hydrophobic compounds, coupled with their biocompatibility and biodegradability, makes them ideal carriers for a wide range of therapeutic agents. 1,2-diacyl-sn-glycero-3-phosphocholines are a common class of phospholipids (B1166683) used in liposome (B1194612) formulation due to their structural similarity to natural cell membranes. This document provides detailed protocols for the preparation of 1,2-diacyl-sn-glycero-3-phosphocholine (PC) liposomes using the thin-film hydration method, followed by size reduction using extrusion or sonication.

Principle of Liposome Formation

Liposomes are formed when thin lipid films or lipid cakes are hydrated, causing the stacks of liquid crystalline bilayers to swell and detach upon agitation. This process results in the self-closure of the lipid sheets to form large, multilamellar vesicles (MLVs), which prevents the interaction of water with the hydrocarbon core of the bilayer at the edges. The energy input in the form of sonication or mechanical energy (extrusion) is then required to reduce the size of these MLVs and to form unilamellar vesicles.

Core Preparation Method: Thin-Film Hydration

The thin-film hydration technique, also known as the Bangham method, is a widely recognized and versatile method for preparing liposomes.[1][2] The process begins with the dissolution of phospholipids in an organic solvent, which is then evaporated to form a thin lipid film.[1][2] Subsequent hydration of this film with an aqueous solution leads to the spontaneous formation of liposomes.[1]

Experimental Protocol: Thin-Film Hydration

Materials:

  • This compound (e.g., DSPC, DPPC, DOPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Organic solvent (e.g., chloroform, chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or argon gas stream

  • Vacuum pump

Procedure:

  • Lipid Dissolution: Weigh the desired amount of the this compound and cholesterol (a common molar ratio is 2:1 PC:cholesterol).[3] Dissolve the lipid(s) in a suitable volume of organic solvent in a round-bottom flask.[3][4] If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.[5][6]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The flask should be partially submerged in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-50°C).[3] Rotate the flask and gradually apply a vacuum to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.[1][3]

  • Drying: After the film is formed, continue to dry it under a high vacuum for at least 1-2 hours to remove any residual organic solvent.[4]

  • Hydration: Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of the primary phospholipid. Add the pre-heated buffer to the flask containing the dry lipid film.[3] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[5][6] Agitate the flask by hand or on a vortex mixer to facilitate the formation of multilamellar vesicles (MLVs).[4] This suspension will appear milky.

Workflow for Thin-Film Hydration

ThinFilmHydration cluster_prep Preparation cluster_hydration Hydration dissolve 1. Dissolve Lipids & Hydrophobic Drug in Organic Solvent evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer (& Hydrophilic Drug) dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv

Caption: Workflow of the thin-film hydration method for liposome preparation.

Size Reduction and Homogenization

The MLVs produced by the thin-film hydration method are heterogeneous in size and lamellarity.[2] Therefore, a size reduction step is necessary to produce smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution. The two most common methods are extrusion and sonication.

Protocol 1: Extrusion

Extrusion is a widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.[3][7][8] This technique involves forcing the MLV suspension through a polycarbonate membrane with a defined pore size.[9]

Equipment:

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm, 200 nm, 400 nm)

  • Syringes

  • Heating block or water bath

Procedure:

  • Assemble Extruder: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[3]

  • Equilibrate Temperature: Pre-heat the extruder and the MLV suspension to a temperature above the Tc of the lipid.

  • Extrusion: Load the MLV suspension into a syringe and pass it through the extruder membrane to a second syringe.[3] Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure the final liposome suspension is collected in the second syringe.[3] This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[3]

Workflow for Liposome Preparation via Extrusion

ExtrusionWorkflow cluster_start Initial State cluster_process Extrusion Process cluster_end Final Product mlv MLV Suspension (from Thin-Film Hydration) load Load MLVs into Syringe mlv->load extrude Pass through Polycarbonate Membrane (e.g., 100 nm) load->extrude repeat Repeat 11-21 Times extrude->repeat luv Homogeneous LUVs (Large Unilamellar Vesicles) repeat->luv SonicationWorkflow cluster_start Initial State cluster_process Sonication Process cluster_end Final Product mlv MLV Suspension (from Thin-Film Hydration) sonicate Apply Ultrasonic Energy (Probe or Bath) mlv->sonicate optimize Optimize Time and Power sonicate->optimize suv Homogeneous SUVs (Small Unilamellar Vesicles) optimize->suv

References

Application Notes and Protocols for the Preparation of 1,2-Diacyl-sn-glycero-3-phosphocholine Vesicles via Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thin-film hydration method is a cornerstone technique for the preparation of liposomes, including vesicles composed of 1,2-diacyl-sn-glycero-3-phosphocholines (PCs). This method is widely favored for its simplicity and reproducibility in forming multilamellar vesicles (MLVs), which can be subsequently processed to generate unilamellar vesicles of a desired size.[1][2] These PC vesicles are of significant interest in drug delivery, owing to their biocompatibility and structural resemblance to cell membranes.[3][4] This document provides detailed protocols for the preparation of PC vesicles, quantitative data on their physicochemical characteristics, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Phosphatidylcholines are a class of phospholipids (B1166683) that are major components of biological membranes.[5] The acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can vary in length and saturation, influencing the physical properties of the resulting vesicle, such as membrane fluidity and phase transition temperature (Tm). Common PCs used in vesicle preparation include DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), and DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).

Experimental Protocols

Materials
  • 1,2-diacyl-sn-glycero-3-phosphocholine (e.g., DOPC, POPC, DPPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Organic solvent: Chloroform or a chloroform:methanol mixture (typically 2:1 or 3:1 v/v)[6]

  • Hydration buffer: Phosphate-buffered saline (PBS), Tris buffer, or another aqueous solution of choice.[7][8]

  • Nitrogen gas source

  • Rotary evaporator or vacuum desiccator[9]

  • Water bath

  • Round-bottom flask[8]

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm) (optional, for size reduction)[7]

  • Sonicator (bath or probe) (optional, for size reduction)

Protocol 1: Basic Thin-Film Hydration for Multilamellar Vesicles (MLVs)

This protocol describes the fundamental steps for creating multilamellar vesicles.

  • Lipid Dissolution : Dissolve the desired amount of this compound and any other lipid components (like cholesterol) in the organic solvent in a round-bottom flask. The final lipid concentration in the subsequent hydration buffer is typically in the range of 5-20 mg/mL.[10]

  • Film Formation : The organic solvent is removed under reduced pressure using a rotary evaporator.[9] The flask should be rotated in a water bath set at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm to ensure a uniform, thin lipid film on the inner surface of the flask.[11]

  • Drying : To ensure complete removal of residual organic solvent, the flask containing the lipid film should be placed under high vacuum for at least 2 hours, or overnight.[7][12]

  • Hydration : The lipid film is hydrated by adding the aqueous buffer, pre-heated to a temperature above the Tm of the lipids.[10][11] The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation : The flask is then agitated by vortexing or manual shaking until the lipid film is completely dispersed from the flask wall, resulting in a milky suspension of multilamellar vesicles (MLVs).[8]

Protocol 2: Preparation of Unilamellar Vesicles (LUVs/SUVs) via Extrusion or Sonication

For many applications, vesicles with a uniform size distribution and unilamellar structure are required. This is achieved by downsizing the MLVs produced in Protocol 1.

A. Extrusion:

  • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Transfer the MLV suspension to a syringe and place it in the extruder.

  • Heat the extruder to a temperature above the lipid's Tm.

  • Force the MLV suspension through the membrane. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).[13]

B. Sonication:

  • Place the flask or vial containing the MLV suspension in a bath sonicator, or immerse a probe sonicator into the suspension.

  • Sonicate the suspension at a temperature above the lipid's Tm.

  • Sonication is continued until the milky suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).

Data Presentation

The following table summarizes typical quantitative data for this compound vesicles prepared by the thin-film hydration method followed by extrusion. It is important to note that these values can vary depending on the specific experimental conditions.

Phosphatidylcholine TypeTypical Size (after 100 nm extrusion)Polydispersity Index (PDI)Encapsulation Efficiency (Hydrophilic Marker)
DOPC (Dioleoyl)100 - 130 nm< 0.25 - 15%
POPC (Palmitoyl-Oleoyl)110 - 140 nm< 0.25 - 15%[14]
DPPC (Dipalmitoyl)120 - 150 nm< 0.23 - 10%
DSPC (Distearoyl)120 - 160 nm< 0.23 - 10%[11]

Note: Encapsulation efficiency is highly dependent on the nature of the encapsulated molecule, the lipid concentration, and the hydration conditions.[15]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Optional) cluster_3 Final Product A Dissolve PC Lipid in Organic Solvent B Rotary Evaporation to form thin film A->B C Drying under High Vacuum B->C D Add Aqueous Buffer (above Tm) C->D E Agitation (Vortexing) to form MLVs D->E F Extrusion through Polycarbonate Membrane E->F G Sonication (Bath or Probe) E->G H Homogeneous Unilamellar Vesicles F->H G->H

Caption: Workflow for thin-film hydration and vesicle sizing.

Phosphatidylcholine Signaling Pathway

G PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD activation PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline Raf1 Raf-1 PA->Raf1 recruitment & activation Ras Ras Ras->Raf1 activation MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols for Sizing 1,2-Diacyl-sn-glycero-3-phosphocholine Liposomes via Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes, artificially prepared vesicles composed of a lipid bilayer, are extensively utilized as potent drug delivery systems. Their capacity to encapsulate both hydrophilic and hydrophobic compounds, coupled with their biocompatibility and biodegradability, makes them ideal carriers for a wide range of therapeutic agents.[1] 1,2-diacyl-sn-glycero-3-phosphocholines (PCs) are a common class of phospholipids (B1166683) used in liposome (B1194612) formulation due to their zwitterionic nature and structural similarity to lipids found in biological membranes.

This document provides detailed protocols and application notes for the preparation and sizing of unilamellar liposomes from PC lipids using the thin-film hydration method followed by extrusion. Extrusion is a widely adopted technique that involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size to produce vesicles with a controlled and uniform size distribution.[1][2][3][] This method is favored for its simplicity, speed, and ability to generate liposomes with a narrow size distribution and minimal contamination.[5]

Factors Influencing Liposome Size and Distribution during Extrusion

The final size and polydispersity of extruded liposomes are influenced by several key process parameters. Understanding and controlling these factors is crucial for reproducible liposome production.

  • Membrane Pore Size: This is the most direct determinant of the final liposome size. Generally, the resulting vesicle diameter will be close to the pore size of the membrane used.[3][][6] However, for pores smaller than 200 nm, the resulting liposomes may be slightly larger than the nominal pore size, while for pores 200 nm and larger, they can be smaller.[6][7][8]

  • Number of Extrusion Cycles: Repeatedly passing the liposome suspension through the membrane, typically an odd number of times (e.g., 11-21 passes), improves the homogeneity of the liposome size distribution, resulting in a lower polydispersity index (PDI).[1][6]

  • Extrusion Temperature: The extrusion process should be carried out at a temperature above the phase transition temperature (Tc) of the lipid to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation and rearrangement.[1][2] However, further increasing the temperature above the Tc has been shown to have a limited effect on the final liposome size.[6][7][8]

  • Lipid Composition: The specific type of PC lipid and the inclusion of other lipids, such as cholesterol, can affect the rigidity and curvature of the bilayer, thereby influencing the final vesicle size.[9][10] The addition of cholesterol can increase the rigidity of the membrane, which may result in larger vesicles.[9]

  • Applied Pressure and Flow Rate: Higher extrusion pressures and flow rates can lead to a decrease in the size of the extruded liposomes.[6][7][8] However, excessively high flow rates can negatively impact the size homogeneity, leading to a higher PDI.[2][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of different extrusion parameters on the final size and PDI of liposomes.

Table 1: Effect of Membrane Pore Size on Liposome Diameter

Membrane Pore Size (nm)Resulting Liposome Diameter (nm)Polydispersity Index (PDI)Lipid CompositionReference
3066 ± 28Not ReportedNot Specified[11]
5060-70Not ReportedPhosphatidylcholine[12]
100138 ± 18Not ReportedNot Specified[11]
100~90Not ReportedEgg PC[3]
200Smaller than pore sizeNot ReportedNot Specified[6][7][8]
400360 ± 25Not ReportedNot Specified[11]
40070-415Not ReportedEgg PC[12]

Table 2: Effect of Number of Extrusion Passes on Liposome Characteristics

Number of PassesResulting Liposome Diameter (nm)Polydispersity Index (PDI)Lipid CompositionReference
5138.6< 0.210% Cholesterol[13]
15134.7< 0.230% Cholesterol[13]
MultipleApproaches 50% lipid exposure (unilamellar)Decreases with more passesEgg PC[3]

Table 3: Comparison of Sizing Techniques

Sizing TechniqueSize Reduction EfficiencyResulting Size HomogeneityReference
Extrusion Most efficient (e.g., 67.9% reduction) Most homogenous [6][7][8]
Freeze-Thaw Sonication (FTS)61.2% reductionLess homogenous than extrusion[6][7][8]
Ultrasonication26.7% reductionLess homogenous than extrusion[6][7][8]
Sonication15.0% reductionLess homogenous than extrusion[6][7][8]
HomogenizationLeast efficientLeast homogenous[6][7][8]

Experimental Protocols

Protocol 1: Preparation of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPC liposomes with a target diameter of approximately 100 nm.

Materials and Equipment:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or argon gas stream

  • Vacuum pump

  • Mini-extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes (1 mL)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amount of DOPC and dissolve it in chloroform in a round-bottom flask. Ensure the lipid is fully dissolved by gentle swirling.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Partially submerge the flask in a water bath set to a temperature slightly above the boiling point of chloroform (e.g., 30-40°C).

    • Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, continue to dry the film under high vacuum for at least 1-2 hours.

  • Hydration:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of DOPC (-20°C). Room temperature is sufficient.

    • Add the pre-heated buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[1]

    • Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film. This leads to the spontaneous formation of multilamellar vesicles (MLVs).[1][14] This process may take 30-60 minutes.[14]

  • (Optional) Freeze-Thaw Cycles:

    • To improve the lamellarity and encapsulation efficiency, the MLV suspension can be subjected to several freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen for 3 minutes and then thaw it in a water bath at a temperature above the lipid's Tc (e.g., 50°C) for 3 minutes.[9] Repeat this cycle 5-10 times.

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Two stacked membranes can be used to improve homogeneity.[3]

    • Pre-heat the extruder to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Insert the syringe into the extruder and attach the second, empty syringe to the other end.

    • Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane into the alternate syringe.[15]

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure the final liposome suspension is collected in the second syringe.[1] This results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[1]

  • Characterization:

    • Measure the mean vesicle diameter and polydispersity index (PDI) of the final liposome suspension using a Dynamic Light Scattering (DLS) instrument.

    • The liposomes can be stored at 4°C for short-term use, but should ideally be used within a day or two as they are not stable for longer periods.[16][17]

Visualizations

Experimental Workflow for Liposome Preparation and Sizing

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_sizing Vesicle Sizing cluster_char Characterization Lipid_Dissolution 1. Lipid Dissolution (PC in Chloroform) Thin_Film 2. Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Thin_Film Hydration 3. Hydration (Aqueous Buffer) Thin_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Freeze_Thaw 4. Freeze-Thaw Cycles (Optional) MLVs->Freeze_Thaw Extrusion 5. Extrusion (Polycarbonate Membrane) MLVs->Extrusion Freeze_Thaw->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs DLS 6. Size Analysis (Dynamic Light Scattering) LUVs->DLS

Caption: Workflow for preparing and sizing PC liposomes.

Factors Affecting Liposome Extrusion

Extrusion_Factors cluster_params Process Parameters cluster_outputs Resulting Liposome Properties Extrusion Liposome Extrusion Process Vesicle_Size Mean Vesicle Size Extrusion->Vesicle_Size PDI Size Distribution (PDI) Extrusion->PDI Lamellarity Lamellarity Extrusion->Lamellarity Pore_Size Membrane Pore Size Pore_Size->Extrusion Num_Passes Number of Passes Num_Passes->Extrusion Temperature Temperature (> Lipid Tc) Temperature->Extrusion Pressure_Rate Pressure / Flow Rate Pressure_Rate->Extrusion Lipid_Comp Lipid Composition (e.g., +Cholesterol) Lipid_Comp->Extrusion

Caption: Key parameters influencing liposome extrusion outcomes.

References

Application Notes and Protocols for Sonication-Based Formation of 1,2-diacyl-sn-glycero-3-phosphocholine (PC) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-diacyl-sn-glycero-3-phosphocholines (PCs) are a major class of phospholipids (B1166683) fundamental to the structure and function of biological membranes. In research and pharmaceutical applications, they are commonly used to form liposomes, which are spherical vesicles composed of one or more lipid bilayers. These vesicles serve as powerful models for cell membranes and are extensively utilized as delivery vehicles for therapeutic agents. Sonication is a widely employed technique for the preparation of small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs) by applying ultrasonic energy to disrupt and re-form the lipid bilayers. This document provides detailed application notes and protocols for the formation of PC vesicles using sonication.

Principles of Vesicle Formation by Sonication

The formation of vesicles via sonication begins with the hydration of a thin lipid film of 1,2-diacyl-sn-glycero-3-phosphocholine. This initial hydration results in the spontaneous formation of large, multilamellar vesicles (MLVs).[1][2][3] Sonication then provides the necessary energy to break down these large MLVs into smaller, unilamellar vesicles (SUVs) with diameters typically ranging from 15 to 50 nm.[1][2][3] The process involves subjecting the MLV suspension to high-frequency sound waves, which induce cavitation and shear forces that disrupt the lipid bilayers, causing them to reform into smaller, more uniform vesicles.[4]

Two primary methods of sonication are employed for vesicle preparation:

  • Probe Sonication: This method involves inserting a titanium probe directly into the lipid suspension, delivering high energy efficiently.[1][5] However, it can lead to sample overheating and potential contamination with titanium particles, which may need to be removed by centrifugation.[1][3][5]

  • Bath Sonication: In this gentler method, the sample is placed in a tube and suspended in a water bath sonicator.[6][7] This approach offers better temperature control and minimizes the risk of contamination, making it a widely used technique for preparing SUVs.[1][3]

Factors Influencing Vesicle Characteristics

Several parameters critically influence the final characteristics of the PC vesicles, such as size, polydispersity, and lamellarity. Careful control of these factors is essential for reproducible vesicle preparation.

ParameterEffect on Vesicle CharacteristicsNotes
Sonication Time Longer sonication times generally lead to smaller vesicle sizes and a narrower size distribution (lower Polydispersity Index - PDI).[8][9] However, excessive sonication can lead to lipid degradation.[2][10]It is crucial to sonicate in pulsed intervals with cooling periods to prevent overheating.[11]
Sonication Power/Amplitude Higher power or amplitude results in smaller vesicles.[4] The intensity should be optimized to achieve the desired size without causing lipid degradation.Start with a low amplitude and gradually increase it.
Temperature Sonication should be performed above the phase transition temperature (Tc) of the lipid to ensure the lipid bilayers are in a fluid state, which facilitates vesicle formation.[1][12]Temperature control is critical, especially with probe sonicators, to prevent sample overheating.[4][5]
Lipid Concentration Higher lipid concentrations can influence the final vesicle size and the efficiency of the sonication process.[11][12]Typical concentrations range from 1 to 25 mg/mL.[6][11]
Buffer Composition The ionic strength and pH of the buffer can affect vesicle stability and surface charge.The choice of buffer depends on the downstream application of the vesicles.

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) using a Bath Sonicator

This protocol is adapted from various sources and provides a general method for preparing SUVs from PC lipids.[6]

Materials:

  • This compound (PC) lipid powder or chloroform (B151607) solution

  • Appropriate buffer (e.g., HEPES-buffered saline (HBS), Phosphate-buffered saline (PBS))

  • Chloroform (if starting from lipid powder)

  • Glass test tubes (e.g., 13 x 100 mm)

  • Nitrogen or Argon gas source

  • Vacuum pump or desiccator

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Lipid Film Preparation:

    • If using a lipid solution, dispense the desired amount of PC lipid into a glass test tube.

    • If using lipid powder, dissolve it in chloroform to a concentration of 10-20 mg/mL.[1]

    • In a fume hood, evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.[1][6]

    • To ensure complete removal of residual solvent, place the tube under high vacuum for at least 1 hour.[6][13]

  • Hydration:

    • Add the desired volume of buffer to the dried lipid film to achieve the final desired lipid concentration (e.g., 1 mM).[6]

    • Allow the lipid film to hydrate (B1144303) for at least 30 minutes to 1 hour at a temperature above the lipid's phase transition temperature (Tc).[6]

    • Vortex the tube vigorously to completely resuspend the lipid, resulting in a milky suspension of multilamellar vesicles (MLVs).[6]

  • Sonication:

    • Fill the bath sonicator with water to the recommended level.

    • Suspend the test tube containing the MLV suspension in the water bath, ensuring the water level outside the tube is approximately the same as the lipid suspension level inside.[6]

    • Sonicate the suspension. The milky appearance will gradually change to a slightly hazy or clear solution as SUVs are formed.[1][6]

    • The sonication time can range from 10 to 30 minutes.[6] It is advisable to sonicate in intervals (e.g., 5 minutes on, 1 minute off) to prevent overheating of the sample.

    • Monitor the temperature of the water bath to ensure it remains above the Tc of the lipid.

  • Post-Sonication (Optional):

    • To remove any remaining large vesicles or titanium particles (if a probe sonicator was used), the suspension can be centrifuged.[1][5]

  • Storage:

    • Store the final SUV suspension at 4°C.[6] It is recommended to use the vesicles shortly after preparation as they can be unstable and may fuse over time.[3]

Protocol 2: Preparation of Vesicles using a Probe Sonicator

This protocol outlines the general steps for preparing PC vesicles using a probe sonicator.[5][11]

Materials:

  • Same as Protocol 1

  • Probe sonicator with a microtip

  • Ice bath

Procedure:

  • Lipid Film Preparation and Hydration:

    • Follow steps 1 and 2 from Protocol 1 to obtain a suspension of MLVs.

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the sonicator probe into the lipid suspension, ensuring it does not touch the sides or bottom of the vial.

    • Sonicate the sample using short pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[4]

    • A total sonication time of 5 to 15 minutes is typically sufficient. The endpoint is usually indicated by a change in the suspension's appearance from milky to translucent.

    • Monitor the sample temperature closely.

  • Post-Sonication:

    • After sonication, centrifuge the sample (e.g., at 15,000 x g for 5-10 minutes) to pellet any titanium particles shed from the probe tip and any remaining un-sonicated MLVs.[5]

    • Carefully collect the supernatant containing the SUVs.

  • Storage:

    • Store the SUV suspension at 4°C and use within a short period.

Data Presentation

The following table summarizes representative quantitative data for PC vesicles prepared by sonication, compiled from various studies. Note that direct comparisons can be challenging due to variations in specific lipids, buffer conditions, and sonication equipment used in different studies.

Lipid CompositionSonication MethodSonication ParametersVesicle Size (Diameter, nm)Polydispersity Index (PDI)Reference
DPPCProbe-tip20% duty cycle, 2s on/5s off, total 12 minNot specifiedNot specified[11]
DPPC + PINot specifiedNot specified30 - 80Not specified[14]
DMPCNot specifiedVaried sonication timesDecreased with sonication timeDecreased with sonication time[8]
PCNot specifiedVaried sonication power (39-91 W) and time (up to 3000s)Decreased with increased power and timeDecreased with increased power and time[15]
Plasma Membrane VesiclesNot specified5 min, 100% amplitude~230~0.16[16]

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for PC Vesicle Formation by Sonication

experimental_workflow cluster_prep Preparation cluster_sonication Sonication cluster_post Post-Processing Lipid Dissolution Lipid Dissolution Lipid Film Formation Lipid Film Formation Lipid Dissolution->Lipid Film Formation Solvent Evaporation Hydration Hydration Lipid Film Formation->Hydration Add Buffer MLV Suspension MLV Suspension Hydration->MLV Suspension Vortexing Sonication Sonication MLV Suspension->Sonication Energy Input SUV Suspension SUV Suspension Sonication->SUV Suspension Vesicle Downsizing Centrifugation Centrifugation SUV Suspension->Centrifugation Optional Characterization Characterization SUV Suspension->Characterization Size, PDI Purified SUVs Purified SUVs Centrifugation->Purified SUVs

Caption: Experimental workflow for preparing PC vesicles via sonication.

Relationship Between Sonication Parameters and Vesicle Characteristics

logical_relationship cluster_params Sonication Parameters cluster_chars Vesicle Characteristics Sonication Time Sonication Time Vesicle Size Vesicle Size Sonication Time->Vesicle Size Decreases Polydispersity Index (PDI) Polydispersity Index (PDI) Sonication Time->Polydispersity Index (PDI) Decreases Sonication Power Sonication Power Sonication Power->Vesicle Size Decreases Sonication Power->Polydispersity Index (PDI) Decreases Temperature Temperature Temperature->Vesicle Size Affects formation efficiency Lipid Concentration Lipid Concentration Lipid Concentration->Vesicle Size Can influence Lamellarity Lamellarity Vesicle Size->Lamellarity Smaller size correlates with unilamellarity

Caption: Influence of sonication parameters on final vesicle properties.

References

Application Note: Characterization of 1,2-Diacyl-sn-glycero-3-phosphocholine Liposomes by Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes, particularly those composed of 1,2-diacyl-sn-glycero-3-phosphocholines (PC), are versatile, biocompatible, and biodegradable vesicles extensively used as drug delivery systems.[1] These spherical vesicles, formed from one or more lipid bilayers, can encapsulate both hydrophilic and lipophilic therapeutic agents.[1][2] The physicochemical characteristics of liposomes, such as their size, size distribution, and surface charge, are critical parameters that influence their stability, in vivo fate, and drug release profile.[3][4][5] Dynamic Light Scattering (DLS) is a non-invasive and rapid analytical technique widely employed for the characterization of these nanoparticle systems.[2][6][7][8] This application note provides a detailed overview and protocols for the characterization of PC liposomes using DLS.

Dynamic Light Scattering operates by measuring the time-dependent fluctuations in the intensity of scattered light from particles undergoing random Brownian motion in a liquid suspension.[2][6][9] Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.[6] By analyzing these fluctuations, DLS can determine the hydrodynamic diameter (size), polydispersity index (PDI), and, when coupled with electrophoretic mobility, the zeta potential of the liposomes.[4]

Key Characterization Parameters

  • Hydrodynamic Diameter (Size): The size of liposomes is a crucial factor influencing their circulation time in the bloodstream and their ability to penetrate tissues.[3] DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. For many drug delivery applications, liposome (B1194612) sizes in the range of 50-200 nm are desirable.[7]

  • Polydispersity Index (PDI): The PDI is a dimensionless measure of the heterogeneity of particle sizes in a sample.[5][] A PDI value below 0.3 is generally considered acceptable for liposomal drug delivery systems, indicating a homogenous and monodisperse population.[2][5][]

  • Zeta Potential: This parameter is an indicator of the surface charge of the liposomes and is crucial for predicting their stability in suspension.[11] A sufficiently high positive or negative zeta potential (typically > ±20 mV) can prevent aggregation due to electrostatic repulsion between particles. The zeta potential can also influence the interaction of liposomes with biological membranes.

Experimental Protocols

Protocol 1: Preparation of PC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar vesicles with a controlled size distribution.[1]

Materials and Equipment:

  • 1,2-diacyl-sn-glycero-3-phosphocholine (e.g., DOPC, DPPC, DSPC)

  • Cholesterol (optional)

  • Organic solvent (e.g., chloroform, 2:1 v/v chloroform:methanol)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Nitrogen or argon gas stream

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of the PC lipid and cholesterol (a common molar ratio is 2:1 PC:cholesterol) and dissolve them in the organic solvent in a round-bottom flask.[1]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum while rotating the flask in a water bath set at a temperature above the lipid's phase transition temperature. This will form a thin, uniform lipid film on the flask's inner surface.[1]

  • Film Drying: Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer (pre-heated to a temperature above the lipid's phase transition temperature) to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask to hydrate (B1144303) the lipid film, which leads to the formation of multilamellar vesicles (MLVs).[1]

  • Extrusion (Size Reduction): Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).[1] Load the MLV suspension into a syringe and pass it through the extruder to another syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution.[1] The resulting suspension will contain large unilamellar vesicles (LUVs).

Protocol 2: DLS Measurement of Hydrodynamic Diameter and PDI

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Micropipettes

  • Filtered deionized water or buffer for dilution

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension with the same filtered buffer used for hydration to an appropriate concentration.[9][] The optimal concentration depends on the instrument and can be determined by monitoring the count rate. It is crucial to avoid multiple scattering effects that can occur at high concentrations.[2][9]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Set the measurement parameters in the software, including the dispersant viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Transfer the diluted liposome sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement. Typically, this involves multiple runs that are averaged to obtain the final result.

  • Data Analysis: The instrument's software will calculate the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) from the correlation function.

Protocol 3: Zeta Potential Measurement

Materials and Equipment:

  • DLS instrument with zeta potential measurement capability

  • Zeta potential measurement cells (e.g., folded capillary cells)

  • Syringes for sample injection

Procedure:

  • Sample Preparation: Prepare the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility. High ionic strength can compress the electrical double layer and lead to an underestimation of the zeta potential.

  • Instrument Setup:

    • Configure the instrument for zeta potential measurement.

    • Enter the dispersant properties (viscosity, refractive index, and dielectric constant) into the software. The Smoluchowski approximation is commonly used for aqueous systems.[12][13]

  • Measurement:

    • Carefully inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument.

    • Apply the electric field and perform the measurement. The instrument measures the electrophoretic mobility of the particles and converts it to the zeta potential.

  • Data Analysis: The software will provide the mean zeta potential and the zeta potential distribution.

Data Presentation

Table 1: Influence of Lipid Composition on Liposome Characteristics

Liposome Composition (molar ratio)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC/Chol (60/40)184.9 ± 1.570.085 ± 0.008-23.9 ± 0.737[14]
DPPC/Chol (67/33)189.0 ± 0.310.110 ± 0.015-20.6 ± 1.249[14]
DPPC/Chol (80/20)179.6 ± 0.870.120 ± 0.044-17.2 ± 6.202[14]
POPC93.2--[15]
POPC/Cardiolipin198.0--[15]

Table 2: Effect of Extrusion on Liposome Size

Extrusion StepMean Diameter (nm)
Before Extrusion> 1000
After 0.4 µm Membrane Extrusion~400
After 0.1 µm Membrane Extrusion~120
(Data is illustrative based on typical results as shown in reference[13])

Visualizations

Liposome_Characterization_Workflow Liposome Preparation and DLS Characterization Workflow cluster_prep Liposome Preparation cluster_dls DLS Characterization cluster_data Data Analysis Lipid_Dissolution 1. Lipid Dissolution (PC, Cholesterol in Chloroform) Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydration (Buffer Addition -> MLVs) Film_Formation->Hydration Extrusion 4. Extrusion (-> LUVs) Hydration->Extrusion Sample_Dilution 5. Sample Dilution Extrusion->Sample_Dilution DLS_Measurement 6. DLS Measurement (Size & PDI) Sample_Dilution->DLS_Measurement Zeta_Measurement 7. Zeta Potential Measurement Sample_Dilution->Zeta_Measurement Size_PDI Hydrodynamic Diameter Polydispersity Index (PDI) DLS_Measurement->Size_PDI Zeta_Potential Zeta Potential (Surface Charge & Stability) Zeta_Measurement->Zeta_Potential

Caption: Workflow from PC liposome preparation to DLS analysis.

DLS_Parameter_Relationships Relationship of DLS Parameters to Liposome Properties cluster_params DLS Parameters cluster_props Liposome Properties Size Hydrodynamic Size Circulation In Vivo Circulation Size->Circulation influences Drug_Release Drug Release Profile Size->Drug_Release affects PDI PDI Uniformity Population Uniformity PDI->Uniformity measures PDI->Drug_Release impacts consistency Zeta Zeta Potential Stability Colloidal Stability Zeta->Stability predicts Cellular_Uptake Cellular Uptake Zeta->Cellular_Uptake influences Uniformity->Stability

Caption: DLS parameters and their influence on key liposome properties.

DLS_Interpretation_Tree Decision Tree for Interpreting DLS Results Start DLS Results PDI_Check PDI < 0.3? Start->PDI_Check PDI_Good Monodisperse Sample Proceed with analysis PDI_Check->PDI_Good Yes PDI_Bad Polydisperse Sample Consider further processing (e.g., more extrusion, filtration) PDI_Check->PDI_Bad No Size_Check Size in Target Range? (e.g., 50-200 nm) PDI_Good->Size_Check Size_Good Acceptable Size Proceed with analysis Size_Check->Size_Good Yes Size_Bad Size out of range Adjust formulation or preparation method Size_Check->Size_Bad No Zeta_Check Zeta Potential > |20| mV? Size_Good->Zeta_Check Zeta_Good Good Colloidal Stability (Low aggregation risk) Zeta_Check->Zeta_Good Yes Zeta_Bad Potential Instability (Aggregation risk) Consider surface modification Zeta_Check->Zeta_Bad No Final_Outcome Formulation Suitable for Application Zeta_Good->Final_Outcome

Caption: A guide for the interpretation of DLS data for liposomes.

References

Application Note: Zeta Potential Measurement of 1,2-diacyl-sn-glycero-3-phosphocholine (DOPC) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid commonly used in the formulation of liposomes for drug delivery and as a model for biological membranes. The zeta potential is a critical parameter for characterizing the surface charge of these vesicles in a particular medium. It is the electric potential at the slipping plane, a boundary layer of ions that travels with the vesicle through the suspending medium. The magnitude of the zeta potential is a key indicator of the colloidal stability of a liposomal formulation. High absolute zeta potential values (typically > |30| mV) indicate significant electrostatic repulsion between vesicles, which helps prevent aggregation and fusion, thereby enhancing the shelf-life and in vivo performance of the formulation.[1][2]

The zwitterionic nature of DOPC means its headgroup contains both a negatively charged phosphate (B84403) group and a positively charged choline (B1196258) group. Consequently, the net charge and the measured zeta potential of pure DOPC vesicles are highly sensitive to the pH, ionic strength, and composition of the surrounding medium.[3][4] Understanding and controlling the zeta potential is crucial for predicting the behavior of DOPC vesicles in biological environments, including their interaction with cells and proteins.[5] This application note provides a detailed protocol for the preparation of DOPC vesicles and the subsequent measurement of their zeta potential.

Data Presentation

The zeta potential of DOPC vesicles is significantly influenced by the pH of the surrounding buffer. The following table summarizes typical zeta potential values obtained for DOPC vesicles under different pH conditions.

pHZeta Potential (mV)MediumReference
2.0+11.2010 mM NaCl[6]
5.5Near NeutralBuffer without NaCl[4]
6.0-1.5210 mM NaCl[6]
7.4-7.4810 mM NaCl[6]
7.5Near NeutralBuffer without NaCl[4]
10.0~ -5Buffer without NaCl[4]

Note: The exact zeta potential values can vary depending on the specific experimental conditions, including the precise buffer composition, ionic strength, and temperature.

Experimental Protocols

This section details the methodology for preparing DOPC vesicles and measuring their zeta potential.

Protocol 1: Preparation of DOPC Vesicles by Thin-Film Hydration and Extrusion

This is a standard and widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.[7]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform (B151607) or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., 10 mM NaCl, Phosphate-Buffered Saline pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Nitrogen or argon gas stream

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of DOPC in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the solvent's boiling point (e.g., 40-50°C) to form a thin, uniform lipid film on the flask's inner surface.

  • Film Drying: Dry the lipid film further under a gentle stream of nitrogen or argon gas, followed by placing it under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous hydration buffer, pre-heated to a temperature above the phase transition temperature of DOPC (-20°C, so room temperature is sufficient), to the flask containing the dry lipid film.

  • Vesicle Formation: Agitate the flask by vortexing to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Load the MLV suspension into a syringe and pass it through the extruder to another syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution of large unilamellar vesicles (LUVs).[7]

Protocol 2: Zeta Potential Measurement

Zeta potential is typically measured using a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer, such as a Malvern Zetasizer.[2][8] The measurement is based on the principle of laser Doppler velocimetry.

Materials and Equipment:

  • DOPC vesicle suspension

  • Zeta potential analyzer (e.g., Malvern Zetasizer Nano ZS)

  • Folded capillary zeta cells

  • Syringe for sample loading

Procedure:

  • Instrument Setup: Turn on the zeta potential analyzer and allow it to stabilize.

  • Sample Preparation: Dilute the prepared DOPC vesicle suspension with the same buffer used for hydration to an appropriate concentration for measurement. This is typically a low concentration to avoid multiple scattering effects.

  • Cell Rinsing: Rinse the folded capillary zeta cell with the buffer to remove any contaminants.

  • Sample Loading: Carefully inject the diluted vesicle suspension into the zeta cell using a syringe, ensuring no air bubbles are introduced.

  • Equilibration: Place the cell in the instrument and allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

  • Measurement: Set the measurement parameters in the software, including the dispersant properties (viscosity, refractive index) and the number of runs. Initiate the measurement. The instrument will apply an electric field and measure the velocity of the vesicles.

  • Data Analysis: The software will calculate the electrophoretic mobility and convert it to the zeta potential using the Helmholtz-Smoluchowski equation. The results are typically presented as an average of multiple runs with a standard deviation.

Mandatory Visualization

experimental_workflow cluster_prep Vesicle Preparation cluster_measurement Zeta Potential Measurement start Start dissolution 1. Lipid Dissolution (DOPC in Chloroform) start->dissolution film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion dilution 5. Sample Dilution extrusion->dilution loading 6. Load into Zeta Cell measurement 7. Measurement (Laser Doppler Velocimetry) analysis 8. Data Analysis end End analysis->end

Caption: Experimental workflow for DOPC vesicle preparation and zeta potential measurement.

References

Application Notes: Drug Encapsulation in 1,2-Diacyl-sn-glycero-3-phosphocholine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, making them excellent drug delivery systems. Among the various lipids used, 1,2-diacyl-sn-glycero-3-phosphocholines (PCs) are a prominent class of phospholipids (B1166683) that serve as the primary structural component of many liposomal formulations. Their biocompatibility, biodegradability, and ability to form stable bilayers make them ideal for encapsulating a wide range of therapeutic agents.

PCs are amphiphilic molecules with a hydrophilic phosphocholine (B91661) head group and two hydrophobic acyl chains. This structure allows liposomes to carry both hydrophilic drugs within their aqueous core and hydrophobic drugs intercalated within the lipid bilayer. The physical properties of the liposome (B1194612), such as membrane fluidity and drug retention, can be modulated by selecting PCs with different acyl chain lengths and degrees of saturation (e.g., DSPC, DMPC, DOPC). Furthermore, the inclusion of other lipids, such as cholesterol, can enhance vesicle stability and reduce the permeability of the membrane.

Drug loading into PC liposomes can be achieved through two primary strategies: passive and active loading. Passive loading involves encapsulating the drug during the liposome formation process, while active loading utilizes transmembrane gradients to drive the drug into pre-formed liposomes. The choice of method depends on the physicochemical properties of the drug and the desired formulation characteristics.

This document provides detailed protocols for the preparation, drug loading, and characterization of drug-encapsulated PC liposomes, along with representative data to guide researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize typical physicochemical properties of commonly used PC lipids and the expected characteristics of the resulting liposomal formulations.

Table 1: Physicochemical Properties of Common 1,2-Diacyl-sn-glycero-3-phosphocholines (PC)

Phospholipid Abbreviation Acyl Chains Molecular Weight ( g/mol ) Phase Transition Temp. (T_m) (°C)
1,2-dimyristoyl-sn-glycero-3-phosphocholine DMPC 14:0 677.9 23
1,2-dipalmitoyl-sn-glycero-3-phosphocholine DPPC 16:0 734.0 41
1,2-distearoyl-sn-glycero-3-phosphocholine DSPC 18:0 790.1 55
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine POPC 16:0-18:1 760.1 -2

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) | DOPC | 18:1 | 786.1 | -17 |

Note: Data is compiled from various scientific sources. T_m is a critical parameter for selecting the appropriate temperature for hydration and extrusion steps.

Table 2: Representative Characteristics of Drug-Loaded PC Liposomes

Lipid Composition (molar ratio) Drug Type Typical Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (EE%)
DSPC:Cholesterol (55:45) Hydrophilic (e.g., Doxorubicin) 80 - 150 < 0.2 -5 to -25 > 90% (Active Loading)
POPC:Cholesterol (60:40) Hydrophilic (e.g., Calcein) 100 - 200 < 0.25 -2 to -15 5 - 20% (Passive Loading)
DOPC:Cholesterol (55:45) Hydrophobic (e.g., Paclitaxel) 100 - 180 < 0.2 -5 to -20 > 90% (Passive Loading)

| DMPC:Cholesterol (70:30) | Hydrophobic (e.g., Curcumin) | 120 - 200 | < 0.3 | -10 to -30 | > 85% (Passive Loading) |

Note: These values are representative and can be significantly influenced by the specific protocol, drug properties, drug-to-lipid ratio, and analytical methods used.

Experimental Protocols & Methodologies

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is the most common method for preparing multilamellar vesicles (MLVs), which are then sized down to form large unilamellar vesicles (LUVs).

Materials:

  • 1,2-diacyl-sn-glycero-3-phosphocholine (e.g., DSPC)

  • Cholesterol (optional, for stability)

  • Organic solvent: Chloroform or a chloroform:methanol mixture (2:1 v/v)

  • Hydration buffer: Phosphate-buffered saline (PBS), HEPES, or other aqueous solution of choice

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of PC lipid and cholesterol (e.g., a 55:45 molar ratio) and dissolve them in the organic solvent in a round-bottom flask. For encapsulating a hydrophobic drug , it should be co-dissolved with the lipids at this stage.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature well above the lipid's phase transition temperature (T_m) to ensure a uniform film. Apply a vacuum and rotate the flask to evaporate the solvent, which results in a thin, uniform lipid film on the inner wall of the flask. Continue vacuum for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. For passive encapsulation of a hydrophilic drug , the drug should be dissolved in this buffer.

  • Vesicle Formation: Hydrate (B1144303) the lipid film by gently rotating the flask in a water bath set above the T_m for 30-60 minutes. This process swells the lipid film, causing it to detach and form MLVs.

  • Extrusion (Size Reduction): To obtain vesicles with a uniform and defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a heated liposome extruder. The extrusion should be performed at a temperature above the T_m. Typically, 11-21 passes are sufficient to produce LUVs with a narrow size distribution.

G Workflow for Liposome Preparation by Thin-Film Hydration cluster_prep Preparation Steps cluster_output Products A 1. Lipid Dissolution (PC + Cholesterol ± Hydrophobic Drug) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B Evaporate Solvent C 3. Hydration (Add Aqueous Buffer ± Hydrophilic Drug) B->C Add Aqueous Phase D 4. Vesicle Formation (Agitation above Tm) C->D Swell & Detach E 5. Size Reduction (Extrusion or Sonication) D->E Homogenize MLV Multilamellar Vesicles (MLVs) D->MLV LUV Unilamellar Vesicles (LUVs/SUVs) E->LUV

Caption: Workflow for preparing liposomes via the thin-film hydration method.

Protocol 2: Drug Loading Strategies

A. Passive Loading

Passive loading entraps the drug during the formation of the liposomes. The efficiency is often low for hydrophilic drugs (5-20%) but can be very high for hydrophobic drugs (>90%).

  • For Hydrophilic Drugs: The drug is dissolved in the aqueous buffer used for hydrating the lipid film (Step 3 in Protocol 1). As the lipids hydrate and form vesicles, the drug-containing aqueous solution is entrapped in the core.

  • For Hydrophobic Drugs: The drug is dissolved in the organic solvent along with the lipids (Step 1 in Protocol 1). During solvent evaporation and subsequent hydration, the drug integrates into the hydrophobic lipid bilayer.

B. Active (Remote) Loading

Active loading is used for ionizable amphipathic drugs and can achieve very high encapsulation efficiencies (>90%). A common method involves creating a transmembrane pH gradient.

Materials:

  • Pre-formed, empty liposomes (prepared via Protocol 1)

  • Ammonium (B1175870) sulfate (B86663) solution (e.g., 300 mM)

  • Drug solution (e.g., Doxorubicin in a suitable buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system to remove the external buffer and unencapsulated drug.

Procedure:

  • Prepare Gradient Liposomes: Prepare empty liposomes as described in Protocol 1, but use an ammonium sulfate solution as the hydration buffer.

  • Remove External Salt: After extrusion, remove the external (extra-liposomal) ammonium sulfate. This can be done by passing the liposome suspension through a size-exclusion column equilibrated with a different buffer (e.g., sucrose (B13894) solution) or by dialysis against the new buffer. This step creates a chemical gradient where the intraliposomal space has a high concentration of ammonium sulfate and a low pH, while the external medium does not.

  • Drug Incubation: Add the drug solution to the purified liposome suspension. Incubate the mixture at a temperature above the lipid's T_m (e.g., 60°C for DSPC) for 30-60 minutes.

  • Mechanism: The uncharged form of the drug diffuses across the lipid bilayer into the liposome core. Inside, the acidic environment protonates the drug, making it charged and membrane-impermeable. This effectively traps the drug inside, allowing for accumulation against a concentration gradient.

  • Purification: Remove any unencapsulated drug using size-exclusion chromatography or dialysis.

G Drug Loading Mechanisms: Passive vs. Active cluster_passive A) Passive Loading (During Liposome Formation) cluster_active B) Active Loading (Post Liposome Formation) cluster_liposomes passive_hydrophilic Hydrophilic Drug (Aqueous Core) Drug in Hydration Buffer Lipid Film Encapsulated in Core passive_hydrophobic Hydrophobic Drug (Bilayer) Drug in Organic Solvent Lipid Film Formation Integrated in Bilayer start Pre-formed Liposome (High (NH4)2SO4 Inside) add_drug Add Amphipathic Drug (e.g., Doxorubicin) start->add_drug diffuse Drug (D) Diffuses Across Bilayer add_drug->diffuse trap Drug is Protonated (D-H+) & Trapped Inside diffuse->trap Low internal pH lipo_passive_hydrophilic lipo_passive_hydrophobic lipo_active drug_hydro drug_hydro2 drug_hydropho drug_hydropho2 drug_active1 drug_active2

Caption: Comparison of passive and active drug loading mechanisms in liposomes.

Protocol 3: Characterization of Drug-Loaded Liposomes

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo fate and stability of liposomes.

  • Technique: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and PDI (a measure of size distribution). Laser Doppler Electrophoresis is used to measure the zeta potential (an indicator of surface charge and colloidal stability).

  • Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). Measurements should be performed in triplicate.

B. Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%)

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Method for separating free drug from liposomes (e.g., ultracentrifugation, size-exclusion chromatography, or dialysis)

  • Solvent to lyse liposomes (e.g., methanol, isopropanol, or a detergent like Triton X-100)

  • Analytical method to quantify the drug (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome formulation. For example, centrifuge the sample in an ultrafiltration tube (with a molecular weight cut-off that retains liposomes but allows the free drug to pass through). The filtrate will contain the free drug.

  • Quantification of Free Drug (W_free): Measure the concentration of the drug in the filtrate using a pre-validated HPLC or UV-Vis spectroscopy method.

  • Quantification of Total Drug (W_total): Take a known volume of the original, unseparated liposome suspension. Disrupt the liposomes by adding a lysing solvent to release the encapsulated drug. Measure the total drug concentration in this lysed sample.

  • Calculation:

    • Encapsulation Efficiency (EE%): EE% = [(W_total - W_free) / W_total] x 100

    • Drug Loading Capacity (LC%): LC% = [(W_total - W_free) / W_lipid] x 100 (where W_lipid is the total weight of the lipid used in the formulation)

G Workflow for Determining Encapsulation Efficiency (EE%) cluster_main EE% Determination Steps cluster_details Methodology Details cluster_quant Quantification Technique A 1. Start with Drug-Loaded Liposome Suspension B 2. Separate Free Drug from Liposomes A->B C 3. Quantify Drug Concentrations B->C B_methods Separation Methods: - Ultracentrifugation - Size-Exclusion - Dialysis B->B_methods D 4. Calculate EE% C->D C_total Measure Total Drug (W_total) (Lyse liposomes first) C->C_total C_free Measure Free Drug (W_free) (Analyze filtrate/dialysate) C->C_free D_formula EE% = ((W_total - W_free) / W_total) x 100 D->D_formula Quant HPLC or UV-Vis Spec. C_total->Quant C_free->Quant

Caption: A step-by-step workflow for the determination of encapsulation efficiency.

Application Notes: Utilizing 1,2-Diacyl-sn-glycero-3-phosphocholine for Membrane Protein Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of membrane proteins is fundamental to cell biology and drug development, as they are central to cellular transport, signaling, and energy transduction.[1] However, their hydrophobic nature makes them notoriously difficult to study in vitro. Reconstitution into artificial lipid bilayers, or proteoliposomes, provides a powerful tool to investigate their structure and function in a controlled, native-like environment.[2][3] 1,2-diacyl-sn-glycero-3-phosphocholines (PCs) are a major class of phospholipids (B1166683) found in mammalian cell membranes and are widely used for creating these model membranes due to their zwitterionic nature and ability to form stable bilayers.[4][5] This document provides detailed protocols and key parameters for the successful reconstitution of membrane proteins using various phosphatidylcholine lipids.

Principle of Detergent-Mediated Reconstitution

The most common method for reconstituting membrane proteins into phosphatidylcholine vesicles is detergent-mediated reconstitution.[2][6] The process involves three main stages:

  • Solubilization : The purified membrane protein, already in a detergent solution, is mixed with PC lipids that have been fully solubilized by the same or a different detergent. This results in the formation of homogenous mixed micelles containing protein, lipid, and detergent.[7]

  • Detergent Removal : The detergent is gradually removed from the mixed micelles. As the detergent concentration falls below its critical micelle concentration (CMC), the lipids self-assemble into a bilayer, incorporating the membrane protein in the process.[2][7]

  • Proteoliposome Formation : The final product is a suspension of proteoliposomes—lipid vesicles with the membrane protein integrated into the bilayer—which can then be used for functional and structural studies.[2][8]

Quantitative Data Summary: Key Parameters for Optimization

Successful reconstitution is highly dependent on optimizing several experimental parameters. The optimal conditions are protein-specific and often require empirical determination. The table below provides recommended starting ranges and key considerations.

ParameterRecommended Starting RangeKey Considerations
Lipid-to-Protein Molar Ratio (LPR) 50:1 to >1000:1 (w/w)A high LPR (e.g., >200:1) is often a good starting point to ensure sufficient lipid for bilayer formation around the protein.[9] Lower ratios may be necessary for 2D crystallization.
Phosphatidylcholine (PC) Species DOPC (18:1), POPC (16:0-18:1), DMPC (14:0)The acyl chain length and saturation affect membrane fluidity and thickness.[10] The choice should aim to mimic the native membrane environment or achieve desired physical properties.
Detergent Choice Octylglucoside (OG), Dodecyl Maltoside (DDM), Cholate, DPCThe detergent must effectively solubilize the protein and lipid without causing denaturation. Detergents with a high CMC (e.g., OG, Cholate) are generally easier to remove via dialysis.[11][12]
Detergent Concentration Above the Critical Micelle Concentration (CMC)The concentration must be sufficient to fully solubilize the lipids into mixed micelles (Stage III of solubilization).[7] This is defined by the detergent-to-lipid molar ratio (Rsol).
Detergent Removal Method Dialysis, Bio-Beads (hydrophobic adsorption), Gel FiltrationThe rate of removal is critical. Slow removal (dialysis) often yields more homogenous proteoliposomes.[12] Bio-Beads are faster but can be more aggressive.[6][12] The method depends on the detergent's properties.[6]
Temperature 4°C to Room TemperatureReconstitution should generally be performed above the phase transition temperature (Tₘ) of the chosen lipid to ensure a fluid, liquid-crystalline state.[13]
Buffer Composition pH 6.0-8.0, 100-500 mM NaClThe buffer should maintain the stability and activity of the target protein. Ionic strength can influence vesicle formation and protein-lipid interactions.

Experimental Workflows and Mechanisms

The overall process of detergent-mediated reconstitution follows a structured workflow, from initial component preparation to the final analysis of the proteoliposomes.

G cluster_prep 1. Preparation cluster_sol 2. Solubilization cluster_mix 3. Micelle Formation cluster_removal 4. Detergent Removal cluster_final 5. Characterization P Purified Membrane Protein in Detergent Micelles M Formation of Mixed Protein-Lipid-Detergent Micelles P->M L 1,2-Diacyl-PC Lipid Film LS Lipid Solubilization (Lipid-Detergent Micelles) L->LS LS->M DR Gradual Detergent Removal (e.g., Dialysis, Bio-Beads) M->DR PL Proteoliposomes DR->PL Char Functional & Structural Analysis PL->Char

Caption: General experimental workflow for membrane protein reconstitution.

The mechanism of reconstitution involves the transition from separate protein-detergent and lipid-detergent micelles into a mixed micellar state, followed by self-assembly into a proteoliposome upon detergent removal.

G cluster_0 Initial State cluster_1 Solubilized State cluster_2 Final State p_micelle Protein-Detergent Micelle mixed_micelle Mixed Micelles (Protein-Lipid-Detergent) p_micelle->mixed_micelle + Detergent l_vesicle PC Liposome (B1194612) l_vesicle->mixed_micelle + Detergent proteoliposome Proteoliposome mixed_micelle->proteoliposome - Detergent

Caption: Mechanism of detergent-mediated proteoliposome formation.

Experimental Protocols

The following protocols provide a generalized framework. Specific parameters such as incubation times, temperatures, and concentrations should be optimized for the protein of interest.

Protocol 1: Preparation of Unilamellar Phosphatidylcholine Vesicles (Liposomes)

This protocol describes the preparation of liposomes by the extrusion method, which produces vesicles with a relatively uniform size distribution.

Materials:

  • 1,2-diacyl-sn-glycero-3-phosphocholine (e.g., DOPC, POPC) in chloroform (B151607)

  • Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Glass vials

  • Rotary evaporator or nitrogen/argon stream

  • Vacuum desiccator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation : In a clean glass vial, add the desired amount of phospholipid from its chloroform stock.

  • Solvent Evaporation : Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even lipid film on the bottom.

  • Vacuum Desiccation : Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration : Add the desired volume of Hydration Buffer to the vial. The lipid concentration is typically between 10-20 mg/mL. Vortex vigorously to resuspend the lipid film, creating a suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional) : For some lipids, subjecting the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath can improve lamellarity and encapsulation efficiency.

  • Extrusion : Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm). Pass the MLV suspension through the extruder 11-21 times. This process forces the lipids to rearrange into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.[8]

  • Storage : Store the resulting liposome suspension at 4°C. For long-term storage, they can be snap-frozen in liquid nitrogen and stored at -80°C, though stability upon thawing should be verified.

Protocol 2: Detergent-Mediated Protein Reconstitution

This protocol details the incorporation of a purified, detergent-solubilized membrane protein into the pre-formed PC liposomes.

Materials:

  • Purified membrane protein in a detergent-containing buffer

  • Pre-formed PC liposomes (from Protocol 1)

  • Detergent stock solution (e.g., 10% w/v n-Dodecyl-β-D-maltopyranoside, DDM)

  • Reconstitution Buffer (same as Hydration Buffer)

  • Detergent removal system: Dialysis tubing (6-8 kDa MWCO) or Bio-Beads SM-2

Procedure:

  • Liposome Solubilization : To the suspension of pre-formed liposomes, add detergent from the stock solution dropwise while stirring. Continue adding detergent until the solution becomes optically clear, indicating the transition from vesicles to lipid-detergent mixed micelles.[14]

  • Mixing : Add the purified protein solution to the solubilized lipids at the desired lipid-to-protein molar ratio (e.g., starting at 200:1).

  • Incubation : Incubate the mixture for 1-4 hours at the appropriate temperature (e.g., 4°C or room temperature) with gentle agitation to allow for the formation of homogenous protein-lipid-detergent micelles.[15]

  • Detergent Removal : This is the most critical step. Choose one of the following methods:

    • Method A: Dialysis : Transfer the mixture to dialysis tubing and dialyze against 1-2 liters of detergent-free Reconstitution Buffer.[14] Perform at least three buffer changes over 48-72 hours. This slow removal is often preferred.[12]

    • Method B: Bio-Beads : Add washed Bio-Beads to the mixture at a ratio of 10:1 (w/w) of wet beads to detergent.[16] Incubate with gentle rotation. Replace the beads with fresh ones every 1-2 hours for a total of 3-4 changes to ensure complete detergent removal.[6][12]

  • Proteoliposome Harvesting : After detergent removal, harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours at 4°C).[15]

  • Final Resuspension : Carefully discard the supernatant, which contains unincorporated protein and residual components. Gently resuspend the proteoliposome pellet in a minimal volume of fresh Reconstitution Buffer.

Protocol 3: Characterization of Proteoliposomes

It is essential to characterize the resulting proteoliposomes to confirm successful reconstitution.

Methods:

  • Protein Incorporation Efficiency :

    • Procedure : Analyze the total protein amount before reconstitution and the amount in the final proteoliposome pellet using SDS-PAGE with silver or Coomassie staining and a protein quantification assay (e.g., BCA).[17]

    • Expected Outcome : A clear band corresponding to the membrane protein should be visible in the lane with the final proteoliposome sample.

  • Size Distribution and Homogeneity :

    • Procedure : Use Dynamic Light Scattering (DLS) to measure the size distribution of the proteoliposomes.[12]

    • Expected Outcome : A monodisperse population of vesicles with a size corresponding to the extrusion membrane pore size. Aggregation will appear as a larger, polydisperse peak.

  • Functional Assay :

    • Procedure : Perform an activity assay specific to the reconstituted protein (e.g., transport assay, enzyme kinetics, ligand binding).[18][19][20]

    • Expected Outcome : The reconstituted protein should exhibit functional activity, confirming its correct folding and insertion into the bilayer. The absence of leakiness in the vesicles is crucial for many transport assays.[6]

  • Orientation (Optional) :

    • Procedure : Use techniques like protease protection assays or binding studies with domain-specific antibodies to determine the orientation of the protein within the bilayer.

    • Expected Outcome : The results will indicate whether the protein has inserted in a specific ("right-side-out" or "inside-out") or random orientation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,2-diacyl-sn-glycero-3-phosphocholine (PC) Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholines (PCs) are a major class of phospholipids, constituting a significant portion of eukaryotic cell membranes. Beyond their structural role, PCs are critically involved in numerous cellular processes, including signal transduction and membrane trafficking. Alterations in the composition and metabolism of PC species have been linked to various pathological conditions, making their detailed analysis crucial for disease biomarker discovery and drug development. This document provides comprehensive application notes and detailed protocols for the qualitative and quantitative analysis of PC species using liquid chromatography-mass spectrometry (LC-MS).

Core Concepts in PC Analysis

The analysis of PC species by mass spectrometry typically involves three key stages:

  • Lipid Extraction: Isolation of lipids from the biological matrix.

  • Chromatographic Separation: Separation of different lipid classes and individual molecular species.

  • Mass Spectrometric Detection and Identification: Ionization of the lipid molecules and analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

A critical aspect of PC identification by mass spectrometry is the characteristic fragmentation of the phosphocholine (B91661) headgroup. In positive ion mode electrospray ionization (ESI), PCs readily form protonated molecules [M+H]+. Upon collision-induced dissociation (CID), these ions generate a highly specific product ion at m/z 184, corresponding to the phosphocholine headgroup.[1][2] This characteristic fragmentation is widely used in precursor ion scanning to selectively detect all PC species in a complex mixture.[2][3][4]

Experimental Protocols

I. Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical and can significantly impact the final lipid profile.[5][6] Here, we present two robust and widely used protocols.

A. Modified Folch Method (Liquid-Liquid Extraction)

This method is a gold standard for total lipid extraction.[5][7]

Materials:

Protocol:

  • Homogenize the tissue sample or cell pellet in a suitable buffer.

  • To 1 part of the homogenate, add 8 parts of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Add 2 parts of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol/water 65:30:5, v/v/v).[8]

B. Methyl-tert-butyl ether (MTBE) Method

This method offers a less toxic alternative to chloroform and is efficient for a broad range of lipids.[5][7][8]

Materials:

  • Methanol (cold)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • SpeedVac or nitrogen gas evaporator

Protocol:

  • To your sample, add 200 µL of cold methanol and 800 µL of cold MTBE.[8]

  • Vortex the mixture thoroughly.[8]

  • Add 200 µL of water to induce phase separation.[8]

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[8]

  • Collect the upper organic phase.[8]

  • Dry the organic phase in a SpeedVac or under a stream of nitrogen.[8]

  • Store the dried lipid extract at -80°C until analysis.[8]

  • For analysis, reconstitute the sample in 20-40 µL of acetonitrile/isopropanol/water (65:30:5, v/v/v).[8]

II. Liquid Chromatography Separation of PC Species

Reversed-phase liquid chromatography is commonly employed to separate PC molecular species based on their acyl chain length and degree of unsaturation.[9][10]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 or C8 column (e.g., Luna 3u C8, 2 x 100 mm, 3.0 µm).[8][9]

Mobile Phases:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

Gradient Elution Protocol:

  • Set the flow rate to 0.2 mL/min.

  • Equilibrate the column with 40% Mobile Phase B.

  • Inject the sample.

  • Maintain 40% B for 2 minutes.

  • Increase to 100% B over 18 minutes.

  • Hold at 100% B for 10 minutes.

  • Return to 40% B over 2 minutes.

  • Re-equilibrate for 8 minutes before the next injection.

III. Mass Spectrometry Analysis

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.[7][11]

Positive Ion Mode ESI-MS/MS for PC Identification and Quantification:

  • Ion Source Parameters:

    • Ion Spray Voltage: 5,200 V

    • Source Temperature: 200°C

    • Curtain Gas: 20 L/min

    • Ion Source Gas 1: 15 L/min

  • Precursor Ion Scan for PC Identification:

    • Scan for all precursor ions that fragment to produce the m/z 184 product ion.[3][4]

    • Collision Energy: 35 V

  • Multiple Reaction Monitoring (MRM) for Quantification:

    • Set up specific transitions for each PC species of interest (Precursor ion -> m/z 184).

    • Use a non-endogenous PC species as an internal standard for absolute quantification (e.g., 14:0/14:0-PC).[12]

Negative Ion Mode ESI-MS/MS for Structural Characterization:

  • Collision-induced dissociation of PC species in negative ion mode can provide information about the fatty acid composition at the sn-1 and sn-2 positions.[12][13]

Data Presentation

Quantitative data for PC species should be presented in a clear, tabular format to facilitate comparison between different samples or conditions.

Table 1: Example of Quantitative Analysis of PC Species in Human Plasma.

PC Species (sn-1/sn-2)m/z ([M+H]+)Retention Time (min)Concentration (µg/mL) ± SD (Control)Concentration (µg/mL) ± SD (Treated)
PC(16:0/18:2)758.615.215.4 ± 1.225.8 ± 2.1
PC(16:0/18:1)760.615.822.1 ± 1.818.5 ± 1.5
PC(18:0/18:2)786.616.512.8 ± 1.120.3 ± 1.9
PC(18:1/18:2)784.616.38.9 ± 0.715.1 ± 1.3
PC(16:0/20:4)782.614.810.2 ± 0.95.6 ± 0.5
PC(18:0/20:4)810.615.518.5 ± 1.69.7 ± 0.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of PC species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_output Output BiologicalSample Biological Sample (Tissue, Cells, Plasma) LipidExtraction Lipid Extraction (e.g., Folch or MTBE) BiologicalSample->LipidExtraction LC_Separation LC Separation (Reversed-Phase) LipidExtraction->LC_Separation MS_Analysis MS/MS Analysis (ESI, Precursor Ion Scan) LC_Separation->MS_Analysis DataAcquisition Data Acquisition MS_Analysis->DataAcquisition Identification Identification (m/z 184) DataAcquisition->Identification Quantification Quantification Identification->Quantification Results Results (Tables, Pathways) Quantification->Results

Caption: General workflow for PC analysis.

PC Fragmentation Pathway in Positive Ion Mode

The following diagram illustrates the characteristic fragmentation of a PC molecule in positive ion mode ESI-MS/MS.

PC_Fragmentation PC_M_H [M+H]+ Phosphocholine Phosphocholine Headgroup (m/z 184) PC_M_H->Phosphocholine CID Diacylglycerol [M+H - 183]+ PC_M_H->Diacylglycerol CID

Caption: PC fragmentation in positive ESI-MS/MS.

Conclusion

The methodologies outlined in this document provide a robust framework for the comprehensive analysis of 1,2-diacyl-sn-glycero-3-phosphocholine species in various biological samples. By employing appropriate lipid extraction techniques, optimized liquid chromatography separation, and specific mass spectrometry scan modes, researchers can achieve reliable identification and accurate quantification of a wide range of PC molecular species. This detailed characterization is essential for advancing our understanding of the roles of these critical lipids in health and disease.

References

Application Notes and Protocols: NMR Spectroscopy for Studying 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) is a common unsaturated phospholipid used to create model cell membranes. Its low main phase transition temperature ensures it exists in a biologically relevant liquid-crystalline phase under typical experimental conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for characterizing the structure, dynamics, and interactions of DOPC bilayers at an atomic level.[1] This document provides detailed protocols for sample preparation and key NMR experiments used to study these model membranes.

Section 1: Experimental Workflows and Molecular Probes

The study of DOPC bilayers by NMR follows a structured workflow, from sample preparation to the interpretation of spectral data. Different NMR-active nuclei within the DOPC molecule serve as specific probes for different regions of the lipid, providing complementary information about the bilayer's properties.

Caption: General experimental workflow for NMR studies of DOPC bilayers.

Caption: DOPC structure with key nuclei for specific NMR investigations.

Section 2: Sample Preparation Protocols

The choice of sample preparation method depends on the desired NMR experiment. Solid-state NMR typically uses hydrated multilamellar vesicles (MLVs), whereas solution NMR often utilizes smaller, isotropically tumbling bicelles.

Protocol 1: Multilamellar Vesicles (MLVs) for Solid-State NMR

This protocol yields a sample of randomly oriented bilayers, ideal for obtaining powder pattern spectra.

Materials:

  • DOPC (or deuterated DOPC for ²H NMR) powder

  • Chloroform (B151607) or a 2:1 chloroform/methanol mixture

  • NMR Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4 in H₂O or D₂O)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Liquid nitrogen

Methodology:

  • Dissolution: Dissolve a known quantity of DOPC powder in chloroform within a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under a high-vacuum pump for at least 3 hours to remove residual solvent.[2]

  • Hydration: Add the desired volume of NMR buffer to the dried lipid film. The final lipid concentration is typically high (e.g., 50% w/w).

  • Vesicle Formation: Gently rotate the flask to hydrate (B1144303) the film. The suspension will appear milky.

  • Homogenization: Subject the sample to several freeze-thaw cycles.[3] This involves freezing the sample in liquid nitrogen, followed by thawing in a warm water bath (e.g., 40°C). Repeat this cycle 5-10 times to promote the formation of uniform MLVs.

  • Sample Packing: Carefully transfer the hydrated lipid paste into a solid-state NMR rotor (e.g., 4 mm ZrO₂) using a spatula or centrifuge.

Protocol 2: Isotropic Bicelles for Solution NMR

Bicelles are disc-shaped membrane mimetics that are small enough to tumble rapidly in solution, averaging anisotropic interactions and yielding sharp, solution-like NMR spectra.[4][5] They are excellent for studying the interactions of soluble proteins or drugs with the membrane interface.

Materials:

Methodology:

  • Calculate Lipid Quantities: Determine the required amounts of the long-chain (DOPC/DMPC) and short-chain (DHPC) lipids to achieve the desired molar ratio, or 'q-ratio' (q = [long-chain]/[short-chain]). A typical q-ratio for isotropic bicelles is 0.25 to 0.5.[4]

  • Mixing and Hydration: Combine the lyophilized lipid powders in a glass vial. Add the appropriate volume of NMR buffer to achieve the target total lipid concentration (e.g., 15% w/v).[6]

  • Bicelle Formation: Vortex the mixture vigorously. The solution will initially be cloudy. To accelerate hydration and formation, the mixture can be heated gently (e.g., to 40°C) and vortexed until the solution becomes clear.[6] This may take several hours at room temperature.

  • Protein/Drug Incorporation: If studying interactions, the protein or drug solution can be added to the pre-formed bicelle solution.[3]

  • Sample Transfer: Transfer the final clear solution to a standard solution NMR tube.

Section 3: Key NMR Experiments and Protocols

³¹P NMR: Probing Headgroup and Lipid Phase

Static ³¹P NMR is highly sensitive to the phase of the lipid assembly and the orientation of the phosphate headgroup.[7] In a lamellar (bilayer) phase, the anisotropic chemical shift results in a characteristic powder pattern with a high-field peak and a low-field shoulder.

Experimental Protocol:

  • Spectrometer: Solid-state NMR spectrometer.

  • Probe: Static or MAS probe (used in static mode).

  • Pulse Sequence: A simple Hahn-echo sequence (90° - τ - 180° - τ - acquire) is commonly used to refocus dephasing from chemical shift anisotropy.

  • Key Parameters:

    • Proton Decoupling: High-power decoupling (e.g., SPINAL-64) is applied during acquisition to remove ¹H-³¹P dipolar couplings.

    • Recycle Delay: Should be at least 5 times the ³¹P T₁ relaxation time (typically 2-3 seconds for DOPC).

    • Temperature: Controlled to maintain the desired lipid phase (e.g., 25°C for the liquid-crystalline phase).

Data Presentation:

ParameterDescriptionTypical Value for DOPC (Lα Phase)Reference
Δσ (CSA) Chemical Shift Anisotropy (Δσ = σ - σ⊥). The width of the powder pattern, reflecting motional averaging of the headgroup.
²H NMR: Quantifying Acyl Chain Order

Solid-state ²H NMR is the definitive method for measuring the orientational order of lipid acyl chains.[8] This requires isotopic labeling with deuterium (B1214612) at specific positions on the DOPC acyl chains. The quadrupolar splitting (ΔνQ) in the spectrum is directly proportional to the order parameter, SCD.

Experimental Protocol:

  • Spectrometer: Solid-state NMR spectrometer.

  • Probe: Static solid-state probe.

  • Pulse Sequence: A quadrupole echo sequence (90°x - τ - 90°y - τ - acquire) is essential to refocus the large quadrupolar interaction.

  • Key Parameters:

    • τ delay: Kept short (e.g., 20-50 µs) to minimize T₂ relaxation losses.

    • Recycle Delay: Typically short (e.g., 0.5 s) due to the faster relaxation of deuterium.

    • Spectral Processing: The raw spectrum is often "dePaked" to produce a spectrum corresponding to an oriented sample, from which splittings can be more easily measured.[9]

Data Presentation:

The order parameter, SCD, describes the average orientation of a C-D bond vector with respect to the bilayer normal. A value of SCD = -0.5 indicates perfect alignment, while SCD = 0 signifies isotropic motion.

| Carbon Position | Typical |SCD| Value (DOPC, 30°C) | Reference | | :--- | :--- | :--- | :--- | | C4 | 0.18 - 0.20 |[10][11] | | C9/C10 (Oleoyl) | ~0.09 |[12] | | C14 | 0.12 - 0.14 |[11] | | C18 | ~0.03 |[11] | (Note: Values are approximate and can vary with temperature and sample composition.)

¹³C NMR: High-Resolution Structural Analysis

¹³C NMR with Magic Angle Spinning (MAS) can resolve individual carbon resonances in the DOPC molecule, providing detailed information on the conformation and dynamics of the glycerol (B35011) backbone and acyl chains.[1][13]

Experimental Protocol:

  • Spectrometer: Solid-state NMR spectrometer.

  • Probe: MAS probe.

  • Pulse Sequence: Cross-Polarization (CP) from ¹H to ¹³C (¹H-¹³C CP-MAS) is used to enhance the sensitivity of the low-gamma ¹³C nucleus.[1]

  • Key Parameters:

    • MAS Speed: Moderate spinning speeds (5-10 kHz) are often sufficient to average anisotropic interactions and obtain well-resolved spectra.[1]

    • Contact Time: The duration of polarization transfer in CP (e.g., 1 ms) is optimized to maximize signal for specific carbon environments.

    • Proton Decoupling: High-power decoupling is applied during acquisition.

Data Presentation:

Carbon SiteTypical ¹³C Chemical Shift (ppm)Reference
Choline -N(CH₃)₃~54[14]
Headgroup -CH₂-N~60[14]
Headgroup -CH₂-O-P~66[14]
Glycerol C1~63[14]
Glycerol C2~71[14]
C=O (Ester)~173[14]
C=C (Oleoyl)~130[14]
Acyl Chain -(CH₂)n-~30[14]
Acyl Chain -CH₃~14[14]
(Note: Chemical shifts can vary slightly based on packing, temperature, and hydration.)

References

Application Notes and Protocols for Fluorescence Microscopy of DOPC Giant Unilamellar Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying biological membranes due to their cell-like size and simple, controllable composition. 1,2-diacyl-sn-glycero-3-phosphocholine (DOPC) is a common unsaturated phospholipid used to form GUVs that mimic the fluid-disordered state of biological membranes.[1] Fluorescence microscopy allows for the direct visualization and quantitative analysis of GUVs, providing insights into membrane structure, dynamics, and interactions with various molecules. These application notes provide detailed protocols for the preparation and fluorescence imaging of DOPC GUVs.

Core Applications

  • Membrane Phase Behavior: Visualizing lipid domains (e.g., liquid-ordered vs. liquid-disordered phases) by incorporating fluorescent probes that preferentially partition into specific phases.[2][3]

  • Protein-Membrane Interactions: Observing the binding, diffusion, and membrane-remodeling effects of proteins and peptides.

  • Drug-Membrane Interactions: Assessing the effects of pharmaceutical compounds on membrane properties such as fluidity and permeability.

  • Biophysical Characterization: Measuring membrane properties like bending rigidity and lipid diffusion coefficients.[4]

Experimental Protocols

Protocol 1: Preparation of DOPC Giant Unilamellar Vesicles by Electroformation

This protocol describes the widely used electroformation method to generate GUVs.[2]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform (B151607)

  • Indium tin oxide (ITO) coated glass slides

  • Teflon spacer

  • Sucrose (B13894) solution (e.g., 100 mM)[5]

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Fluorescent lipid probe (e.g., Rhodamine-DOPE, DiI-C18)[1][6]

  • Function generator and AC power supply

  • Oven or heating block

Procedure:

  • Lipid Film Preparation:

    • Dissolve DOPC and the desired fluorescent probe in chloroform to achieve the final desired molar ratio (e.g., 0.1 mol% probe).

    • Spread the lipid-chloroform mixture evenly onto two ITO-coated glass slides.[2]

    • Dry the slides under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of the organic solvent.[2]

  • Assembly of the Electroformation Chamber:

    • Create a chamber by placing the two ITO slides with the lipid films facing each other, separated by a Teflon spacer.[2]

    • Fill the chamber with a sucrose solution (e.g., 100 mM).[5]

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the phase transition temperature of the lipids (for DOPC, room temperature is sufficient).[5]

    • Slowly decrease the frequency to 0.1 Hz over 30 minutes before turning off the electric field.

  • Harvesting GUVs:

    • Carefully collect the GUV suspension from the chamber.

    • For imaging, dilute the GUVs in an iso-osmolar glucose solution. The density difference between the sucrose-filled GUVs and the external glucose solution will cause the vesicles to settle at the bottom of the imaging chamber, facilitating microscopy.[5]

Protocol 2: Fluorescence Microscopy Imaging of DOPC GUVs

This protocol outlines the general procedure for imaging GUVs using a confocal fluorescence microscope.

Materials:

  • GUV suspension

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

  • Appropriate laser lines and emission filters for the chosen fluorescent probes

Procedure:

  • Sample Preparation:

    • Place a small volume of the GUV suspension into an imaging chamber (e.g., a chambered coverslip).

    • Allow the GUVs to settle to the bottom of the chamber.

  • Microscope Setup:

    • Turn on the confocal microscope and the required laser lines.

    • Select the appropriate objective (e.g., 60x or 100x oil immersion).

    • Set the detection channels with the correct emission filters for the fluorescent probes being used.

  • Image Acquisition:

    • Locate the GUVs using bright-field or phase-contrast microscopy.

    • Switch to fluorescence mode and focus on the equatorial plane of a GUV.

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching.

    • Acquire images or z-stacks for three-dimensional reconstruction. For dynamic studies, time-lapse series can be recorded.

Quantitative Data Presentation

The following tables summarize quantitative data that can be obtained from fluorescence microscopy studies of DOPC GUVs.

ParameterFluorescent ProbeTypical Value/RangeReference
Lipid Diffusion Coefficient DiI-C18~5-10 µm²/s[4]
Phase Partitioning Ratio (ld/lo) Rhodamine-DOPE> 1 (prefers liquid-disordered phase)[2]
Phase Partitioning Ratio (lo/ld) Naphthopyrene> 1 (prefers liquid-ordered phase)[6]
Vesicle Diameter N/A10 - 100 µm[5]

Note: The specific values can vary depending on the exact lipid composition, temperature, and buffer conditions.

Visualizations

Experimental Workflow for GUV Preparation and Imaging

GUV_Workflow cluster_prep GUV Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Lipid Dissolution Lipid Dissolution Lipid Film Deposition Lipid Film Deposition Lipid Dissolution->Lipid Film Deposition Chloroform Evaporation Chamber Assembly Chamber Assembly Lipid Film Deposition->Chamber Assembly Electroformation Electroformation Chamber Assembly->Electroformation AC Field GUV Harvesting GUV Harvesting Electroformation->GUV Harvesting Sample Mounting Sample Mounting GUV Harvesting->Sample Mounting Microscope Setup Microscope Setup Sample Mounting->Microscope Setup Image Acquisition Image Acquisition Microscope Setup->Image Acquisition Image Processing Image Processing Image Acquisition->Image Processing Quantitative Measurement Quantitative Measurement Image Processing->Quantitative Measurement Data Interpretation Data Interpretation Quantitative Measurement->Data Interpretation

Caption: Workflow for GUV preparation, imaging, and analysis.

Signaling Pathway for Phase-Separated GUV Visualization

GUV_Phase_Visualization cluster_vesicle Giant Unilamellar Vesicle (GUV) cluster_probes Fluorescent Probes cluster_microscopy Fluorescence Microscopy DOPC_Matrix DOPC (Liquid-Disordered) Microscope Confocal Microscope Red Channel Green Channel DOPC_Matrix->Microscope:red Emission Lipid_Raft Lipid Raft (Liquid-Ordered) Lipid_Raft->Microscope:green Emission Probe_Ld Rhodamine-DOPE Probe_Ld->DOPC_Matrix Preferential Partitioning Probe_Lo Naphthopyrene Probe_Lo->Lipid_Raft Preferential Partitioning

Caption: Visualization of lipid phases in GUVs using fluorescent probes.

References

Revolutionizing Membrane Biology: High-Resolution Cryo-EM of Phosphatidylcholine Structures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryo-electron microscopy (cryo-EM) has emerged as a powerhouse technique in structural biology, enabling the visualization of biological macromolecules in their near-native states at unprecedented resolutions. This is particularly impactful for the study of lipidic structures and membrane proteins, which are notoriously challenging to crystallize for X-ray diffraction methods. 1,2-diacyl-sn-glycero-3-phosphocholine (PC) is a major phospholipid component of eukaryotic cell membranes, playing a crucial role in membrane integrity, signaling, and the function of embedded proteins. These application notes provide detailed protocols and quantitative data for the cryo-EM analysis of PC-containing structures, including liposomes and nanodiscs, to aid researchers in leveraging this technology for their scientific and therapeutic development goals.

Quantitative Data Summary

Cryo-EM allows for the precise measurement of lipid bilayer properties. The following table summarizes key quantitative data obtained from cryo-EM studies of various phosphatidylcholine-containing structures. These values are critical for understanding membrane biophysics and for validating computational models. Cryo-EM can be used to measure the bilayer thickness of lipid vesicles and biological membranes with sub-angstrom precision[1][2].

Phosphatidylcholine SpeciesSystemBilayer Thickness (Trough-to-Trough, D_TT) (Å)Resolution of Embedded ProteinReference
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Vesicles38.3 ± 0.2N/A[3]
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)Vesicles~30N/A[4]
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)Vesicles~35N/A[4]
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Vesicles~40N/A[4]
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)NanodiscN/A3.3 Å (agonist-bound), 4.1 Å (unliganded)[5][6]
POPC/POPE/POPG (2:1:1 molar ratio)LiposomesN/AHigh Resolution[7]

Experimental Protocols

I. Preparation of Phosphatidylcholine Liposomes/Proteoliposomes

This protocol describes the formation of unilamellar vesicles (liposomes) composed of phosphatidylcholine, which can be used for direct structural studies or for reconstituting membrane proteins.

  • Lipid Film Formation:

    • In a clean, round-bottom flask, dissolve the desired phosphatidylcholine lipids (e.g., POPC) in chloroform. For proteoliposomes, a common lipid mixture is POPC, 1-palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE), and 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG) in a 2:1:1 molar ratio to mimic bacterial inner membranes.[7]

    • Dry the lipid solution under a gentle stream of nitrogen gas while rotating the flask to form a thin, even lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Extrusion for Unilamellar Vesicles:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles of plunging in liquid nitrogen followed by thawing in a warm water bath).

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Membrane Protein Reconstitution (for Proteoliposomes):

    • Solubilize the purified membrane protein of interest in a suitable detergent (e.g., DDM).

    • Mix the solubilized protein with the pre-formed liposomes at a desired protein-to-lipid molar ratio (e.g., 1:1000).[8]

    • Remove the detergent slowly to allow for protein insertion into the lipid bilayer. This can be achieved by dialysis against a detergent-free buffer or by using Bio-Beads.[1]

    • Purify the resulting proteoliposomes using size-exclusion chromatography (SEC) or density gradient centrifugation to separate them from empty liposomes and aggregated protein.[8]

II. Cryo-EM Grid Preparation

Vitrification is the rapid freezing of the sample to embed it in a thin layer of amorphous (non-crystalline) ice.

  • Grid Preparation:

    • Use holey carbon grids (e.g., C-flat or Quantifoil). For liposome (B1194612) samples, which may have a preference for carbon surfaces, continuous carbon grids can also be used.[9][10]

    • Glow-discharge the grids immediately before use to render the surface hydrophilic.

  • Sample Application and Vitrification:

    • Work in a temperature and humidity-controlled environment (e.g., 4°C and >95% humidity) using a vitrification robot (e.g., Vitrobot).

    • Apply 3-4 µL of the liposome or proteoliposome suspension to the glow-discharged grid.

    • For low-concentration samples, a long-incubation (up to 10 minutes) or multiple-application method can be employed to increase particle density in the grid holes.[1][9]

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample spanning the holes. Blotting time (typically 2-5 seconds) needs to be optimized for each sample.

    • Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[11]

    • Store the vitrified grids in liquid nitrogen until imaging.

III. Cryo-EM Data Acquisition
  • Microscope Setup:

    • Use a transmission electron microscope (TEM) equipped with a field emission gun (FEG) and a direct electron detector, operating at 200 or 300 keV.

  • Data Collection Strategy:

    • Load the vitrified grid into the cryo-TEM.

    • Acquire low-magnification images to create an atlas of the grid, allowing for the identification of grid squares with optimal ice thickness.

    • Acquire medium-magnification images to identify holes with a good distribution of vesicles.

    • For high-resolution data collection, acquire images in movie mode using a direct electron detector. This allows for motion correction during image processing.

    • The total electron dose should be kept low (e.g., 50-70 e⁻/Ų) and fractionated over multiple frames to minimize radiation damage.

    • Collect data over a range of defocus values (e.g., -1.0 to -3.0 µm) to ensure good contrast transfer function (CTF) coverage.

IV. Image Processing and 3D Reconstruction
  • Preprocessing:

    • Perform movie frame alignment to correct for beam-induced motion.

    • Estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking:

    • For proteoliposomes, particles (the embedded proteins) are picked from the micrographs. This can be done manually, semi-automatically, or using automated methods based on templates or machine learning.

    • For liposomes being studied for their own structure, the entire vesicle can be selected.

  • 2D Classification:

    • Extract the picked particles and subject them to reference-free 2D classification to sort them into different classes based on their orientation and quality. This step is crucial for removing bad particles and ice contaminants.

  • 3D Reconstruction:

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification to separate different conformational states or subpopulations of particles.

    • Refine the 3D structure of the desired class to high resolution. For proteoliposomes, the density of the surrounding liposome is often computationally subtracted to focus the refinement on the protein.

  • Model Building and Validation:

    • Build an atomic model into the refined 3D density map.

    • Validate the model against the data and assess its geometric quality.

Visualizations

Experimental Workflow for Cryo-EM of Phosphatidylcholine Structures```dot

CryoEM_Workflow LipidFilm LipidFilm Hydration Hydration LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion Reconstitution Reconstitution Extrusion->Reconstitution If proteoliposomes GlowDischarge GlowDischarge Extrusion->GlowDischarge Reconstitution->GlowDischarge SampleApplication SampleApplication GlowDischarge->SampleApplication Blotting Blotting SampleApplication->Blotting PlungeFreeze PlungeFreeze Blotting->PlungeFreeze DataCollection DataCollection PlungeFreeze->DataCollection Preprocessing Preprocessing DataCollection->Preprocessing ParticlePicking ParticlePicking Preprocessing->ParticlePicking Classification Classification ParticlePicking->Classification Refinement Refinement Classification->Refinement ModelBuilding ModelBuilding Refinement->ModelBuilding

Caption: Simplified phosphatidylcholine signaling pathway.

Conclusion

The protocols and data presented here provide a framework for the successful application of cryo-EM to the study of this compound structures. By enabling the direct visualization of lipid bilayers and embedded membrane proteins, cryo-EM offers unparalleled insights into membrane architecture, protein-lipid interactions, and the structural basis of cellular signaling. Adherence to meticulous sample preparation and data processing workflows is paramount to achieving high-resolution structures that can drive forward our understanding of fundamental biology and accelerate drug discovery.

References

Application Notes and Protocols for Differential Scanning Calorimetry of 1,2-Diacyl-sn-glycero-3-phosphocholine Phase Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermotropic phase behavior of lipid bilayers. For researchers in drug development and membrane biophysics, understanding the phase transitions of 1,2-diacyl-sn-glycero-3-phosphocholines (PCs), a major component of cell membranes and liposomal drug delivery systems, is critical. DSC provides quantitative data on the temperature, enthalpy, and cooperativity of these phase transitions, offering insights into membrane fluidity, stability, and permeability.

This document provides detailed application notes and experimental protocols for the analysis of PC phase behavior using DSC.

Principles of Phosphocholine (B91661) Phase Behavior

1,2-diacyl-sn-glycero-3-phosphocholines are amphiphilic molecules that self-assemble into bilayer structures in aqueous environments. The physical properties of these bilayers are highly dependent on temperature. As temperature increases, PCs undergo distinct phase transitions, characterized by changes in the ordering and packing of their acyl chains. The primary phases and transitions observed for saturated diacylphosphatidylcholines are:

  • Lamellar Crystalline (Lc) or Subgel (Sg) Phase: At low temperatures, the acyl chains are in a highly ordered, all-trans conformation, and the lipid molecules are arranged in a crystalline-like lattice.

  • Gel Phase (Lβ'): In this phase, the hydrocarbon chains are still largely in the all-trans configuration and tightly packed, but with some rotational motion. The subscript 'β'' indicates that the chains are tilted with respect to the bilayer normal.

  • Ripple Phase (Pβ'): Upon further heating, some PCs exhibit a pre-transition into a ripple phase, where the bilayer is distorted into a periodic, two-dimensional wave-like structure. This phase is characterized by a mixture of ordered and disordered chain regions.

  • Liquid Crystalline Phase (Lα): At the main phase transition temperature (Tm), the acyl chains "melt" and adopt a more disordered, fluid state with a mixture of trans and gauche conformations. This phase is characterized by high lateral mobility of the lipid molecules.

DSC measures the heat flow associated with these transitions. The pre-transition (Lβ' → Pβ') is a lower enthalpy event, while the main transition (Pβ' → Lα) is a highly cooperative, higher enthalpy event.

Quantitative Data on Phase Transitions of Saturated Diacylphosphatidylcholines

The thermotropic properties of saturated 1,2-diacyl-sn-glycero-3-phosphocholines are primarily influenced by the length of their acyl chains. Longer acyl chains lead to stronger van der Waals interactions, resulting in higher transition temperatures and enthalpies.

Lipid (Acyl Chain)AbbreviationPre-transition Temp (Tp) (°C)Main Transition Temp (Tm) (°C)Main Transition Enthalpy (ΔHm) (kcal/mol)
1,2-Dilauroyl-sn-glycero-3-phosphocholine (12:0)DLPC--1.81.7
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (14:0)DMPC13.723.95.4
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine (15:0)DPPC23.533.77.1
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (16:0)DPPC35.341.38.7
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (17:0)DHPC43.548.59.8
1,2-Distearoyl-sn-glycero-3-phosphocholine (18:0)DSPC51.555.110.7
1,2-Diarachidoyl-sn-glycero-3-phosphocholine (20:0)DAPC63.166.413.3
1,2-Dibehenoyl-sn-glycero-3-phosphocholine (22:0)DBPC72.575.015.8
1,2-Dilignoceroyl-sn-glycero-3-phosphocholine (24:0)DLPC81.080.318.2

Note: The exact values for transition temperatures and enthalpies can vary slightly depending on the experimental conditions (e.g., scan rate, hydration medium, and sample preparation).

Experimental Protocols

I. Preparation of Multilamellar Vesicles (MLVs) for DSC Analysis

This protocol describes the thin-film hydration method, a common technique for preparing multilamellar vesicles.

Materials:

  • 1,2-Diacyl-sn-glycero-3-phosphocholine powder

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Lipid Dissolution: Dissolve a known amount of the PC in chloroform or a chloroform/methanol mixture in a clean round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The flask should be rotated in a water bath set to a temperature above the lipid's main transition temperature (Tm) to ensure the formation of a thin, even lipid film on the flask wall.

  • Drying: Dry the lipid film further under a gentle stream of nitrogen or argon gas for at least 1-2 hours, or under high vacuum overnight, to remove any residual solvent.

  • Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The buffer should be at a temperature above the Tm of the lipid.

  • Vesicle Formation: Vortex the flask vigorously for several minutes until the lipid film is completely dispersed from the walls of the flask, resulting in a milky suspension of MLVs.

  • Annealing (Optional but Recommended): For some lipids, an annealing step can improve the reproducibility of the thermograms. This involves incubating the MLV suspension at a temperature above the Tm for a period (e.g., 1 hour), followed by slow cooling to a temperature below the pre-transition temperature and storage at 4°C overnight.

II. Differential Scanning Calorimetry (DSC) Protocol

Instrumentation:

  • Differential Scanning Calorimeter equipped with a cooling system.

  • Hermetic aluminum or stainless steel DSC pans.

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument and the cooling system, allowing them to stabilize.

    • Perform a baseline run with two empty, sealed DSC pans to ensure a stable and flat baseline.

  • Sample Loading:

    • Accurately pipette a known volume (typically 10-50 µL) of the MLV suspension into a pre-weighed DSC pan.

    • Pipette an equivalent volume of the hydration buffer into a reference pan.

    • Hermetically seal both the sample and reference pans. Ensure a proper seal to prevent solvent evaporation during the scan.

    • Accurately weigh the sealed pans to determine the exact mass of the lipid suspension.

  • Thermal Program:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected pre-transition temperature (e.g., 10-20°C below Tp).

    • Initiate a heating scan at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the main transition temperature (e.g., 10-20°C above Tm). A slower scan rate generally provides better resolution of the transitions.

    • After the heating scan, a controlled cooling scan can be performed to assess the reversibility of the transitions.

    • It is recommended to perform at least two heating and cooling cycles to ensure the reproducibility of the thermogram. The data from the second heating scan is often used for analysis as it represents a more thermodynamically stable state.

  • Data Analysis:

    • The DSC software will generate a thermogram, which is a plot of heat flow versus temperature.

    • The pre-transition and main transition will appear as endothermic peaks.

    • Determine the onset temperature, peak temperature (Tp and Tm), and the end temperature of each transition.

    • Integrate the area under each peak to determine the enthalpy of the transition (ΔHp and ΔHm). The enthalpy is typically normalized to the molar amount of the lipid.

Mandatory Visualizations

experimental_workflow start Start: this compound Powder dissolve Dissolve in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate dry Remove Residual Solvent (High Vacuum/Nitrogen Stream) evaporate->dry hydrate Hydrate with Aqueous Buffer (Above Tm) dry->hydrate vortex Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex load_dsc Load Sample and Reference into DSC Pans vortex->load_dsc run_dsc Run DSC Scan (Heating/Cooling Cycles) load_dsc->run_dsc analyze Analyze Thermogram: Determine Tp, Tm, ΔHp, ΔHm run_dsc->analyze end End: Quantitative Phase Transition Data analyze->end

Caption: Experimental workflow for DSC analysis of phosphocholine phase behavior.

phase_transitions subgel Subgel/Crystalline Phase (Lc/Sg) Highly Ordered, All-trans Chains gel Gel Phase (Lβ') Ordered, Tilted, All-trans Chains subgel->gel Heating ripple Ripple Phase (Pβ') Periodic Rippled Structure gel->ripple Pre-transition (Tp) liquid Liquid Crystalline Phase (Lα) Disordered, Fluid Chains ripple->liquid Main Transition (Tm)

Caption: Thermotropic phase transitions of saturated diacylphosphatidylcholines.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 1,2-Diacyl-sn-glycero-3-phosphocholine (PC) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of 1,2-diacyl-sn-glycero-3-phosphocholine (PC) liposomes. Our goal is to help you improve the stability and reproducibility of your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in PC liposomes?

A1: Instability in PC liposomes can be categorized into two main types:

  • Physical Instability: This includes aggregation (clumping) and fusion of liposomes, leading to changes in size distribution and potential leakage of encapsulated contents.[1][2] Physical stability is influenced by factors like particle size, surface charge, and storage conditions.[2][3][4]

  • Chemical Instability: This involves the degradation of the phospholipids (B1166683) themselves, primarily through hydrolysis and oxidation.[1][5] Hydrolysis of the ester bonds in phospholipids can lead to the formation of lysolipids, which act as detergents and can destabilize the bilayer, causing leakage.[1]

Q2: How does cholesterol improve the stability of PC liposomes?

A2: Cholesterol is a critical component for enhancing the stability of PC liposomes.[6] It inserts into the phospholipid bilayer, where it modulates membrane fluidity, reduces permeability, and increases the packing of the phospholipids.[7] This leads to a more rigid and stable membrane, which can reduce the leakage of encapsulated drugs and prevent aggregation.[7][8] The inclusion of cholesterol can also inhibit the chemical degradation of phosphatidylcholine.[9]

Q3: What is the role of PEGylation in stabilizing liposomes?

A3: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the surface of liposomes, is a widely used method to improve stability.[][11] The PEG chains create a protective layer that sterically hinders the interaction between liposomes, thereby preventing aggregation.[12] This "stealth" property also reduces the uptake of liposomes by the mononuclear phagocyte system (MPS) in vivo, prolonging their circulation time.[][12]

Q4: How does the acyl chain length of the phospholipid affect liposome (B1194612) stability?

A4: The length and saturation of the acyl chains of the phosphatidylcholine significantly impact the stability of the liposome bilayer. Liposomes made from phospholipids with longer, saturated acyl chains (like distearoylphosphatidylcholine, DSPC) have a higher phase transition temperature (Tc), resulting in a more rigid and stable membrane at physiological temperatures.[13][14] Conversely, phospholipids with shorter acyl chains (like dimyristoylphosphatidylcholine, DMPC) have a lower Tc, leading to a more fluid and potentially less stable bilayer.[13]

Q5: What are the ideal storage conditions for PC liposomes?

A5: Proper storage is crucial for maintaining the stability of PC liposomes. Generally, liposomes should be stored at 4°C in a buffered solution at a neutral pH (around 7.4).[15][16] Freezing and thawing of liposome solutions should be avoided as it can disrupt the vesicle structure and lead to changes in size and leakage.[15] For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants like sugars (e.g., trehalose, sucrose) is a common and effective method.[3][17]

Troubleshooting Guide

Issue 1: My liposome suspension is cloudy and shows visible aggregates.

  • Possible Cause: Aggregation due to insufficient surface charge, improper formulation, or storage conditions.

  • Troubleshooting Steps:

    • Incorporate a Charged Lipid: Including a small percentage of a negatively charged lipid (e.g., phosphatidylserine) can increase electrostatic repulsion between liposomes and prevent aggregation.[3][4]

    • Optimize Cholesterol Content: Ensure you are using an appropriate concentration of cholesterol. While beneficial, excessive amounts can sometimes lead to phase separation. A common starting point is a 70:30 molar ratio of PC to cholesterol.[18]

    • Consider PEGylation: Adding a PEGylated lipid to your formulation can provide steric stabilization and is highly effective at preventing aggregation.[12]

    • Check pH and Ionic Strength of Buffer: Ensure the buffer pH is neutral and the ionic strength is not excessively high, as this can screen surface charges and promote aggregation.

Issue 2: The encapsulated drug is leaking from my liposomes over time.

  • Possible Cause: The liposome membrane is too fluid or is being destabilized.

  • Troubleshooting Steps:

    • Increase Acyl Chain Length: Switch to a PC with longer, saturated acyl chains (e.g., from DMPC to DPPC or DSPC) to create a more rigid and less permeable membrane.[13]

    • Increase Cholesterol Concentration: Adding or increasing the molar ratio of cholesterol will decrease membrane fluidity and reduce leakage.[7][8]

    • Storage Temperature: Ensure you are storing the liposomes below the phase transition temperature (Tc) of the primary phospholipid. Storage at elevated temperatures can increase membrane fluidity and leakage.[1]

    • Chemical Degradation: Protect against hydrolysis and oxidation by using high-purity lipids, deoxygenated buffers, and storing under an inert atmosphere (e.g., argon).[16][19]

Quantitative Data Summary

Table 1: Effect of Cholesterol on Liposome Properties

PhospholipidPC:Cholesterol Molar RatioMean Particle Size (nm)Drug Retention (%)
DMPC100:0-47.3 ± 6.9 (after 15 min at 4°C)[13]
DMPC80:20268.9 ± 6.8[8]-
DMPC70:30-Higher than 50:50 ratio[8]
DMPC50:50Larger than 70:30 ratio[8]Lower than 70:30 ratio[8]
DPPC100:0-62.1 ± 8.2 (after 3 hr at 4°C)[13]
DPPC80:20255.6 ± 10.3[8]-
DSPC100:0-87.1 ± 6.8 (after 48 hr at 4°C)[13]
DSPC80:20360.6 ± 6.7[8]-

Table 2: Influence of Acyl Chain Length on Drug Retention in Liposomes (with 21% Cholesterol)

PhospholipidAcyl Chain LengthPhase Transition Temp. (Tc)Drug Retention after 48h at 4°C (%)
DMPC14:023 °CLowest[13]
DPPC16:041 °CIntermediate[13]
DSPC18:055 °C87.1 ± 6.8[13]

Experimental Protocols

Protocol 1: Preparation of PC Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Preparation: a. Dissolve the this compound and any other lipid components (e.g., cholesterol, PEGylated lipid) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[20] b. Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the phase transition temperature of the lipids.[18] c. Rotate the flask and gradually reduce the pressure to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner surface.[18] d. Dry the film under high vacuum for at least 2 hours to remove residual solvent.[18][20]

  • Hydration: a. Add the desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to above the lipid Tc, to the flask containing the lipid film.[18] b. Agitate the flask to hydrate (B1144303) the lipid film, which will form multilamellar vesicles (MLVs).[18] This can be done by gentle shaking or vortexing.

  • Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[18] b. Transfer the MLV suspension to a syringe and pass it through the extruder membrane.[18] c. Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to produce a homogenous population of large unilamellar vesicles (LUVs).[18]

Protocol 2: Characterization of Liposome Size by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.[18]

  • Measurement: a. Transfer the diluted sample to a clean cuvette.[18] b. Place the cuvette in the DLS instrument. c. Set the measurement parameters, such as temperature (e.g., 25°C) and scattering angle.[18] d. Perform the measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse and homogenous liposome population.[18]

Visualizations

LiposomeStabilityFactors LiposomeStability Liposome Stability PhysicalStability Physical Stability LiposomeStability->PhysicalStability ChemicalStability Chemical Stability LiposomeStability->ChemicalStability Aggregation Aggregation/Fusion PhysicalStability->Aggregation Leakage Leakage PhysicalStability->Leakage Hydrolysis Hydrolysis ChemicalStability->Hydrolysis Oxidation Oxidation ChemicalStability->Oxidation

Caption: Factors influencing the stability of liposomes.

LiposomePrepWorkflow Start Start: Dissolve Lipids in Organic Solvent FilmPrep Thin Film Formation (Rotary Evaporation) Start->FilmPrep Hydration Hydration with Aqueous Buffer (Forms MLVs) FilmPrep->Hydration Extrusion Extrusion (Forms LUVs) Hydration->Extrusion Characterization Characterization (DLS, etc.) Extrusion->Characterization End End: Stable Liposome Suspension Characterization->End

Caption: Experimental workflow for liposome preparation.

TroubleshootingAggregation Problem Problem: Liposome Aggregation CheckCharge Is a charged lipid included? Problem->CheckCharge AddCharge Solution: Add charged lipid (e.g., PS) CheckCharge->AddCharge No CheckPEG Is the formulation PEGylated? CheckCharge->CheckPEG Yes Stable Stable Liposomes AddCharge->Stable AddPEG Solution: Incorporate PEG-lipid CheckPEG->AddPEG No CheckCholesterol Is cholesterol content optimal? CheckPEG->CheckCholesterol Yes AddPEG->Stable OptimizeCholesterol Solution: Optimize cholesterol ratio CheckCholesterol->OptimizeCholesterol No CheckCholesterol->Stable Yes OptimizeCholesterol->Stable

Caption: Troubleshooting decision tree for liposome aggregation.

References

Technical Support Center: Optimizing Drug Loading in 1,2-Diacyl-sn-glycero-3-phosphocholine (PC) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the preparation and drug loading of 1,2-diacyl-sn-glycero-3-phosphocholine (PC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for loading drugs into PC liposomes, and which one should I choose?

There are two primary methods for encapsulating drugs into liposomes: passive loading and active (or remote) loading.[1]

  • Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes.[2] For hydrophilic drugs, this involves dissolving the drug in the aqueous buffer used to hydrate (B1144303) the lipid film.[3] For hydrophobic drugs, the drug is mixed with the lipids in an organic solvent before film formation.[4] Passive loading is simpler but often results in lower encapsulation efficiency, especially for hydrophilic drugs, as it is dependent on the captured aqueous volume and the drug's ability to partition into the lipid bilayer.[5][6]

  • Active Loading (Remote Loading): This technique involves loading the drug into pre-formed liposomes, typically driven by a transmembrane gradient.[1][7] The most common approach is the pH gradient method, where the interior of the liposome (B1194612) has a different pH than the exterior medium.[4][8] This is particularly effective for weakly basic or acidic drugs that can cross the lipid bilayer in their un-ionized state and then become trapped in their ionized form inside the liposome.[2] Active loading generally achieves much higher encapsulation efficiencies and greater drug-to-lipid ratios.[9]

Choosing the right method depends on your drug's properties:

  • Lipophilic (hydrophobic) drugs are often passively loaded.[1]

  • Hydrophilic drugs , especially those that are weakly acidic or basic, are ideal candidates for active loading to achieve higher encapsulation efficiencies.[1]

Q2: How does the lipid composition, particularly the inclusion of cholesterol, affect drug loading?

The lipid composition is a critical factor that influences the stability, fluidity, and drug retention of PC liposomes.[3][10]

  • Phospholipid Type: The choice of the specific PC (e.g., saturated vs. unsaturated acyl chains) affects the rigidity and transition temperature of the bilayer. Saturated phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) create more rigid and less permeable membranes compared to unsaturated ones like dioleoylphosphatidylcholine (DOPC).[3]

  • Cholesterol: The inclusion of cholesterol is crucial for modulating membrane fluidity and stability.[11] Cholesterol increases the rigidity of the lipid bilayer, which can reduce the permeability of the membrane to encapsulated drugs, thereby improving drug retention.[10][11] However, high concentrations of cholesterol can also decrease the encapsulation efficiency of hydrophobic drugs by competing for space within the bilayer.[12][13] The optimal phospholipid-to-cholesterol ratio often needs to be determined experimentally, with a 2:1 molar ratio being a common starting point.[10][14]

Q3: What is the significance of the drug-to-lipid ratio and how do I optimize it?

The drug-to-lipid ratio (D/L ratio) is a critical parameter that reflects the drug-loading capacity of the liposomes and directly impacts the therapeutic efficacy of the formulation.[15][16]

  • Impact on Encapsulation Efficiency: Generally, a lower D/L ratio makes it easier to encapsulate the drug, often leading to a higher percentage of encapsulation efficiency.[16] Conversely, as the D/L ratio increases, the encapsulation efficiency may decrease as the liposomes become saturated.[17]

  • Optimization: The optimal D/L ratio is a balance between achieving a therapeutically relevant dose and maintaining high encapsulation efficiency and formulation stability.[15] This is typically determined experimentally by preparing liposomes with varying D/L ratios and measuring the resulting encapsulation efficiency and drug retention over time.[11]

Troubleshooting Guide

Problem 1: Low Encapsulation Efficiency

Potential Cause Troubleshooting Steps
Improper Loading Method for the Drug Type For hydrophilic drugs, passive loading often yields low efficiency.[18] Consider switching to an active loading method, such as the pH gradient technique, if your drug is a weak acid or base.[1][8]
Uneven or Thick Lipid Film An improperly formed lipid film will hydrate poorly, leading to fewer vesicles with less entrapped volume.[18] Ensure the organic solvent is completely removed under vacuum to form a thin, uniform film on the flask wall.[14]
Incorrect Hydration Temperature Hydration must be performed above the lipid's phase transition temperature (Tc) to ensure the bilayer is in a fluid state, which is necessary for proper vesicle formation.[18]
Suboptimal Drug-to-Lipid Ratio Too high a concentration of the drug can lead to saturation of the liposomes.[17] Experiment with lower drug-to-lipid ratios to find the optimal loading capacity.[11]
Ineffective pH Gradient (Active Loading) The pH gradient may not be substantial enough or may dissipate too quickly. Verify the internal and external pH values. Ensure the lipid bilayer is stable and not leaky.[19]

Problem 2: High Polydispersity Index (PDI) and Inconsistent Particle Size

Potential Cause Troubleshooting Steps
Insufficient Homogenization The initial multilamellar vesicles (MLVs) formed after hydration are large and heterogeneous. Downsizing is crucial. For extrusion, increase the number of passes through the membrane (e.g., 11-21 passes).[14] For sonication, optimize the duration and power, using pulsed cycles to avoid overheating.[14][18]
Liposome Aggregation Liposomes may aggregate after formation due to surface charge interactions. Consider including a charged lipid (e.g., a small percentage of a cationic or anionic lipid) in your formulation to increase electrostatic repulsion between vesicles.[20]
Incorrect Extrusion Temperature Extrusion should be performed at a temperature above the Tc of the lipid mixture to ensure the lipids are fluid and can easily pass through the membrane pores.[14]

Problem 3: Significant Drug Leakage During Storage

Potential Cause Troubleshooting Steps
Liposome Instability The liposome formulation may not be stable under the storage conditions. The inclusion of cholesterol can help to stabilize the lipid bilayer and reduce permeability.[10][11] Store liposomes at an appropriate temperature, typically 2-8°C, and protect them from light and freezing.[21][22]
pH Gradient Dissipation (Active Loading) Over time, the pH gradient that traps the drug can dissipate, leading to drug leakage. Ensure the liposomes are stored in a buffer that helps maintain the external pH.[19][21]
Hydrolysis or Oxidation of Lipids Phospholipids can be susceptible to hydrolysis and oxidation, which can compromise the integrity of the bilayer. Use high-purity lipids and deoxygenated buffers. Consider storing under an inert gas like argon or nitrogen.[20]

Quantitative Data Summary

Table 1: Effect of Cholesterol Content on Liposome Properties and Encapsulation Efficiency (EE%)

Phospholipid:Cholesterol (molar ratio)Average Size (nm)PDIEE% (Hydrophobic Drug)EE% (Hydrophilic Drug)
100:030.1 ± 0.4< 0.2~88%Lower
80:20----
70:30---Higher Stability
65:30--~90% (with 5% PEG)-
50:5051.6 ± 0.1< 0.2~72%-
Data compiled from multiple sources, specific values can vary based on the drug and preparation method.[10][12][23]

Table 2: Influence of Drug-to-Lipid (D/L) Ratio on Encapsulation Efficiency (EE%)

DrugD/L Ratio (w/w)EE%
Curcumin0.111.41%
Curcumin0.0182.4%
Cyclosporine A0.121.96%
Doxorubicin0.15.80%
Data from a study using microfluidic fabrication.[17]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles of a controlled size.[14]

  • Lipid Dissolution: Dissolve the this compound and cholesterol (e.g., at a 2:1 molar ratio) in an organic solvent like chloroform (B151607) or a chloroform:methanol (B129727) mixture in a round-bottom flask.[14] If passively loading a hydrophobic drug, dissolve it with the lipids at this stage.[4]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum while rotating the flask in a water bath set to a temperature above the solvent's boiling point. This will create a thin, uniform lipid film on the flask's inner surface.[14]

  • Hydration: Add an aqueous buffer (e.g., PBS) to the flask.[14] If passively loading a hydrophilic drug, dissolve it in this buffer.[3] Hydrate the film at a temperature above the lipid's phase transition temperature (Tc) with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion (Sizing): Load the MLV suspension into a syringe and pass it through a mini-extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[14] This process should be repeated an odd number of times (e.g., 11-21 passes) at a temperature above the Tc to produce large unilamellar vesicles (LUVs) with a uniform size distribution.[14]

Protocol 2: Active Loading using the pH Gradient Method (for a weakly basic drug)

This protocol describes loading a drug into pre-formed liposomes.[1][8]

  • Prepare Liposomes with an Acidic Interior: Prepare liposomes as described in Protocol 1, but use an acidic buffer (e.g., citrate (B86180) buffer at pH 4.0) for the hydration step.

  • Create the pH Gradient: After extrusion, remove the external acidic buffer and replace it with a buffer of neutral or alkaline pH (e.g., PBS at pH 7.4). This can be done using dialysis or size-exclusion chromatography. This creates a pH gradient with a lower internal pH and a higher external pH.

  • Drug Loading: Dissolve the weakly basic drug in the external buffer (pH 7.4). Add this solution to the liposome suspension. Incubate the mixture at a temperature above the lipid's Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[19] The un-ionized form of the drug will pass through the lipid bilayer into the acidic interior, where it will become protonated (ionized) and trapped.

  • Removal of Unencapsulated Drug: Cool the liposome suspension and remove the free, unencapsulated drug using methods like dialysis or size-exclusion chromatography.

Protocol 3: Determination of Encapsulation Efficiency (EE%)

  • Separate Free Drug from Liposomes: Separate the unencapsulated drug from the drug-loaded liposomes using techniques like size-exclusion chromatography (SEC) or dialysis.[24]

  • Quantify Drug Concentration:

    • Measure the total drug concentration (encapsulated + free) by disrupting the liposomes with a suitable solvent (e.g., methanol or isopropanol) and then quantifying the drug using a suitable analytical method like UV-Vis spectroscopy or HPLC.[25][26]

    • Measure the concentration of the free drug in the filtrate/dialysate collected in step 1.

  • Calculate EE%: Use the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_analysis Analysis dissolve 1. Lipid Dissolution (PC + Cholesterol in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) dissolve->film hydrate 3. Hydration (Aqueous Buffer) film->hydrate extrude 4. Sizing (Extrusion) hydrate->extrude passive Passive Loading: Drug added during Hydration/Dissolution hydrate->passive active Active Loading: Drug added to pre-formed liposomes extrude->active purify 5. Purification (Remove free drug) passive->purify active->purify characterize 6. Characterization (Size, PDI, EE%) purify->characterize troubleshooting_tree start Low Encapsulation Efficiency? loading_method Drug Type? start->loading_method hydrophilic Hydrophilic loading_method->hydrophilic Hydrophilic hydrophobic Hydrophobic loading_method->hydrophobic Hydrophobic active_loading Use Active Loading (e.g., pH gradient) hydrophilic->active_loading check_film Check Lipid Film (Thin & Uniform?) hydrophobic->check_film optimize_film Optimize Rotary Evaporation check_film->optimize_film No check_temp Check Hydration Temp (> Tc?) check_film->check_temp Yes yes_film Yes no_film No increase_temp Increase Hydration Temperature check_temp->increase_temp No check_ratio Check D/L Ratio (Too high?) check_temp->check_ratio Yes yes_temp Yes no_temp No decrease_ratio Decrease D/L Ratio check_ratio->decrease_ratio Yes further_opt Further Optimization Needed check_ratio->further_opt No yes_ratio Yes no_ratio No

References

challenges in the synthesis of specific 1,2-diacyl-sn-glycero-3-phosphocholines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,2-Diacyl-sn-glycero-3-phosphocholines

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of specific 1,2-diacyl-sn-glycero-3-phosphocholines (PCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce specific 1,2-diacyl-sn-glycero-3-phosphocholines?

A1: The synthesis of specific PCs generally follows two main pathways: total synthesis from a glycerol (B35011) backbone or semi-synthesis starting from a readily available precursor like sn-glycero-3-phosphocholine (GPC), which can be derived from natural sources like egg yolk or soy lecithin.

  • Total Synthesis: [1][2] This route involves starting with glycerol or a protected glycerol derivative. The process requires sequ[]ential acylation at the sn-1 and sn-2 positions and subsequent phosphorylation to introduce the phosphocholine (B91661) headgroup. This method offers maximum control over the acyl chain composition but involves extensive use of protecting groups.

  • Semi-synthesis (Acy[4]lation of GPC): This is a more common and often more efficient method. It starts with GPC, where[1] the hydroxyl groups at the sn-1 and sn-2 positions are acylated using fatty acid anhydrides, acyl chlorides, or activated fatty acids. This approach is particul[2][5]arly valuable for producing symmetrical PCs (with identical acyl chains).

Q2: What is acyl migration, and why is it a significant challenge?

A2: Acyl migration is the intramolecular transfer of an acyl group between adjacent hydroxyl groups on the glycerol backbone. During the synthesis of a[4] specific 1,2-diacyl-PC, the acyl group from the sn-2 position can migrate to the sn-1 position, or vice-versa, especially in intermediate stages like the synthesis of lysophospholipids. This leads to the formati[4]on of undesired regioisomers, which are difficult to separate from the target molecule and can impact the final product's biological activity. The reaction is often catalyzed by acidic or basic conditions.

Q3: How do I choose th[4]e appropriate acylation agent for my synthesis?

A3: The choice of acylation agent depends on the desired reactivity and the specific fatty acids being introduced.

  • Fatty Acid Anhydrides: Often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), anhydrides are effective for acylating GPC.

  • Acyl Chlorides: T[2]hese are highly reactive and can lead to high yields, but their reactivity can sometimes result in side reactions if not properly controlled.

  • Fatty Acids with Coupling Reagents: Methods like Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, allow for the direct use of fatty acids. This is a milder method b[5]ut can introduce purification challenges due to byproducts like dicyclohexylurea (DCU).

Q4: What are the best [5]practices for purifying the final phosphatidylcholine product?

A4: Purification is a critical step to remove unreacted starting materials, byproducts, and reagents.

  • Column Chromatography: Silica (B1680970) gel chromatography is the most common method. A typical solvent system [6][7]involves a gradient of chloroform (B151607), methanol (B129727), and sometimes water to effectively separate the desired PC from contaminants like lysophospholipids or free fatty acids.

  • Crystallization/Recrystallization: This technique can be highly effective for achieving high purity, especially when column chromatography is not scalable. Sequential recrystallizat[5]ion from different solvents, such as ethyl acetate (B1210297) and acetone, has been used to achieve purities of up to 96%.

  • Solvent Precipitati[5]on: Treating a crude product mixture with a specific solvent can selectively precipitate the desired PC, leaving impurities in the solution.

Troubleshooting Gu[8]ide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Incomplete acylation reaction. 2. Degradation of product during workup or purification. 3. Suboptimal reaction conditions (temperature, time, solvent). 4. Poor quality of starting materials or reagents.1. Monitor reaction pro[8]gress by TLC or NMR. Extend reaction time or increase the equivalents of the acylating agent if necessary. 2. Avoid prolonged e[8]xposure to harsh acidic or basic conditions. If the PC contains unsaturated fatty acids, perform all steps under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Optimize reaction conditions based on literature for the specific fatty acids used. Ultrasound assistance has been shown to improve yields and reduce reaction times in some cases. 4. Ensure all reagen[1]ts are pure and solvents are anhydrous, as moisture can quench reactive intermediates.
Presence of Lysopho[8]sphatidylcholine (lyso-PC) in Final Product 1. Incomplete acylation of the GPC starting material. 2. Hydrolysis of the diacyl-PC product during purification or storage.1. Ensure a sufficient excess of the acylating agent and catalyst (e.g., DMAP) is used to drive the reaction to completion. 2. Maintain neutral pH during workup and purification. Store the final product at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.
Acyl Migration Detected (e.g., by NMR) 1. Use of harsh acidic or basic catalysts or workup conditions. 2. Prolonged reactio[4]n times at elevated temperatures.1. Use milder catalysts (e.g., DMAP with DCC) instead of strong acids or bases. 2. Control the pH ca[2]refully during the reaction and purification steps. The addition of borates has been reported to suppress acyl migration. 3. Minimize reaction[4] time and temperature wherever possible without compromising the yield.
Difficulty Removing Byproducts (e.g., DCU from DCC coupling) 1. High solubility of the byproduct in the purification solvent system. 2. Byproduct co-elutes with the product during chromatography.1. For DCU, filter the reaction mixture before workup, as it is largely insoluble in many organic solvents like chloroform. 2. If filtration is [5]insufficient, consider alternative purification methods like recrystallization from a solvent system where the byproduct and product have different solubilities.
Oxidation of Unsatu[5]rated Acyl Chains 1. Exposure to air (oxygen) during the reaction, purification, or storage. 2. Presence of trace metals that can catalyze oxidation.1. Use degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the entire process. 2. Store unsaturated lipids in solvents purged with inert gas at low temperatures (-20°C or below). 3. Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage, if compatible with the intended application.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) via Acylation of GPC

This protocol is adapted from methods involving the acylation of GPC with a fatty acid anhydride (B1165640) and DMAP as a catalyst.

Materials:

  • sn-Gl[1]ycero-3-phosphocholine (GPC)

  • Palmitic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve GPC in anhydrous chloroform under an argon atmosphere.

  • Addition of Reagents: Add DMAP (catalytic amount) to the solution, followed by the dropwise addition of a solution of palmitic anhydride (e.g., 2.5 equivalents) in anhydrous chloroform.

  • Reaction: Stir the mixture at room temperature. The reaction can be aided by sonication in a common laboratory ultrasonic bath for 2-6 hours. Monitor the reaction prog[1]ress by Thin Layer Chromatography (TLC) until the GPC spot disappears.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be washed with a mild acidic solution (e.g., 0.25 N HCl in methanol) to remove DMAP, followed by washes with water to remove any remaining water-soluble impurities.

  • Purification: Pur[5]ify the crude product by silica gel column chromatography. Elute with a gradient solvent system, starting with chloroform and gradually increasing the polarity with methanol (e.g., from CHCl₃/MeOH 95:5 to 80:20 v/v).

  • Final Product: Combine the fractions containing the pure DPPC, evaporate the solvent under reduced pressure, and dry under high vacuum. The final product should be a white solid.

Visualizations

General Synthesis Workflow

cluster_start Starting Materials cluster_process Process cluster_end Output GPC sn-Glycero-3-phosphocholine (GPC) Reaction Acylation Reaction GPC->Reaction AcylAgent Acylating Agent (e.g., Fatty Acid Anhydride) AcylAgent->Reaction Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Purification (Silica Chromatography) Workup->Purification Product 1,2-Diacyl-sn-glycero-3-phosphocholine Purification->Product Byproducts Byproducts / Impurities Purification->Byproducts

Caption: High-level workflow for the semi-synthesis of a PC from GPC.

Troubleshooting Logic for Low Product Yield

Start Problem: Low Yield CheckTLC Analyze crude product by TLC/NMR Start->CheckTLC SM_Present Starting material (GPC) is present CheckTLC->SM_Present Yes SM_Absent Starting material is absent CheckTLC->SM_Absent No Solution1 Action: - Increase reaction time - Add more acylating agent - Check catalyst activity SM_Present->Solution1 CheckPurification Investigate Workup & Purification Steps SM_Absent->CheckPurification Degradation Evidence of degradation (streaking on TLC, extra spots)? CheckPurification->Degradation Yes NoDegradation Product looks clean but mass balance is low CheckPurification->NoDegradation No Solution2 Action: - Use milder pH conditions - Purge with inert gas - Check for mechanical loss Degradation->Solution2 NoDegradation->Solution2

Caption: A logical guide to troubleshooting low yields in PC synthesis.

Acyl Migration Side Reaction

Start 1-Acyl-2-hydroxy-sn-glycero-3-PC (Lyso-PC Intermediate) Desired Desired Reaction: Acylation at sn-2 Start->Desired Undesired Side Reaction: Acyl Migration Start->Undesired Product_Correct Target Product: 1,2-Diacyl-sn-glycero-3-PC Desired->Product_Correct Product_Isomer Isomeric Impurity: 2,3-Diacyl-sn-glycero-1-PC (or other regioisomers) Undesired->Product_Isomer

Caption: Diagram illustrating the competing pathways of acylation vs. acyl migration.

References

Technical Support Center: Controlling the Size Distribution of 1,2-Diacyl-sn-glycero-3-phosphocholine (PC) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation of 1,2-diacyl-sn-glycero-3-phosphocholine (PC) liposomes with a controlled size distribution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for controlling the size of PC liposomes?

A1: The most prevalent and effective methods for controlling PC liposome (B1194612) size are extrusion, sonication, and microfluidics.[1][][3] Extrusion involves forcing a liposome suspension through a membrane with a defined pore size to produce vesicles of a corresponding diameter.[4] Sonication utilizes ultrasonic energy to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs).[3] Microfluidics offers precise control over mixing processes at the micro-scale, allowing for the continuous and reproducible production of monodisperse liposomes.[5][6]

Q2: Why is controlling the size distribution of liposomes important?

A2: The size and size distribution (polydispersity) of liposomes are critical parameters that significantly influence their in vivo behavior, including biodistribution, circulation half-life, and cellular uptake.[7][8] For drug delivery applications, a narrow and controlled size distribution is essential for ensuring batch-to-batch consistency and predictable therapeutic outcomes.[]

Q3: What is a good Polydispersity Index (PDI) for a liposome formulation?

A3: A Polydispersity Index (PDI) value below 0.3 is generally considered acceptable for liposomal formulations.[9] For many applications, a PDI of 0.2 or lower is targeted to ensure a monodisperse population.[10][11] A PDI close to 0 indicates a highly uniform population of liposomes.[9]

Q4: How can I measure the size distribution of my liposomes?

A4: Dynamic Light Scattering (DLS) is the most common technique for measuring the mean hydrodynamic diameter and PDI of liposomes in a suspension.[12][13] Other methods include Nanoparticle Tracking Analysis (NTA), which can also provide concentration measurements, and Transmission Electron Microscopy (TEM) for direct visualization and size confirmation.[12][14] Size Exclusion Chromatography (SEC) can also be used to fractionate liposomes by size.[15]

Troubleshooting Guides

Issue 1: Broad or Bimodal Size Distribution After Preparation

Possible Cause & Solution

  • Incomplete Hydration: The initial lipid film may not have been fully hydrated, leading to the formation of large, multilamellar vesicles (MLVs).

    • Solution: Ensure the hydration buffer is above the phase transition temperature (Tm) of the lipids. Agitate the suspension vigorously (e.g., vortexing) during hydration to facilitate the formation of smaller vesicles.

  • Inefficient Size Reduction: The chosen sizing method (extrusion or sonication) may not have been performed optimally.

    • Extrusion:

      • Ensure the number of extrusion cycles is sufficient. Typically, 5-10 passes are recommended.[16]

      • Check for membrane rupture or clogging. Prefiltering the liposome suspension through a larger pore size membrane can help prevent this.[17]

      • Operate the extrusion process above the lipid's Tm to ensure the membrane is fluid and less prone to rupture.[]

    • Sonication:

      • Optimize sonication time and power. Insufficient sonication will result in incomplete size reduction, while excessive sonication can lead to lipid degradation and sample contamination from the probe tip.

      • Mild sonication can sometimes result in a bimodal distribution.[3] Extended sonication may be necessary to achieve a unimodal distribution.[3]

  • Liposome Aggregation/Fusion: Liposomes may aggregate or fuse after preparation, leading to an increase in size and PDI.

    • Solution: Evaluate the formulation's stability. The inclusion of charged lipids (e.g., phosphatidylglycerol) to increase electrostatic repulsion or PEGylated lipids for steric stabilization can prevent aggregation. The ionic strength of the buffer can also influence aggregation.[18]

Issue 2: Final Liposome Size is Significantly Larger/Smaller Than Expected

Possible Cause & Solution

  • Extrusion:

    • Larger than pore size: When extruding through membranes with pore sizes less than 0.2 µm, the resulting liposomes may be slightly larger than the nominal pore size.[1][19] This is due to the elasticity of the lipid bilayer.

    • Smaller than pore size: With larger pore sizes (≥ 0.2 µm), the resulting liposomes can be smaller than the pore size.[1][19]

    • Incorrect membrane pore size: Verify that the correct pore size membranes are being used.

  • Microfluidics:

    • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the solvent phase flow rate is a critical parameter. Generally, a higher FRR leads to smaller liposomes.[11]

    • Total Flow Rate (TFR): The combined flow rate of both phases can also influence the final size.

  • Lipid Composition: The inclusion of certain lipids, such as cholesterol, can affect the rigidity and packing of the bilayer, potentially leading to larger vesicles.[20][21]

Issue 3: Batch-to-Batch Variability in Size Distribution

Possible Cause & Solution

  • Inconsistent Protocol Execution: Minor variations in any step of the preparation process can lead to different outcomes.

    • Solution: Standardize all parameters, including lipid film preparation, hydration time and temperature, agitation method, and the parameters of the sizing technique (e.g., extrusion pressure and cycles, sonication power and duration, microfluidic flow rates).

  • Equipment Calibration and Maintenance:

    • Solution: Ensure that equipment such as syringe pumps for extrusion or microfluidics, and sonicators are properly calibrated and maintained to deliver consistent performance.

  • Raw Material Quality:

    • Solution: Use high-purity lipids and fresh solvents. Variations in the quality of raw materials can impact liposome formation and stability.

Data Presentation: Impact of Process Parameters on Liposome Size

Table 1: Effect of Extrusion Parameters on Liposome Size and PDI

Lipid CompositionMembrane Pore Size (nm)Number of PassesMean Diameter (nm)PDIReference
Egg PC400102200.15[1]
Egg PC200101450.10[1]
Egg PC100101100.08[16]
DPPC/Cholesterol10051250.12[22]
DPPC/Cholesterol100111050.09[16]

Table 2: Effect of Sonication Time on Liposome Size

Lipid CompositionSonication MethodSonication Time (min)Mean Diameter (nm)PDIReference
Egg PCBath51500.4[3]
Egg PCBath30500.2[3]
Soy PCProbe10800.25[23]
Soy PCProbe20450.18[23]

Table 3: Effect of Microfluidics Parameters on Liposome Size

Lipid CompositionFlow Rate Ratio (Aqueous:Solvent)Total Flow Rate (µL/min)Mean Diameter (nm)PDIReference
DOPC5:11001200.15[11]
DOPC10:1100800.10[11]
DOPC15:1100500.08[11]
DOPC/Cholesterol/DSPE-PEG3:11000950.18[10]
DOPC/Cholesterol/DSPE-PEG5:11000750.12[10]

Experimental Protocols

Thin-Film Hydration Method

This is a common initial step for producing multilamellar vesicles (MLVs) which are then subjected to size reduction.

  • Lipid Dissolution: Dissolve the this compound and any other lipids (e.g., cholesterol, PEGylated lipids) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[22]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[24]

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the aqueous buffer (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[24]

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of a milky suspension of MLVs.

Extrusion
  • Prepare MLV Suspension: Prepare an MLV suspension using the thin-film hydration method as described above.

  • Assemble Extruder: Assemble the extruder with a polycarbonate membrane of the desired pore size. It is often beneficial to sequentially extrude through membranes of decreasing pore size (e.g., 400 nm then 100 nm).[4]

  • Extrusion Process: Heat the extruder to a temperature above the lipid's Tm. Load the MLV suspension into one of the syringes and force it through the membrane into the second syringe. Repeat this process for a specified number of cycles (typically 5-21 passes).[16][17]

  • Collection: Collect the final liposome suspension, which should appear more translucent than the initial MLV suspension.

Sonication
  • Prepare MLV Suspension: Prepare an MLV suspension using the thin-film hydration method.

  • Sonication:

    • Probe Sonication: Insert the tip of the sonicator probe into the MLV suspension. Place the sample in an ice bath to dissipate heat generated during sonication. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total optimized time.

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. The efficiency of bath sonication is generally lower than probe sonication.

  • Centrifugation: After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip (for probe sonication) or larger, un-sonicated vesicles.

  • Collection: Carefully collect the supernatant containing the small unilamellar vesicles (SUVs).

Microfluidics
  • Prepare Solutions: Prepare two solutions: one containing the lipids dissolved in a water-miscible organic solvent (e.g., ethanol (B145695) or isopropanol) and a second aqueous buffer solution.[10]

  • Setup Microfluidic System: Connect two syringe pumps to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).[25]

  • Initiate Flow: Set the desired flow rates for the lipid-in-solvent and aqueous buffer solutions on the syringe pumps. The flow rate ratio (FRR) and total flow rate (TFR) will determine the final liposome size.[5][10]

  • Collection: As the two streams mix within the microfluidic chip, the lipids self-assemble into liposomes. Collect the liposome suspension from the outlet of the chip.

Visualizations

Liposome_Preparation_Workflow cluster_prep Initial Preparation cluster_sizing Size Reduction Methods Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration (MLVs) Hydration (MLVs) Film Formation->Hydration (MLVs) Extrusion Extrusion Hydration (MLVs)->Extrusion Sonication Sonication Hydration (MLVs)->Sonication Final Liposomes Final Liposomes Extrusion->Final Liposomes Sonication->Final Liposomes Microfluidics Microfluidics Microfluidics->Final Liposomes Lipid Dissolution_solvent Lipids in Organic Solvent Lipid Dissolution_solvent->Lipid Dissolution Aqueous Buffer Aqueous Buffer Aqueous Buffer->Hydration (MLVs) Lipid_in_Solvent Lipid in Solvent Lipid_in_Solvent->Microfluidics Aqueous_Buffer_MF Aqueous Buffer Aqueous_Buffer_MF->Microfluidics

Caption: Experimental workflow for PC liposome preparation and sizing.

Troubleshooting_Size_Distribution Start Problem: Broad Size Distribution Check_Hydration Is Hydration Complete? Start->Check_Hydration Check_Sizing Is Sizing Method Optimal? Check_Hydration->Check_Sizing Yes Improve_Hydration Increase Temperature/Agitation Check_Hydration->Improve_Hydration No Check_Stability Is Formulation Stable? Check_Sizing->Check_Stability Yes Optimize_Sizing Adjust Extrusion Cycles/ Sonication Time/Flow Rates Check_Sizing->Optimize_Sizing No Solution_Found Monodisperse Liposomes Check_Stability->Solution_Found Yes Improve_Stability Add Charged Lipids/PEG-Lipids Check_Stability->Improve_Stability No Improve_Hydration->Solution_Found Optimize_Sizing->Solution_Found Improve_Stability->Solution_Found

Caption: Troubleshooting logic for broad liposome size distribution.

References

issues with protein reconstitution into 1,2-diacyl-sn-glycero-3-phosphocholine bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with protein reconstitution into 1,2-diacyl-sn-glycero-3-phosphocholine (DOPC) bilayers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal lipid-to-protein molar ratio (LPR) for reconstitution into DOPC bilayers?

A1: The optimal LPR is highly protein-dependent and requires empirical determination. However, a common starting point for many membrane proteins is a molar ratio between 100:1 and 500:1 (lipid:protein).[1] It is advisable to screen a range of LPRs to find the best balance between reconstitution efficiency and protein functionality. High protein concentrations can sometimes impair the reconstitution process.[2]

Q2: Which detergent should I use for solubilizing my membrane protein and DOPC lipids?

A2: The choice of detergent is critical and depends on the specific membrane protein. Mild, non-ionic detergents like n-Octyl-β-D-glucopyranoside (OG) and n-Dodecyl-β-D-maltoside (DDM) are commonly used because they are effective at solubilizing lipids and proteins while often preserving protein structure and function.[1] The detergent's critical micelle concentration (CMC) is an important factor to consider for its subsequent removal.

Q3: How can I remove the detergent after reconstitution?

A3: Common methods for detergent removal include dialysis, hydrophobic adsorption using polystyrene beads (e.g., Bio-Beads), and size exclusion chromatography.[1][3][4] Dialysis is a gentle method but can be time-consuming.[1] Bio-Beads are often faster and more efficient for detergents with a high CMC.[1][5] The choice of method can influence the final size and lamellarity of the proteoliposomes.[3]

Q4: How can I determine the orientation of my reconstituted protein in the DOPC bilayer?

A4: Determining protein orientation is crucial for functional studies.[2] Several methods can be employed, including:

  • Protease protection assays: Treating proteoliposomes with a protease that cannot cross the lipid bilayer will only digest externally exposed domains.

  • Antibody binding assays: Using antibodies specific to a particular epitope on an extracellular or intracellular domain.[6]

  • Functional assays: If the protein's activity is vectorial (e.g., transport in one direction), a functional assay can reveal the predominant orientation.[6][7]

  • Site-specific labeling: Attaching fluorescent or spin labels to specific residues can allow for their accessibility to be probed.[8]

Q5: What can I do to improve the stability of my proteoliposomes?

A5: The stability of proteoliposomes can be influenced by several factors. The inclusion of cholesterol (up to 30 mol%) in the DOPC bilayer can increase membrane rigidity and stability.[9] Additionally, ensuring complete removal of residual detergent is critical, as it can destabilize the bilayer.[10][11] Storage at 4°C is generally recommended, but long-term stability can be protein-dependent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Reconstitution Efficiency Inappropriate lipid-to-protein ratio.Optimize the LPR by testing a range (e.g., 50:1 to 1000:1).
Inefficient detergent removal.Ensure the chosen detergent removal method is appropriate for the detergent's CMC. For dialysis, increase the duration and number of buffer changes. For Bio-Beads, use a sufficient quantity and incubation time.[1]
Protein aggregation before or during reconstitution.Work with a monodisperse protein preparation. Consider adding a small amount of glycerol (B35011) (e.g., 5-10%) to the buffer to improve protein stability.
Incorrect temperature during reconstitution.Perform the reconstitution process above the phase transition temperature (Tm) of DOPC (-20°C), typically at room temperature or 37°C.[12]
Protein Aggregation/Precipitation Protein is unstable in the chosen detergent.Screen different detergents to find one that maintains protein stability.
Detergent removal is too rapid.Slow down the rate of detergent removal. For dialysis, use a membrane with a smaller molecular weight cutoff (MWCO). For Bio-Beads, add them in smaller batches over a longer period.
The pI of the protein is close to the buffer pH.Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI).
Incorrect or Random Protein Orientation The reconstitution method favors random insertion.Reconstituting into pre-formed, detergent-destabilized liposomes can sometimes promote a more uniform orientation.[2]
The protein has large soluble domains.Fusing a large, soluble protein tag to one terminus can sometimes influence the orientation during insertion.[13]
Lipid composition.The charge of the lipid headgroups can influence the orientation of asymmetrically charged proteins.[6] Consider including a small percentage of a charged lipid like DOPG.
Leaky Vesicles Incomplete removal of detergent.Quantify residual detergent using a colorimetric assay to ensure its complete removal.[1] Residual detergent can disrupt the bilayer integrity.[10]
Improper liposome (B1194612) formation.Ensure proper hydration of the lipid film and use extrusion through polycarbonate membranes of a defined pore size to generate unilamellar vesicles of a consistent size.[14]
High protein density.A very high protein-to-lipid ratio can sometimes compromise the integrity of the lipid bilayer.

Experimental Protocols

Protocol 1: Detergent-Mediated Reconstitution of a Membrane Protein into DOPC Liposomes

This protocol describes a general method for reconstituting a purified membrane protein into pre-formed DOPC vesicles.

Materials:

  • This compound (DOPC) in chloroform (B151607)

  • Purified membrane protein in a suitable detergent (e.g., DDM)

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • n-Octyl-β-D-glucopyranoside (OG)

  • Polystyrene adsorption beads (Bio-Beads SM-2)

  • Glass vials

  • Rotary evaporator or a stream of nitrogen gas

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

Procedure:

  • Liposome Preparation:

    • Transfer the desired amount of DOPC in chloroform to a round-bottom flask or glass vial.

    • Dry the lipid into a thin film using a rotary evaporator or a gentle stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension until the lipid film is fully resuspended, creating multilamellar vesicles (MLVs).

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.

    • Extrude the liposome suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) to generate unilamellar vesicles (LUVs) of a defined size.

  • Protein Reconstitution:

    • Titrate the LUV suspension with a concentrated solution of a mild detergent (e.g., OG) while monitoring the sample's turbidity. Add detergent until the solution clarifies, indicating the saturation of the liposomes.

    • Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes at the desired lipid-to-protein molar ratio.

    • Incubate the mixture for 1 hour at room temperature with gentle agitation.

    • Add prepared Bio-Beads at a wet weight ratio of 20:1 (beads:detergent) to initiate detergent removal.

    • Incubate the mixture at 4°C with gentle rotation. Replace the Bio-Beads with fresh beads every 2 hours for a total of 3-4 changes to ensure complete detergent removal.

    • After the final incubation, carefully remove the proteoliposome-containing supernatant from the Bio-Beads.

  • Proteoliposome Purification:

    • Pellet the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1 hour at 4°C).

    • Carefully remove the supernatant, which contains any unincorporated protein.

    • Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_reconstitution Reconstitution cluster_purification Purification & Analysis lipid_film DOPC Lipid Film hydration Hydration lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion (100 nm) freeze_thaw->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs detergent_sol Detergent Solubilization luvs->detergent_sol protein_add Add Purified Protein detergent_sol->protein_add detergent_rem Detergent Removal (Bio-Beads) protein_add->detergent_rem proteoliposomes Crude Proteoliposomes detergent_rem->proteoliposomes ultracentrifugation Ultracentrifugation proteoliposomes->ultracentrifugation resuspension Resuspend Pellet ultracentrifugation->resuspension final_product Purified Proteoliposomes resuspension->final_product troubleshooting_flowchart start Start Reconstitution check_efficiency Low Reconstitution Efficiency? start->check_efficiency check_aggregation Protein Aggregation? check_efficiency->check_aggregation No optimize_lpr Optimize LPR check_efficiency->optimize_lpr Yes optimize_detergent Optimize Detergent Removal check_efficiency->optimize_detergent Yes check_orientation Incorrect Orientation? check_aggregation->check_orientation No check_protein_stability Check Protein Stability check_aggregation->check_protein_stability Yes adjust_ph Adjust Buffer pH check_aggregation->adjust_ph Yes success Successful Reconstitution check_orientation->success No modify_reconstitution Modify Reconstitution Method check_orientation->modify_reconstitution Yes change_lipids Alter Lipid Composition check_orientation->change_lipids Yes optimize_lpr->start optimize_detergent->start check_protein_stability->start adjust_ph->start modify_reconstitution->start change_lipids->start

References

Technical Support Center: Overcoming Phase Transition Challenges in 1,2-Diacyl-sn-glycero-3-phosphocholine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diacyl-sn-glycero-3-phosphocholines (PCs). It addresses common issues encountered during phase transition experiments and offers detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of a phosphocholine (B91661)?

A1: The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered, rigid "gel" phase to a more fluid, disordered "liquid crystalline" phase. In the gel state, the acyl chains of the phosphocholine molecules are tightly packed and fully extended, while in the liquid crystalline state, they are more mobile and disordered.[1] This transition is a critical parameter in applications such as drug delivery, as it affects the stability, permeability, and release characteristics of liposomes.[2][3]

Q2: What are the key factors that influence the Tm of 1,2-diacyl-sn-glycero-3-phosphocholines?

A2: Several molecular features of the phosphocholine molecule significantly impact its Tm:

  • Acyl Chain Length: Longer acyl chains lead to stronger van der Waals interactions between the lipid tails, which requires more energy to disrupt. Consequently, the Tm increases with increasing chain length.[1][4]

  • Degree of Unsaturation: The presence of double bonds in the acyl chains, particularly cis double bonds, introduces kinks that disrupt the tight packing of the lipids. This reduces the energy required to transition to the liquid crystalline phase, thus lowering the Tm.[1][4]

  • Headgroup: While this guide focuses on phosphocholines, it's important to note that the nature of the polar headgroup also influences the Tm.

  • Presence of Other Molecules: The incorporation of other molecules, such as cholesterol, into the lipid bilayer can modulate the phase transition. Cholesterol, for instance, tends to broaden or even abolish the sharp phase transition of pure phosphocholine bilayers.[4]

Q3: Why is understanding the Tm important for my experiments?

A3: Knowledge of the Tm is crucial for several reasons:

  • Liposome (B1194612) Preparation: For efficient hydration of a lipid film to form liposomes, the temperature of the aqueous medium should be above the Tm of the lipid with the highest transition temperature in the formulation.[5] Extrusion to create unilamellar vesicles should also be performed above the Tm to prevent membrane fouling.[5]

  • Drug Delivery: The Tm of liposomes is a key factor in designing drug delivery systems.[2][6] For temperature-sensitive liposomes, the Tm is engineered to be slightly above physiological temperature, allowing for triggered drug release at a heated target site.[7] The fluidity of the liposome, which is dependent on its phase state, also affects drug retention and release kinetics.[2][3]

  • Biophysical Studies: In studies of model membranes, the phase state of the lipid bilayer is a fundamental parameter that influences the behavior of membrane-associated proteins and other molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during phase transition experiments using Differential Scanning Calorimetry (DSC), Dynamic Light Scattering (DLS), and Fluorescence Spectroscopy.

Differential Scanning Calorimetry (DSC)
Problem Possible Causes Solutions
Noisy baseline or baseline drift Improper sample preparation, instrument not equilibrated, dirty sample cells, buffer mismatch between sample and reference cells.[8][9]Ensure the sample is properly degassed. Allow sufficient time for the instrument to equilibrate before starting the measurement. Clean the DSC cells thoroughly according to the manufacturer's instructions. Use the exact same buffer for both the sample and the reference.
Broad or asymmetric transition peak Sample impurities, heterogeneous vesicle population (e.g., a mix of unilamellar and multilamellar vesicles), slow phase transition kinetics.[10][11]Use high-purity lipids. For liposomes, ensure a uniform size distribution by using techniques like extrusion. Use a slow scan rate (e.g., 1°C/min) to allow the system to remain closer to equilibrium during the transition.[10]
No observable phase transition The Tm is outside the scanned temperature range. The lipid concentration is too low. The presence of impurities like cholesterol can abolish the transition peak.[12]Extend the temperature scan range. Increase the lipid concentration in your sample. If cholesterol or other membrane-active agents are present, a sharp transition may not be expected.
Irreproducible scans The thermal history of the sample is not consistent. The sample is in a meta-stable state.[11][13]Perform several heating and cooling cycles to establish a reproducible thermal history. The first scan is often discarded.[10] For some preparations, a reproducible thermogram is only obtained on subsequent heating scans.[11][13]
Dynamic Light Scattering (DLS)
Problem Possible Causes Solutions
Inconsistent particle size readings across temperature ramp Liposome aggregation or fusion, sample degradation at higher temperatures.Ensure the liposome formulation is stable across the intended temperature range. Use a fresh sample for each measurement if degradation is suspected. Consider using cryo-TEM to visually inspect for aggregation.[14]
High Polydispersity Index (PDI) Heterogeneous sample with a wide range of vesicle sizes. Presence of dust or other contaminants.Prepare monodisperse liposomes using extrusion. Filter buffers and handle samples in a clean environment to avoid contamination. A PDI below 0.3 is generally recommended for liposomal drug products.
No clear change in size at the expected Tm The change in hydrodynamic radius at the Tm is too small to be reliably detected by DLS. The instrument is not sensitive enough.While DLS can detect changes in vesicle size that occur at the phase transition, this is not its primary application for determining Tm.[15][16] DSC or fluorescence spectroscopy are more direct methods. If using DLS, ensure a high-quality instrument and analyze the derivative of the size vs. temperature plot.[16]
Fluorescence Spectroscopy
Problem Possible Causes Solutions
Low fluorescence signal Insufficient probe concentration, probe photobleaching.Optimize the probe-to-lipid ratio. A common ratio for Laurdan is around 1:500 to 1:1000. Minimize the exposure of the sample to the excitation light before and during the measurement.
No significant shift in emission spectrum or change in anisotropy at the expected Tm The chosen fluorescent probe is not sensitive to the phase transition of the specific lipid system. Incorrect probe localization within the bilayer.Select a probe known to be sensitive to the phase transition of your lipid system. For example, Laurdan is sensitive to changes in water penetration in the glycerol (B35011) backbone region, while DPH reports on the fluidity of the hydrophobic core.[2][6] Ensure proper incorporation of the probe into the liposomes during preparation.
High background fluorescence Impurities in the lipids or buffer.Use high-purity lipids and fluorescence-grade solvents and buffers. Subtract a blank measurement (buffer without liposomes and probe) from your sample measurements.
Results are not correlating with DSC data Fluorescence probes can slightly alter the properties of the lipid bilayer, including the Tm. The two techniques measure different physical phenomena associated with the phase transition.Be aware that minor discrepancies between methods are possible. Use multiple techniques to obtain a comprehensive understanding of the phase transition.

Quantitative Data

The phase transition temperature (Tm) of 1,2-diacyl-sn-glycero-3-phosphocholines is highly dependent on the length and degree of saturation of their acyl chains.

Table 1: Phase Transition Temperatures of Saturated 1,2-Diacyl-sn-glycero-3-phosphocholines

Lipid NameAbbreviationAcyl Chain CompositionMain Phase Transition Temperature (Tm) in °C
1,2-Dilauroyl-sn-glycero-3-phosphocholineDLPCC12:0-2
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPCC14:024
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPCC16:041
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPCC18:055

Data sourced from Avanti Polar Lipids.[10]

Table 2: Phase Transition Temperatures of Unsaturated and Mixed-Chain 1,2-Diacyl-sn-glycero-3-phosphocholines

Lipid NameAbbreviationAcyl Chain CompositionMain Phase Transition Temperature (Tm) in °C
1,2-Dioleoyl-sn-glycero-3-phosphocholineDOPCC18:1 (cis)-17
1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholinePOPCC16:0-C18:1 (cis)-2
1-Stearoyl-2-Oleoyl-sn-glycero-3-phosphocholineSOPCC18:0-C18:1 (cis)6

Data sourced from Avanti Polar Lipids and other literature.[10][17]

Experimental Protocols

Determination of Tm by Differential Scanning Calorimetry (DSC)

This protocol describes the determination of the phase transition temperature of liposomes.[3][18][19]

Materials:

  • 1,2-diacyl-sn-glycero-3-phosphocholine of interest

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Chloroform (B151607)

  • Nitrogen gas stream

  • Rotary evaporator

  • High-vacuum pump

  • Water bath sonicator or extruder

  • Differential Scanning Calorimeter

Procedure:

  • Lipid Film Formation: Dissolve a known amount of the phosphocholine in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • High-Vacuum Drying: Place the flask under a high-vacuum pump for at least 2-4 hours to remove any residual solvent.

  • Hydration: Add the desired hydration buffer, pre-heated to a temperature above the expected Tm of the lipid, to the flask.

  • Vesicle Formation: Vortex the flask vigorously for several minutes until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs). For unilamellar vesicles (LUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the Tm.

  • DSC Sample Preparation: Accurately transfer a known volume of the liposome suspension into a DSC sample pan. Seal the pan hermetically. Prepare a reference pan containing the same volume of buffer.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., 10-20°C below).

    • Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the expected Tm (e.g., 10-20°C above).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak. The temperature at the peak maximum is taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Determination of Tm by Dynamic Light Scattering (DLS)

This protocol outlines a method to estimate the Tm by observing changes in vesicle size.[1][4]

Materials:

  • Liposome suspension (prepared as described in the DSC protocol)

  • Dynamic Light Scattering instrument with a temperature-controlled sample holder

Procedure:

  • Sample Preparation: Dilute the liposome suspension with filtered buffer to a suitable concentration for DLS analysis to avoid multiple scattering effects.

  • Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the DLS instrument.

  • Temperature Scan:

    • Equilibrate the sample at a starting temperature below the expected Tm.

    • Program a temperature ramp to increase the temperature in small increments (e.g., 1-2°C) through the expected phase transition range.

    • At each temperature point, allow the sample to equilibrate for a few minutes before performing a DLS measurement to determine the average hydrodynamic diameter.

  • Data Analysis: Plot the average hydrodynamic diameter as a function of temperature. The phase transition may be observed as a change in the slope of this plot. Taking the derivative of this curve can help to more clearly identify the Tm.[16]

Determination of Tm by Fluorescence Spectroscopy using Laurdan

This protocol describes the use of the fluorescent probe Laurdan to determine the Tm based on changes in membrane polarity.

Materials:

  • Liposome suspension

  • Laurdan stock solution in ethanol (B145695) or DMSO

  • Spectrofluorometer with a temperature-controlled cuvette holder

Procedure:

  • Probe Incorporation: Add a small aliquot of the Laurdan stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500 to 1:1000. Incubate the mixture at a temperature above the Tm for about 30 minutes to ensure complete incorporation of the probe into the lipid bilayers.

  • Fluorescence Measurement:

    • Place the sample in a quartz cuvette in the spectrofluorometer.

    • Set the excitation wavelength to 350 nm.

    • Program a temperature ramp to increase the temperature in small increments (e.g., 1-2°C) through the expected phase transition range.

    • At each temperature, allow the sample to equilibrate and then record the emission spectrum from 400 nm to 550 nm.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value at each temperature using the following equation: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[5]

    • Plot the GP value as a function of temperature. The Tm is the temperature at the midpoint of the sigmoidal transition in the GP plot.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Phase Transition Analysis cluster_data Data Interpretation cluster_result Result lipid_film Lipid Film Formation hydration Hydration above Tm lipid_film->hydration sizing Sizing (Extrusion/Sonication) hydration->sizing dsc DSC sizing->dsc dls DLS sizing->dls fluorescence Fluorescence Spectroscopy sizing->fluorescence thermogram Thermogram Analysis dsc->thermogram size_plot Size vs. Temp Plot dls->size_plot gp_plot GP vs. Temp Plot fluorescence->gp_plot tm Determine Tm thermogram->tm size_plot->tm gp_plot->tm

Caption: Experimental workflow for determining the phase transition temperature (Tm).

factors_affecting_tm cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors tm Phase Transition Temperature (Tm) chain_length Acyl Chain Length chain_length->tm Long = High Tm saturation Degree of Unsaturation saturation->tm Unsat. = Low Tm headgroup Headgroup Chemistry headgroup->tm cholesterol Cholesterol Content cholesterol->tm Broadens/ Abolishes additives Other Additives (e.g., proteins, drugs) additives->tm hydration Hydration Level hydration->tm

Caption: Key factors influencing the phase transition temperature (Tm).

lipid_raft_signaling cluster_membrane Cell Membrane receptor Receptor raft_formation Lipid Raft Formation receptor->raft_formation Clustering Induces raft_lipids Raft Lipids (Sphingolipids, Cholesterol) raft_lipids->raft_formation non_raft_lipids Non-Raft Lipids (Unsaturated PCs) ligand Ligand ligand->receptor Binding signaling_proteins Signaling Proteins (e.g., Kinases) raft_formation->signaling_proteins Recruitment & Concentration cellular_response Cellular Response signaling_proteins->cellular_response Activation

Caption: Lipid raft formation as a platform for signal transduction.

References

Technical Support Center: Minimizing Leakage from 1,2-Diacyl-sn-glycero-3-phosphocholine (PC) Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diacyl-sn-glycero-3-phosphocholine (PC) drug carriers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to drug leakage during your experiments.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues related to premature drug leakage from your PC-based liposomal formulations.

Problem 1: Significant drug leakage observed immediately after liposome (B1194612) preparation.

Possible Cause Suggested Solution
Harsh Preparation Method: Sonication with excessive power or duration, or an inappropriate number of extrusion cycles can lead to the formation of unstable vesicles.- Sonication: Reduce the power and/or duration. Use a probe sonicator with precise control and keep the sample on ice to prevent overheating. - Extrusion: Optimize the number of passes through the extruder. Typically, 10-21 passes are sufficient to achieve a uniform size distribution. Ensure the membrane pore size is appropriate for your desired vesicle size.[1][2]
Inappropriate Buffer Conditions: The pH, ionic strength, or osmolarity of the hydration buffer can impact vesicle stability.- pH: Use a buffer with a pH that is neutral and compatible with both the encapsulated drug and the lipids.[3] - Ionic Strength & Osmolarity: Ensure the buffer is isotonic with the solution to be encapsulated to prevent osmotic stress on the liposomes.
Lipid Quality: Degraded or oxidized lipids can compromise the integrity of the bilayer.- Storage: Store lipids under an inert gas (e.g., argon) at the recommended temperature (typically -20°C) to prevent oxidation. - Quality Check: Use high-purity lipids from a reputable supplier. If in doubt about the quality, consider performing quality control tests such as thin-layer chromatography (TLC).

Problem 2: Rapid drug leakage when incubated at physiological temperature (37°C).

Possible Cause Suggested Solution
Low Phase Transition Temperature (Tc) of PC: If the Tc of the chosen PC lipid is below the incubation temperature, the bilayer will be in a more fluid and permeable liquid crystalline phase.- Select a PC with a higher Tc: Choose a PC with saturated acyl chains of sufficient length to ensure the Tc is above 37°C. For instance, DSPC (Tc = 55°C) is more stable at 37°C than DMPC (Tc = 23°C) or DPPC (Tc = 41.5°C).[4][5]
Absence or Insufficient Cholesterol: Cholesterol is crucial for modulating membrane fluidity and reducing permeability.- Incorporate Cholesterol: Add cholesterol to your formulation at a molar ratio of 30-50% relative to the phospholipid content.[6] Cholesterol increases the packing density of the lipid bilayer, thereby reducing drug leakage.[7][8]

Problem 3: Gradual drug leakage observed during storage.

Possible Cause Suggested Solution
Hydrolysis of Ester Bonds in PC: The ester linkages in the phosphocholine (B91661) molecule are susceptible to hydrolysis over time, especially at non-neutral pH or elevated temperatures.[3]- Storage Conditions: Store liposome suspensions at 4°C in a neutral pH buffer.[3] - Lyophilization: For long-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., sucrose, trehalose) to prevent fusion and leakage during freezing and thawing.[9]
Vesicle Aggregation and Fusion: Over time, liposomes can aggregate and fuse, leading to the release of their contents.- Surface Modification: Incorporate PEGylated lipids (e.g., DSPE-PEG) into the formulation. The polyethylene (B3416737) glycol (PEG) chains create a steric barrier that prevents vesicle aggregation.[10] - Zeta Potential: For some formulations, including a small amount of a charged lipid can increase the electrostatic repulsion between vesicles, thereby reducing aggregation.

Frequently Asked Questions (FAQs)

Q1: How does the acyl chain length of the this compound affect drug leakage?

The length of the acyl chains in the PC molecule is a critical factor in determining the stability and permeability of the liposome. Generally, longer acyl chains lead to a higher phase transition temperature (Tc) and a more stable, less permeable bilayer.[4][5][11] Liposomes made from PCs with acyl chains of 14 carbons or more form stable bilayers that are practically impermeable to ions when above their Tc.[11] For example, liposomes made from distearoylphosphatidylcholine (DSPC; C18) are significantly more stable and show less leakage compared to those made from dipalmitoylphosphatidylcholine (DPPC; C16) or dimyristoylphosphatidylcholine (B1235183) (DMPC; C14).[4][5]

Q2: What is the role of cholesterol in minimizing leakage from PC drug carriers?

Cholesterol is a key component for stabilizing liposomal membranes and reducing drug leakage.[7][8] It inserts into the lipid bilayer and modulates its fluidity. At temperatures above the Tc of the phospholipid, cholesterol decreases membrane fluidity and permeability by increasing the packing order of the acyl chains.[7][8][12] This enhanced packing reduces the passive diffusion of encapsulated molecules across the bilayer. The inclusion of cholesterol at concentrations of 30-50 mol% can significantly enhance the stability and drug retention of the liposomes.[6]

Q3: Can the saturation of the acyl chains influence drug leakage?

Yes, the saturation of the acyl chains has a significant impact on liposome stability. Saturated acyl chains, which lack double bonds, can pack together more tightly than unsaturated acyl chains. This dense packing results in a more ordered and less permeable membrane, thus reducing drug leakage.[4][5] Liposomes composed of fully saturated lipids, such as DSPC and DPPC, are generally more stable and show better drug retention compared to those made from unsaturated lipids like egg phosphatidylcholine.[4]

Q4: What is PEGylation and how does it help in reducing leakage?

PEGylation is the process of incorporating polyethylene glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) into the liposome bilayer. While primarily known for extending the circulation time of liposomes in vivo by preventing their uptake by the reticuloendothelial system, PEGylation can also contribute to stability. The PEG chains create a hydrophilic layer on the surface of the liposomes, which can help to prevent aggregation and fusion, thereby indirectly reducing leakage that might occur from these processes.[10] However, it's important to note that under certain conditions, such as in the presence of air bubbles, PEGylated liposomes have been observed to have accelerated leakage.[13]

Q5: How can I measure the extent of drug leakage from my liposomes?

A common method for measuring drug leakage is the fluorescence dequenching assay.[14] In this assay, a fluorescent dye, such as carboxyfluorescein (CF) or calcein, is encapsulated in the liposomes at a high concentration, which causes its fluorescence to be self-quenched.[2] When the dye leaks out of the liposomes into the surrounding buffer, it becomes diluted, and its fluorescence is dequenched, leading to an increase in the fluorescence signal. The percentage of leakage can be quantified by comparing the fluorescence of the sample to a positive control where 100% leakage is induced by adding a detergent like Triton X-100 to disrupt the liposomes.[3][14]

Data Presentation

Table 1: Effect of Acyl Chain Length on Drug Retention in PC Liposomes

PhospholipidAcyl Chain LengthPhase Transition Temperature (Tc)Drug Retention after 48h at 37°C (%)
DMPCC14:023°C53.8 ± 4.3
DPPCC16:041.5°C60.8 ± 8.9
DSPCC18:055°C85.2 ± 10.1
Data adapted from a study using inulin (B196767) as a model drug in liposomes containing 21% cholesterol, incubated in PBS.[4][5]

Table 2: Influence of Cholesterol Content on Liposome Permeability

DPPC:Cholesterol Molar RatioMean Liposome Size (nm)Qualitative Bilayer FluiditySRB Release after 10h (%)SRB Release after 48h (%)
100:0180 ± 25High~45~60
100:10220 ± 30Reduced~35~50
100:20250 ± 35Reduced~30~45
100:30280 ± 40Low~25~40
100:100350 ± 50Very Low~15~25
Data is illustrative and based on trends described for sulforhodamine B (SRB) release from DPPC liposomes.[7]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve the this compound and other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc in the formulation.[1][2]

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction by Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 200 nm).

    • Heat the extruder to a temperature above the Tc of the lipids.

    • Pass the liposome suspension through the membrane multiple times (typically 10-21 passes) to form large unilamellar vesicles (LUVs).[1][2]

Protocol 2: Drug Leakage Assay using Fluorescence Dequenching

  • Preparation of Dye-Loaded Liposomes:

    • Prepare liposomes as described in Protocol 1, using a hydration buffer containing a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM carboxyfluorescein or calcein).

  • Removal of Unencapsulated Dye:

    • Separate the liposomes from the unencapsulated dye using size exclusion chromatography (e.g., with a Sephadex G-50 or G-25 column) or dialysis.[2] The liposomes will elute in the void volume.

  • Fluorescence Measurement:

    • Dilute an aliquot of the purified liposome suspension in a cuvette with the release medium (e.g., phosphate-buffered saline, PBS) to a suitable volume for fluorescence measurement.

    • Place the cuvette in a temperature-controlled fluorometer.

    • Record the initial fluorescence intensity (F₀) at an appropriate excitation and emission wavelength for the chosen dye (e.g., ~490 nm excitation and ~520 nm emission for carboxyfluorescein).[1]

  • Monitoring Leakage:

    • Monitor the fluorescence intensity (Ft) over time at the desired temperature. An increase in fluorescence indicates leakage of the dye from the liposomes.

  • Determining 100% Leakage:

    • At the end of the experiment, add a small volume of a detergent solution (e.g., 10% Triton X-100) to the cuvette to completely disrupt the liposomes and release all the encapsulated dye.

    • Record the maximum fluorescence intensity (F_max) after detergent addition.

  • Calculating Percentage Leakage:

    • Calculate the percentage of drug leakage at any given time (t) using the following formula: % Leakage (t) = [(Ft - F₀) / (F_max - F₀)] * 100

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_purification Purification cluster_assay Leakage Assay A 1. Lipid Film Formation B 2. Hydration with Drug A->B C 3. Extrusion (Sizing) B->C D 4. Removal of Free Drug (e.g., Size Exclusion Chromatography) C->D E 5. Fluorescence Measurement (Ft) D->E F 6. Induce 100% Leakage (Detergent) E->F G 7. Calculate % Leakage F->G

Caption: Workflow for liposome preparation and leakage assessment.

Troubleshooting_Logic Start High Drug Leakage Observed Q1 When does leakage occur? Start->Q1 A1 Immediately after preparation Q1->A1 Immediately A2 During incubation at 37°C Q1->A2 Incubation A3 Gradually during storage Q1->A3 Storage S1 Check preparation method (sonication, extrusion) & buffer conditions A1->S1 S2 Increase lipid Tc (longer, saturated chains) & add cholesterol A2->S2 S3 Optimize storage temp/pH & consider PEGylation or lyophilization A3->S3

References

Technical Support Center: Purification of Synthetic 1,2-Diacyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic 1,2-diacyl-sn-glycero-3-phosphocholine (PC). This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic phosphatidylcholine?

A1: The most prevalent methods for purifying synthetic PC are silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).[1][2][3] Silica gel chromatography is a cost-effective technique for removing major impurities on a preparative scale.[3][4] HPLC, particularly with normal-phase columns (e.g., silica, cyanopropyl, or diol), offers higher resolution for achieving very high purity, often for analytical purposes or small-scale preparations.[1][5][6] Recrystallization can also be an effective, economical alternative to chromatography for certain phospholipids (B1166683).[7][8]

Q2: What are the common impurities I should look for in my synthetic PC?

A2: Common impurities include:

  • Lysophosphatidylcholine (lyso-PC): Formed by the hydrolysis of one of the acyl chains. This is a very common degradation product.[9][10]

  • Free Fatty Acids: Also a result of hydrolysis.

  • Oxidation Products: Particularly relevant for PCs with unsaturated acyl chains (e.g., dioleoyl-PC).[11][12]

  • Unreacted Starting Materials: Such as sn-glycero-3-phosphocholine (GPC) or free fatty acids used in the synthesis.[13]

  • Synthesis By-products: Reagents used in coupling reactions, such as dicyclohexylcarbodiimide (B1669883) (DCC) and its urea (B33335) byproduct, may be present.[7]

Q3: How can I effectively store my synthetic phosphatidylcholine to prevent degradation?

A3: Proper storage is critical to maintain purity.

  • For Unsaturated PCs: These are not stable as powders because they are hygroscopic and prone to oxidation. They should be dissolved in a suitable organic solvent (like chloroform (B151607) or ethanol), stored in a glass container with a Teflon-lined cap, purged with an inert gas (argon or nitrogen), and kept at -20°C or below.[11][12]

  • For Saturated PCs: These are more stable as powders. They should be stored in a glass container with a Teflon closure at -20°C or below. Before opening, always allow the container to warm to room temperature to prevent moisture condensation.[11][12]

  • General Precautions: Avoid storing in plastic containers (e.g., polypropylene (B1209903) tubes) with organic solvents, as this can leach impurities.[11][12] Do not store phospholipids in aqueous suspensions for long periods, as this promotes hydrolysis.[12][14]

Q4: What is a good starting point for a solvent system in silica gel chromatography?

A4: A gradient of chloroform and methanol (B129727) is the most common mobile phase for separating phospholipids on a silica column.[3][6] You would typically start with a high concentration of chloroform to elute non-polar impurities and gradually increase the polarity by adding methanol to elute the desired phosphatidylcholine. A common gradient might start with 100% chloroform and gradually move to a mixture like chloroform:methanol (e.g., 80:20 or 70:30 v/v). For specific separations, a small amount of water or a weak base like ammonium (B1175870) hydroxide (B78521) may be added to the mobile phase to improve peak shape and recovery.[2][6]

Q5: How can I monitor the purification process?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography fractions.[15] A typical mobile phase for TLC analysis is a mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v).[2] Stains like Molybdenum Blue (specific for phosphates) or iodine vapor can be used to visualize the spots. For HPLC purification, detectors such as UV (at low wavelengths like 203-210 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are used.[1][2][16]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of synthetic PC.

Problem 1: Low Purity of the Final Product

Symptoms:

  • Multiple spots on TLC analysis of the final product.

  • Presence of impurity peaks in HPLC or NMR analysis.

// Nodes start [label="Low Purity Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; cause1 [label="Cause:\nCo-elution of Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause:\nProduct Degradation\n(Hydrolysis/Oxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause:\nIncomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"];

sol1a [label="Solution:\nOptimize Chromatography Gradient.\nUse a shallower gradient or\nisocratic elution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution:\nChange Stationary Phase.\n(e.g., Diol or Cyano column\ninstead of Silica)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Solution:\nUse high-purity, dry solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution:\nWork under inert gas (Ar/N2).\nAvoid prolonged exposure to air.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2c [label="Solution:\nEnsure proper storage conditions\n(-20°C, glass vials).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nRe-evaluate synthesis protocol.\nCheck stoichiometry and reaction\ntime.[13]", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cause1; start -> cause2; start -> cause3; cause1 -> sol1a [label=" If peaks are broad or overlapping "]; cause1 -> sol1b [label=" If optimization fails "]; cause2 -> sol2a [label=" If lyso-PC or fatty acids are present "]; cause2 -> sol2b [label=" If using unsaturated PC "]; cause2 -> sol2c [label=" Post-purification "]; cause3 -> sol3 [label=" If starting material is detected "]; } dot Figure 1: Troubleshooting logic for low product purity.

Problem 2: Low Yield After Column Chromatography

Symptoms:

  • The recovered mass of the purified product is significantly lower than expected.

Possible Causes & Solutions:

  • Irreversible Adsorption: The phospholipid may be binding too strongly to the silica gel.

    • Solution: Add a small amount of a polar modifier like water or a base (ammonium hydroxide, triethylamine) to the mobile phase to reduce strong interactions with the silica.[6]

  • Improper Fraction Collection: The product may have eluted in fractions that were discarded.

    • Solution: Analyze all fractions by TLC, including those at the beginning and end of the elution, to ensure the entire product peak is collected.

  • Incorrect Loading: Overloading the column can lead to poor separation and loss of product.[3][4]

    • Solution: A general rule of thumb is to load no more than 1-2 g of crude material per 100 g of silica gel.[3][4]

Experimental Protocols & Data

Protocol: Silica Gel Column Chromatography Purification

This protocol provides a general methodology for purifying this compound.

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude product (a column diameter/height ratio of 1:10 to 1:20 is common).

    • Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar solvent (e.g., chloroform).[2][3]

    • Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude synthetic PC in a minimal amount of chloroform.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, mixing with silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent (e.g., 100% Chloroform).

    • Gradually increase the solvent polarity by adding methanol. A stepwise or linear gradient can be used. For example:

      • Chloroform (100%)

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

      • Chloroform:Methanol (80:20)

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis:

    • Spot a small aliquot of each fraction onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol:Water 65:25:4 v/v/v).

    • Visualize the spots using an appropriate stain (e.g., Molybdenum Blue for phospholipids).

    • Combine the fractions that contain the pure product.

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

    • Confirm the purity of the final product using HPLC or NMR and store it under the appropriate conditions.[11][12]

Data Presentation: Chromatography Conditions

The following tables summarize typical starting conditions for chromatographic purification of phosphatidylcholine.

Table 1: Typical Conditions for Silica Gel Column Chromatography

ParameterDescriptionReference
Stationary Phase Silica Gel (100-200 mesh or 230-400 mesh)[2][3][6]
Mobile Phase Gradient of Chloroform and Methanol[3][6]
Elution Mode Isocratic or Gradient[3][4]
Loading Capacity < 2.0 g crude product per 100 g silica gel[3][4]
Detection Thin-Layer Chromatography (TLC)[15]

Table 2: Example HPLC Systems for Phosphocholine Analysis

ParameterSystem 1System 2Reference
Column Silica GelCyanopropyl[16],[5]
Mobile Phase Acetonitrile:Methanol:Phosphoric Acid (100:10:1.8 v/v)Gradient of Acetonitrile and Sodium Acetate buffer[16],[5]
Elution Mode IsocraticGradient[16],[5]
Detector UV (203 nm)ELSD, MS[16],[1]
Flow Rate ~0.5-1.0 mL/min~1.0 mL/min[2],[6]

Visualizations

General Purification Workflow

// Nodes crude [label="Crude Synthetic\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in\nMinimal Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="Column\nChromatography\n(Silica or HPLC)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; fractions [label="Collect\nFractions", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analyze Fractions\n(TLC / HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pool [label="Pool Pure\nFractions", fillcolor="#F1F3F4", fontcolor="#202124"]; evap [label="Solvent\nEvaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; pure [label="Pure PC\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; store [label="Store under\nInert Gas at -20°C", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections crude -> dissolve; dissolve -> chromatography; chromatography -> fractions; fractions -> analysis; analysis -> pool; pool -> evap; evap -> pure; pure -> store; } dot Figure 2: General workflow for PC purification.

References

Technical Support Center: Maintaining 1,2-diacyl-sn-glycero-3-phosphocholine Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 1,2-diacyl-sn-glycero-3-phosphocholine (PC) to ensure its integrity throughout experimental workflows.

Storage Condition Guidelines

Proper storage is critical to prevent the degradation of this compound. The primary degradation pathways are hydrolysis and oxidation. Hydrolysis results in the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids, while oxidation targets the double bonds within unsaturated fatty acid chains.[1][2] The appropriate storage conditions depend on the physical state of the phospholipid and the nature of its acyl chains (saturated or unsaturated).

Table 1: Recommended Storage Conditions for this compound

Phospholipid TypeFormRecommended TemperatureSolvent/AtmosphereContainerMaximum Duration (General Guideline)
Saturated (e.g., DPPC, DSPC)Powder≤ -16°C[3]N/AGlass vial with Teflon-lined cap[3]Years (if properly stored)
Unsaturated (e.g., DOPC, POPC)PowderNot Recommended[3][4]N/AN/AAvoid long-term storage
Saturated or UnsaturatedOrganic Solution (e.g., in chloroform (B151607), ethanol)-20°C ± 4°C[3][5]Under inert gas (Argon or Nitrogen)[3][4][5]Glass vial with Teflon-lined cap[3][4][5]Months to a year (check for degradation periodically)
Aqueous SuspensionN/ANot Recommended for long periods[4]N/AN/AShort-term use only

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why has my unsaturated phosphatidylcholine powder become gummy and difficult to handle?

A1: Unsaturated phospholipids (B1166683) are highly hygroscopic and readily absorb moisture from the atmosphere, causing them to become gummy.[3][4] This exposure to moisture can also accelerate hydrolysis. It is strongly recommended to dissolve unsaturated PCs in a suitable organic solvent, such as chloroform or ethanol, and store them as a solution under an inert atmosphere.[3][4]

Q2: I observe a smear instead of a distinct spot for my phosphatidylcholine sample on a TLC plate. What does this indicate?

A2: A smear on a Thin-Layer Chromatography (TLC) plate often suggests the presence of a complex mixture of degradation products, particularly oxidized species.[5] Each oxidized variant can have a slightly different polarity, leading to overlapping migration and the appearance of a smear. For better separation and analysis of such samples, High-Performance Liquid Chromatography (HPLC) is recommended.[5]

Q3: Can I use standard plastic labware (e.g., pipette tips, centrifuge tubes) when working with phosphatidylcholine dissolved in organic solvents?

A3: No, it is critical to avoid using plastic containers and pipette tips with organic solutions of phospholipids.[3][4] Plasticizers and other impurities can leach from the plastic into the organic solvent, contaminating your sample.[4] Always use glass, stainless steel, or Teflon-lined containers and instruments for handling and transferring phospholipid solutions.[3][4]

Q4: My experimental results are inconsistent over time, even with the same batch of phosphatidylcholine. What could be the cause?

A4: Inconsistent results can be a sign of progressive degradation of your phospholipid stock. This is particularly common with unsaturated PCs, which are susceptible to oxidation. It is advisable to aliquot your stock solution upon receipt to minimize repeated freeze-thaw cycles and exposure to air.[6] Regularly check the purity of your stock using an appropriate analytical method like TLC or HPLC.

Q5: How can I minimize the risk of oxidation during my experiments?

A5: To prevent further oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents during sample preparation.[5] It is also crucial to work quickly, keep samples on ice when possible, and use deoxygenated solvents.[5] Limiting the exposure of your samples to light and air is also a key preventative measure.[5]

Experimental Protocols

Protocol 1: Assessment of Phosphatidylcholine Integrity by Thin-Layer Chromatography (TLC)

This protocol provides a general method to qualitatively assess the presence of major degradation products like lysophosphatidylcholine.

Materials:

  • Silica (B1680970) gel TLC plates (e.g., Silica Gel 60)

  • TLC development tank

  • Filter paper

  • Capillary tubes or spotting syringe

  • Solvent system: A common system for phospholipid separation is chloroform:methanol:water (65:25:4, v/v/v).[7]

  • Visualization reagent:

    • Iodine vapor (for general lipid visualization)

    • Molybdenum blue spray (for phosphorus-containing lipids)

    • Ninhydrin spray (for primary amines, to detect phosphatidylethanolamine (B1630911) if present as a contaminant)[7]

  • Hot plate or oven

Procedure:

  • Tank Preparation: Line the inside walls of the TLC tank with filter paper. Pour the prepared solvent system into the bottom of the tank to a depth of about 1 cm, wetting the filter paper. Cover the tank and allow the atmosphere to saturate for at least 30 minutes.[7]

  • Plate Activation: Place the silica gel TLC plate on a hot plate or in an oven at 110°C for 10-15 minutes to activate the silica. Let it cool to room temperature before use.

  • Sample Application: Dissolve a small amount of your phosphatidylcholine sample in chloroform or a chloroform/methanol mixture. Using a capillary tube, spot a small, concentrated amount of the sample onto the TLC plate, about 1.5 cm from the bottom edge. Also, spot reference standards for pure PC and lyso-PC if available.

  • Development: Place the spotted TLC plate into the saturated development tank, ensuring the solvent level is below the sample spots. Cover the tank and allow the solvent to migrate up the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.

    • Place the dried plate in a sealed tank containing a few crystals of iodine. The lipids will appear as yellow-brown spots.

    • Alternatively, spray the plate with molybdenum blue reagent and gently heat. Phospholipids will appear as blue spots.[8]

  • Interpretation: Compare the retention factor (Rf) of the sample spots to the standards. The presence of a spot corresponding to the lyso-PC standard indicates hydrolytic degradation. A streak or multiple spots other than the main PC spot may indicate oxidation or other impurities.

Visualizations

G Degradation Pathways of this compound PC This compound LysoPC Lysophosphatidylcholine PC->LysoPC Hydrolysis FFA Free Fatty Acid PC->FFA Hydrolysis OxPC Oxidized Phosphatidylcholine PC->OxPC Oxidation Water Water (Moisture) Water->PC Oxygen Oxygen (Air) Oxygen->PC

Caption: Major degradation pathways for phosphatidylcholine.

G Workflow for Handling Phosphatidylcholine Solutions start Receive Phospholipid dissolve Dissolve in Organic Solvent (if powder) start->dissolve aliquot Aliquot into Glass Vials dissolve->aliquot inert_gas Flush with Inert Gas (Ar/N2) aliquot->inert_gas store Store at -20°C inert_gas->store retrieve Retrieve Aliquot from Freezer store->retrieve check_purity Periodically Check Purity (TLC/HPLC) store->check_purity warm Warm to Room Temperature retrieve->warm use Use in Experiment warm->use check_purity->store

Caption: Recommended workflow for handling and storage.

References

Validation & Comparative

A Comparative Guide to 1,2-Diacyl-sn-glycero-3-phosphocholines: Impact of Acyl Chain Variation on Performance in Research and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-diacyl-sn-glycero-3-phosphocholines (PCs) with varying acyl chain compositions. We will delve into their physicochemical properties, performance in drug delivery systems, and their roles in cellular signaling, supported by experimental data.

Physicochemical Properties: The Influence of Acyl Chains

The length and saturation of the acyl chains esterified to the glycerol (B35011) backbone of phosphatidylcholines profoundly influence their physical characteristics. These properties, in turn, dictate their behavior in membrane bilayers and their suitability for various applications.

Table 1: Comparison of Physicochemical Properties of Common 1,2-Diacyl-sn-glycero-3-phosphocholines

Phosphatidylcholine (PC)AbbreviationAcyl Chain CompositionMolecular Weight ( g/mol )Phase Transition Temp. (°C)
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC14:0/14:0677.9323
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0/16:0734.0441
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC18:0/18:0790.1555
1,2-Dioleoyl-sn-glycero-3-phosphocholineDOPC18:1/18:1786.11-17

Data compiled from multiple sources.

As the length of the saturated acyl chains increases (from DMPC to DSPC), the van der Waals interactions between the chains become stronger, leading to a higher phase transition temperature (Tm). This means that liposomes formulated with longer saturated acyl chains will have a more rigid membrane at physiological temperatures. Conversely, the presence of unsaturated acyl chains, as in DOPC, introduces kinks in the hydrocarbon chains, disrupting packing and significantly lowering the Tm, resulting in a more fluid membrane.

Performance in Drug Delivery Systems

The choice of PC is critical in the design of liposomal drug delivery systems, impacting drug encapsulation efficiency, stability, and cellular interactions.

Drug Encapsulation Efficiency

The rigidity and permeability of the liposomal membrane, governed by the PC's acyl chains, affect its ability to retain the encapsulated drug.

Table 2: Comparative Doxorubicin (B1662922) Encapsulation Efficiency in Liposomes with Different Phosphatidylcholines

Liposome (B1194612) CompositionDrugEncapsulation Efficiency (%)
HSPC:Cholesterol:DSPE-mPEG2000Doxorubicin>90%
POPC:Cholesterol:DSPE-mPEG2000Doxorubicin~90%

Data adapted from comparative studies on doxorubicin liposomes.[1][2][3][4]

Liposomes formulated with saturated phospholipids (B1166683) like Hydrogenated Soy Phosphatidylcholine (HSPC), which is similar in properties to DSPC, tend to have rigid and less permeable membranes, leading to high encapsulation efficiencies.[5] While formulations with unsaturated PCs like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) can also achieve high initial encapsulation, the fluidity of the membrane can impact drug retention over time.[6]

Liposome Stability and Drug Release

The stability of liposomes in biological fluids and the rate of drug release are heavily influenced by the acyl chain composition. Liposomes with longer, saturated acyl chains (e.g., DSPC) exhibit greater stability and slower drug release compared to those with shorter or unsaturated chains.[3][7] This is attributed to the reduced membrane permeability in the gel-like state of these high-Tm lipids at physiological temperature.[5]

Cellular Uptake

The interaction of liposomes with cells is a crucial step for intracellular drug delivery. The properties of the liposomal membrane, including its fluidity, can influence the mechanism and efficiency of cellular uptake.

Table 3: Comparative Cellular Uptake of Liposomes with Varying Acyl Chains in Cancer Cells

Liposome CompositionCell LineRelative Cellular Uptake
HSPC (18:0) basedTriple-negative breast cancer+++
DPPC (16:0) basedTriple-negative breast cancer++
DMPC (14:0) basedTriple-negative breast cancer+
DOPC (18:1) basedTriple-negative breast cancer++++

Data interpretation from a comparative study on cellular uptake in triple-negative breast cancer cells, where '+' indicates the level of uptake.[8]

Studies have shown that both acyl chain length and saturation affect cellular uptake. For saturated PCs, longer acyl chains (HSPC > DPPC > DMPC) resulted in greater uptake.[8] Interestingly, the presence of unsaturation (DOPC) further enhanced cellular uptake compared to its saturated counterpart of the same length (HSPC).[8] The increased fluidity of DOPC-containing membranes may facilitate fusion with the cell membrane or enhance endocytotic processes.

Role in Cellular Signaling

1,2-diacyl-sn-glycero-3-phosphocholines are not merely structural components; they are also precursors for potent second messengers that regulate a multitude of cellular processes. The enzymatic cleavage of PCs by phospholipases initiates signaling cascades with profound physiological consequences.

Phospholipase-Mediated Signaling Pathways

Phospholipases C (PLC) and D (PLD) are key enzymes that hydrolyze phosphatidylcholine to generate the second messengers diacylglycerol (DAG) and phosphatidic acid (PA), respectively.

PC_Signaling PC 1,2-Diacyl-sn-glycero- 3-phosphocholine (PC) PLC Phospholipase C (PLC) PC->PLC Hydrolysis PLD Phospholipase D (PLD) PC->PLD Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA PKC Protein Kinase C (PKC) DAG->PKC Activation mTOR mTOR PA->mTOR Activation Cellular_Responses Cellular Responses (Proliferation, Survival, Differentiation) PKC->Cellular_Responses mTOR->Cellular_Responses

Caption: Phosphatidylcholine-derived signaling pathways.

The specific acyl chain composition of the parent PC molecule can influence the substrate specificity of these phospholipases and potentially the downstream effects of the generated second messengers. For instance, the structure of the acyl chains in PA has been shown to affect the activation of downstream targets like mTOR.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Protocol:

  • Lipid Dissolution: Dissolve the desired 1,2-diacyl-sn-glycero-3-phosphocholine and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipid with the highest Tm. This process results in the formation of MLVs.

  • Sizing (Optional): To obtain vesicles with a uniform and smaller size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Determination of Drug Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter for liposomal drug formulations. A common method for its determination involves the separation of free (unencapsulated) drug from the liposome-encapsulated drug, followed by quantification.

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using techniques such as:

    • Size Exclusion Chromatography (SEC): Pass the liposome formulation through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Centrifugation: Pellet the liposomes by ultracentrifugation. The supernatant will contain the free drug.

    • Dialysis: Place the liposome formulation in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

  • Quantification of Drug:

    • Measure the concentration of the drug in the fraction containing the free drug.

    • To determine the total drug concentration, disrupt the liposomes (e.g., by adding a detergent like Triton X-100 or an organic solvent like methanol) and measure the drug concentration.

  • Calculation of Encapsulation Efficiency: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for quantifying the drug concentration in these fractions.

Cellular Uptake Assay using Flow Cytometry

Flow cytometry allows for the quantitative analysis of the uptake of fluorescently labeled liposomes by cells.

Protocol:

  • Liposome Labeling: Prepare liposomes incorporating a fluorescent lipid dye (e.g., DiD) or encapsulating a fluorescent marker.

  • Cell Culture: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled liposomes at a desired concentration and incubate for various time points.

  • Washing: After incubation, wash the cells with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes. Include appropriate controls, such as untreated cells and cells treated with a non-fluorescent liposome formulation.

Visualizing Experimental and Logical Relationships

General Structure of this compound

PC_Structure cluster_Glycerol Glycerol Backbone G1 sn-1 G2 sn-2 G3 sn-3 Phosphate Phosphate G3->Phosphate Acyl1 Acyl Chain 1 (e.g., Palmitoyl, Oleoyl) Acyl1->G1 Ester Linkage Acyl2 Acyl Chain 2 (e.g., Palmitoyl, Oleoyl) Acyl2->G2 Ester Linkage Choline Choline Phosphate->Choline

Caption: Molecular structure of a phosphatidylcholine.

Experimental Workflow for Liposome Comparison

Workflow cluster_Formulation Liposome Formulation cluster_Characterization Physicochemical Characterization cluster_Biological Biological Evaluation PC_Selection Select PCs with different acyl chains Lipid_Film Thin-Film Hydration PC_Selection->Lipid_Film Sizing Extrusion/Sonication Lipid_Film->Sizing Size_Zeta Size & Zeta Potential (DLS) Sizing->Size_Zeta Encapsulation Encapsulation Efficiency (HPLC) Sizing->Encapsulation Stability Stability Studies Sizing->Stability Cell_Uptake Cellular Uptake (Flow Cytometry) Sizing->Cell_Uptake Drug_Release In Vitro Drug Release Sizing->Drug_Release

Caption: Workflow for comparing phosphatidylcholines.

References

A Comparative Guide to Liposome Stability: 1,2-diacyl-sn-glycero-3-phosphocholine vs. DSPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) against other common phosphatidylcholines for formulating stable liposomes. We will delve into the structural characteristics that govern liposome (B1194612) stability and present supporting experimental data to inform formulation decisions in drug delivery research.

Understanding the Terminology

1,2-diacyl-sn-glycero-3-phosphocholine is the systematic chemical name for a broad class of lipids known as phosphatidylcholines (PCs).[1][2] These are a major class of phospholipids (B1166683) and a key component of biological membranes and liposomes. The "diacyl" portion indicates two fatty acid chains, but their specific length and saturation are not defined by this general name.

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a specific type of phosphatidylcholine.[3][4][5] Its defining features are the two stearoyl acyl chains—long, 18-carbon chains that are fully saturated.[3][6] This specific structure gives DSPC distinct physical properties that are highly advantageous for creating stable liposomal drug delivery systems.[3][6]

The stability of a liposome—its ability to retain its structure and encapsulated contents without premature leakage—is critically dependent on the physicochemical properties of its constituent phospholipids. The primary determinants of this stability are the length and degree of saturation of the fatty acyl chains.

  • Acyl Chain Saturation : Saturated acyl chains, which lack double bonds, can pack together tightly, leading to a more ordered and rigid membrane.[7][8] In contrast, unsaturated chains contain kinks (cis-double bonds) that disrupt this tight packing, resulting in a more fluid and permeable membrane.[9] Liposomes made from fully saturated phospholipids, such as DSPC, are generally more stable and less prone to leakage than those made from unsaturated lipids like egg phosphatidylcholine (EPC).[7][10]

  • Acyl Chain Length : Longer acyl chains exhibit stronger van der Waals interactions between them. This increased attraction leads to a higher phase transition temperature (Tm) and a more stable, less permeable lipid bilayer.[7][11] Consequently, phospholipids with longer chains, like DSPC (18 carbons), form more stable liposomes than those with shorter chains, such as DPPC (16 carbons) or DMPC (14 carbons).[7][12]

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid, ordered gel state to a more fluid, liquid-crystalline state. For maximum stability and drug retention at physiological temperature (37°C), a phospholipid with a Tm well above 37°C is preferred.[7]

G ChainLength Acyl Chain Length Interactions Van der Waals Forces ChainLength->Interactions Longer = Stronger Saturation Degree of Saturation Packing Lipid Packing Density Saturation->Packing Saturated = Tighter Tm Phase Transition Temp. (Tm) Interactions->Tm Stronger = Higher Packing->Tm Tighter = Higher Permeability Membrane Permeability Packing->Permeability Stability Liposome Stability Tm->Stability Leakage Drug Leakage Permeability->Leakage Lower = Less Leakage

Caption: Relationship between phospholipid structure and liposome stability.

Comparative Analysis: DSPC vs. Other Phosphatidylcholines

To illustrate the superior stability of DSPC-based liposomes, we compare its performance against other commonly used PCs with varying acyl chain lengths and degrees of saturation.

Table 1: Physical Properties of Common Phosphatidylcholines

Phospholipid Abbreviation Acyl Chains Type Phase Transition Temp. (Tm)
1,2-Dimyristoyl-sn-glycero-3-phosphocholine DMPC 14:0 / 14:0 Saturated 23°C[7]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine DPPC 16:0 / 16:0 Saturated 41.5°C[7]
1,2-Distearoyl-sn-glycero-3-phosphocholine DSPC 18:0 / 18:0 Saturated ~58°C [3]
1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine POPC 16:0 / 18:1 Mixed -2°C

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1 / 18:1 | Unsaturated | -17°C |

DSPC's high Tm of ~58°C ensures that its liposomes are in a highly ordered and stable gel phase at physiological temperature (37°C), which minimizes drug leakage.[3][7]

A key study compared the stability of liposomes formulated with DSPC, DPPC, and DMPC.[7][13][14] The experiment measured the retention of a model drug (radiolabeled inulin) over 48 hours. The results clearly demonstrate that stability is directly proportional to the acyl chain length.[7][13]

Table 2: Inulin (B196767) Retention in Saturated PC Liposomes with 21% Cholesterol

Phospholipid % Drug Retention at 4°C (48h) % Drug Retention at 37°C (48h)
DMPC (C14) 50.5 ± 6.3%[7] 47.3 ± 6.9%[7][14]
DPPC (C16) 62.1 ± 8.2% (after 3h)[7][12] 60.8 ± 8.9% (after 24h)[7][12]
DSPC (C18) 87.1 ± 6.8% [7][13] 85.2 ± 10.1% [7][13]

Data sourced from Anderson and Omri (2008).[7][14]

The DSPC liposomes exhibited significantly greater drug retention, holding over 85% of their contents after 48 hours at 37°C.[7][13] In contrast, DMPC liposomes, with the shortest chains and a Tm below 37°C, showed significant leakage within the first 15 minutes.[7][13][14]

The degree of saturation has a dramatic impact on drug retention in vivo. A study comparing doxorubicin (B1662922) leakage from liposomes made with saturated DSPC versus largely unsaturated egg PC (EPC) in mice showed a stark difference in stability.

Table 3: Doxorubicin Leakage from Liposomes In Vivo

Liposome Formulation % Doxorubicin Leaked in Plasma
EPC / Cholesterol ~50% within 1 hour[10]
DSPC / Cholesterol No significant leakage over 24 hours [10]

Data sourced from Harasym et al. (1997).[10]

This data highlights that the rigid, stable bilayer formed by saturated DSPC is highly effective at preventing drug leakage in a biological environment, a critical factor for controlled drug delivery.[10]

Experimental Protocols

To ensure reproducibility, detailed methodologies from the cited stability studies are provided below.

This protocol describes the method used to generate the data in Table 2.[7][14]

  • Liposome Preparation :

    • Phospholipids (DSPC, DPPC, or DMPC) and cholesterol were mixed at a molar ratio to achieve a final cholesterol concentration of 21%.

    • The lipid mixture was dissolved in an organic solvent, which was then evaporated under nitrogen to form a thin lipid film.

    • The lipid film was hydrated with phosphate-buffered saline (PBS) containing ¹⁴C-labeled inulin as a model hydrophilic drug.

    • The resulting suspension was sonicated to form small unilamellar vesicles (liposomes).

  • Purification :

    • Free, unencapsulated ¹⁴C-inulin was removed from the liposome suspension by gel filtration chromatography.

  • Stability Assay :

    • The purified liposome formulations were incubated in PBS at two different temperatures: 4°C (refrigerated storage) and 37°C (physiological temperature).

    • At various time points (e.g., 0, 15 min, 3h, 24h, 48h), aliquots were taken from each sample.

    • The amount of ¹⁴C-inulin that had leaked out of the liposomes was separated from the amount still encapsulated using a separation technique (e.g., mini-spin columns).

    • The radioactivity in both the encapsulated and free fractions was measured using a scintillation counter.

  • Data Analysis :

    • Percent drug retention was calculated at each time point by dividing the amount of encapsulated drug by the total initial encapsulated drug.

G A 1. Lipid Film Hydration (Lipid + Cholesterol + 14C-Inulin in PBS) B 2. Sonication (Energy input to form vesicles) A->B C 3. Gel Filtration (Remove free 14C-Inulin) B->C D Purified Liposome Suspension C->D E 4. Incubation (Samples at 4°C and 37°C) D->E F 5. Aliquot Sampling (Time points: 0 to 48h) E->F G 6. Separation (Encapsulated vs. Free 14C-Inulin) F->G H 7. Scintillation Counting (Quantify radioactivity) G->H I 8. Calculate % Drug Retention H->I

Caption: Experimental workflow for the in vitro liposome stability assay.

Conclusion

The experimental evidence clearly demonstrates that for applications requiring high stability and minimal drug leakage, DSPC is a superior choice compared to other phosphatidylcholines with shorter or unsaturated acyl chains.

  • DSPC's long (C18), saturated acyl chains result in a high phase transition temperature, creating a rigid and impermeable liposomal membrane at physiological temperatures.[3][7]

  • This structural integrity translates directly to enhanced drug retention and stability, both in simple buffer solutions and complex biological fluids.[7][10]

While the fluidity offered by unsaturated PCs like DOPC can be advantageous for applications requiring membrane fusion, for most controlled-release drug delivery systems where stability is paramount, DSPC provides a robust and reliable platform.[9][15] Researchers and drug developers should therefore consider DSPC as a primary component when designing highly stable liposomal formulations.

References

validating the function of proteins reconstituted in 1,2-diacyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, reconstituting purified membrane proteins into a lipid environment is a critical step to study their function in a near-native state.[1] 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) is a commonly used phospholipid for creating these artificial membranes, known as liposomes, due to its defined chemical structure and fluid phase at room temperature.[2][3] This guide provides a comparative framework for validating protein function in DOPC and contrasts it with alternative lipid compositions, supported by experimental data and detailed protocols.

The choice of the lipid bilayer can significantly influence the structure and activity of a reconstituted membrane protein.[4] Factors such as bilayer thickness, fluidity, and the presence of specific lipids can allosterically modulate protein function. Therefore, validating the functional integrity of a protein reconstituted in DOPC is paramount.

Comparison of Lipid Environments for Protein Reconstitution

While DOPC provides a stable and straightforward model system, its simplicity may not always recapitulate the complexity of a native cell membrane.[4] Below is a comparison of DOPC with other common lipid systems used for protein reconstitution.

Lipid SystemCompositionKey AdvantagesKey DisadvantagesTypical Applications
DOPC 1,2-dioleoyl-sn-glycero-3-phosphocholineSimple, well-defined, fluid at room temperature, commercially available.[2][3]Lacks the diversity of native membranes, may not support the function of all proteins.[4]Initial functional screens, studies of basic protein transport or channel activity.[5]
DOPC/DOPE DOPC and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamineIntroduction of non-bilayer prone lipids can influence membrane curvature and protein insertion.[6]DOPE alone does not form stable liposomes and requires mixing with bilayer-forming lipids.[6]Studies of membrane fusion, protein insertion and folding.
DOPC/DOPS DOPC and 1,2-dioleoyl-sn-glycero-3-phospho-L-serineIntroduces negative charge, mimicking the inner leaflet of the plasma membrane.[7]Can lead to aggregation if not handled carefully.Reconstitution of proteins that interact with negatively charged lipids, such as signaling proteins.[7]
Native-like Mixtures Complex mixtures of PC, PE, PS, PI, and cholesterolMore closely mimics the in vivo environment, potentially providing a more accurate functional context.[4]Composition can be difficult to reproduce, may contain unknown contaminants.Detailed mechanistic studies requiring a native-like lipid environment.
Nanodiscs Phospholipid bilayer surrounded by a membrane scaffold protein (MSP) or polymer.[8][9]Provides a soluble, stable, and more homogeneous system for studying membrane proteins.[8][9]The scaffold protein or polymer can sometimes interfere with protein function or interactions.[8]Structural studies (cryo-EM, NMR), single-molecule analysis.[10][11]

Experimental Workflows and Protocols

The successful validation of protein function relies on robust experimental design and execution. A typical workflow involves protein purification, reconstitution into liposomes, and subsequent functional analysis.[4][12]

Visualizing the Workflow

Workflow cluster_purification Protein Purification cluster_reconstitution Reconstitution cluster_validation Functional Validation Purification Purified Membrane Protein in Detergent Micelles Liposome_Prep DOPC Liposome (B1194612) Preparation Reconstitution Detergent Removal & Proteoliposome Formation Purification->Reconstitution Liposome_Prep->Reconstitution Assay Functional Assay (e.g., Transport, Binding) Reconstitution->Assay Analysis Data Analysis Assay->Analysis

Caption: General workflow for reconstituting a purified membrane protein into DOPC liposomes for functional validation.

Protocol 1: Detergent-Mediated Reconstitution into DOPC Liposomes

This is a widely used method for incorporating membrane proteins into pre-formed liposomes.[1][13]

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., DDM, Triton X-100).

  • DOPC lipid film.

  • Reconstitution buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Detergent removal system (e.g., Bio-Beads SM-2).[14]

Procedure:

  • Liposome Preparation:

    • A dried film of DOPC is hydrated with reconstitution buffer.[15]

    • The lipid suspension is subjected to several freeze-thaw cycles to form multilamellar vesicles.[14]

    • Unilamellar liposomes are then formed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[14]

  • Solubilization: The purified protein in detergent is mixed with the prepared DOPC liposomes.

  • Detergent Removal:

    • The mixture is incubated with Bio-Beads to gradually remove the detergent.[15] This allows the protein to insert into the lipid bilayer, forming proteoliposomes.

    • The incubation time and amount of Bio-Beads may need to be optimized for different proteins and detergents.[15]

  • Purification: Proteoliposomes can be separated from empty liposomes and unincorporated protein by density gradient centrifugation.[12]

Protocol 2: Fluorescence-Based Ion Flux Assay

This assay is suitable for validating the function of ion channels and transporters reconstituted in DOPC proteoliposomes.[4]

Materials:

  • Proteoliposomes containing the ion channel of interest.

  • Fluorescent pH-sensitive dye (e.g., ACMA).

  • Buffer systems to create an ion gradient.

Procedure:

  • Gradient Establishment: Proteoliposomes are prepared with a specific internal buffer, and then diluted into an external buffer with a different ion composition to establish an ion gradient across the liposome membrane.

  • Dye Loading: The pH-sensitive dye is added to the external buffer.

  • Initiation of Transport: The transport of ions through the reconstituted protein is initiated (e.g., by adding a specific ligand or changing the membrane potential).

  • Fluorescence Monitoring: The change in fluorescence of the dye is monitored over time. Ion flux is coupled to a proton gradient, leading to a change in the internal pH of the liposome, which is detected by the dye.

  • Data Analysis: The initial rate of fluorescence change is proportional to the transport activity of the reconstituted protein.

Visualizing Signaling Pathways and Experimental Logic

Diagrams can clarify complex biological processes and experimental setups.

Signaling Pathway Example

Signaling_Pathway Ligand Ligand GPCR Reconstituted GPCR in DOPC Bilayer Ligand->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Response Downstream Response Second_Messenger->Downstream_Response

Caption: A simplified signaling pathway for a G-protein coupled receptor (GPCR) reconstituted in a DOPC membrane.

Experimental Logic Diagram

Experimental_Logic cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_prediction Predicted Outcome Hypothesis Reconstituted protein X is a functional transporter. Control Control: DOPC liposomes (no protein) Hypothesis->Control Experimental Experimental: Proteoliposomes (protein X in DOPC) Hypothesis->Experimental Assay Transport Assay (e.g., radiolabeled substrate uptake) Control->Assay Experimental->Assay Outcome Substrate uptake only in proteoliposomes Assay->Outcome

Caption: Logical flow of an experiment to validate the transport function of a protein reconstituted in DOPC liposomes.

Conclusion

Validating the function of proteins reconstituted in DOPC is a crucial step in membrane protein research. While DOPC offers a simplified and controlled environment, it is essential to consider more complex, native-like lipid compositions for a comprehensive understanding of protein function. The choice of the lipid system and the functional assay should be tailored to the specific protein and biological question being addressed. The protocols and comparative data presented in this guide provide a starting point for researchers to design and execute robust experiments for validating the function of their protein of interest.

References

Unveiling Drug Release Dynamics: A Comparative Analysis of Phosphatidylcholine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug release from liposomal formulations is paramount for designing effective drug delivery systems. This guide provides a comprehensive comparative analysis of drug release from various phosphatidylcholine (PC)-based liposomes, supported by experimental data and detailed methodologies.

The choice of phosphatidylcholine, a key component of the liposomal bilayer, significantly influences the encapsulation efficiency, stability, and, most critically, the drug release profile. Factors such as the acyl chain length, degree of saturation, and the inclusion of other membrane-stabilizing agents like cholesterol play a pivotal role in modulating the release kinetics of encapsulated therapeutics.

The Influence of Phosphatidylcholine Structure on Drug Release

The physicochemical properties of the chosen phosphatidylcholine directly impact the fluidity and permeability of the liposomal membrane. Saturated phospholipids, such as dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), have higher phase transition temperatures (Tc) compared to their unsaturated counterparts.[1] Above their Tc, the lipid bilayer transitions from a rigid gel state to a more fluid liquid crystalline state, which can lead to increased drug leakage.[2] Consequently, liposomes formulated with saturated PCs with higher Tc generally exhibit greater stability and slower drug release profiles.[3][4]

In contrast, liposomes composed of unsaturated phosphatidylcholines, like those derived from egg yolk (Egg PC), are typically less stable and release their contents more readily.[1][4] The presence of double bonds in the acyl chains introduces kinks, disrupting the tight packing of the lipid molecules and increasing membrane fluidity.

The Role of Cholesterol in Modulating Drug Release

Cholesterol is a critical component in many liposomal formulations, acting as a "fluidity buffer."[5] Its incorporation into the phospholipid bilayer reduces membrane permeability and enhances stability, thereby controlling the drug release rate.[5][6][7] Studies have shown that a specific molar ratio of phosphatidylcholine to cholesterol, often around 70:30, is optimal for achieving stable formulations with controlled and reproducible drug release.[6][8] Formulations with high concentrations of cholesterol (e.g., 50%) can sometimes lead to poorer encapsulation and altered release profiles.[2]

Comparative Drug Release Data

The following tables summarize quantitative data from various studies, comparing the drug release and retention properties of different phosphatidylcholine liposomes.

Liposome (B1194612) CompositionModel DrugIncubation ConditionsDrug Retention (%) after 48hReference
DSPC:CholesterolInulin37°C in PBS85.2 ± 10.1[3]
DPPC:CholesterolInulin37°C in PBS60.8 ± 8.9 (after 24h)[3]
DMPC:CholesterolInulin37°C in PBS47.3 ± 6.9 (significant release after 15 min)[3]

Table 1: Comparison of Drug Retention in Saturated Phosphatidylcholine Liposomes. DSPC, with the longest acyl chain and highest phase transition temperature among the three, demonstrates the highest drug retention. DMPC, with the lowest Tc, shows the most rapid drug release.[3]

PhosphatidylcholineCholesterol Ratio (PC:Chol)Model DrugKey FindingReference
DMPC, DPPC, DSPC100:0, 80:20, 70:30, 60:40, 50:50Atenolol, Quinine70:30 ratio provided the most stable formulation with controlled release.[6][8]
PC and DSPCTwo different ratiosDexamethasoneCombination of PC and DSPC with cholesterol resulted in steady release over 48h.[9]

Table 2: Influence of Cholesterol on Drug Release from Different Phosphatidylcholine Liposomes. The inclusion of cholesterol and the specific ratio to phospholipid are critical for optimizing drug release kinetics.

Experimental Protocols

Liposome Preparation: Thin-Film Hydration Method

A widely used method for preparing liposomes is the thin-film hydration technique.[10][11]

  • Lipid Dissolution: The desired amounts of phosphatidylcholine and cholesterol are dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform-methanol mixture, in a round-bottom flask.[10]

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., buffer or a solution containing the drug to be encapsulated) by gentle rotation. The temperature of the hydration medium is typically kept above the phase transition temperature of the lipid.[11]

  • Sizing: The resulting multilamellar vesicles (MLVs) are then sized to produce smaller, more uniform liposomes, such as small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). This can be achieved through sonication or extrusion through polycarbonate membranes with a defined pore size.[10][11]

In Vitro Drug Release Assay: Dialysis Method

The dialysis method is a common technique to assess the in vitro release of a drug from a liposomal formulation.[10]

  • Sample Preparation: A known amount of the drug-loaded liposome suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO should be large enough to allow the free drug to pass through but small enough to retain the liposomes.

  • Dialysis: The sealed dialysis bag is submerged in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[12]

Visualizing Experimental Workflows

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_release In Vitro Drug Release Assay dissolve 1. Dissolve Lipids (PC, Cholesterol) in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Drug Solution evaporate->hydrate size 4. Size Liposomes (Sonication/Extrusion) hydrate->size dialysis_prep 1. Place Liposomes in Dialysis Bag size->dialysis_prep Drug-Loaded Liposomes dialysis 2. Submerge in Release Medium (37°C) dialysis_prep->dialysis sampling 3. Collect Samples at Time Intervals dialysis->sampling quantify 4. Quantify Released Drug (HPLC/UV-Vis) sampling->quantify

Caption: Workflow for liposome preparation and in vitro drug release testing.

References

Assessing the Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine: A Comparative Guide to NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of phospholipids (B1166683) such as 1,2-diacyl-sn-glycero-3-phosphocholine (PC) is critical for the integrity of experimental results and the safety and efficacy of pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for this purpose, offering detailed structural information and quantitative analysis. This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques for assessing PC purity, supported by experimental data and protocols.

Comparison of Analytical Methods for Phosphocholine (B91661) Purity

The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. While traditional methods like Thin-Layer Chromatography (TLC) offer simplicity, modern techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide higher resolution and sensitivity.[1][2] However, NMR spectroscopy, particularly ³¹P NMR, stands out for its non-destructive nature, high reproducibility, and ability to provide direct quantitative information without the need for extensive calibration curves for each potential impurity.[3]

Parameter ³¹P NMR ¹H NMR HPLC-ELSD Mass Spectrometry (LC-MS) Thin-Layer Chromatography (TLC)
Principle Detects phosphorus-31 nucleus, providing information on different phospholipid headgroups.Detects proton nuclei, providing detailed structural information about the entire molecule.[4]Separates compounds based on polarity, with detection by light scattering.[1]Separates compounds by chromatography and detects by mass-to-charge ratio.[5]Separates compounds based on polarity on a stationary phase.[2]
Quantitation Highly quantitative, often using an internal standard.[6][7]Quantitative, using an internal standard.[4]Quantitative, but may require response factor correction.Quantitative, often requiring isotopically labeled internal standards.Semi-quantitative at best.[1]
Precision (%RSD) 2%[3]< 3%[4]Variable, method-dependent.Method-dependent, can be highly precise.Lower precision.
Limit of Detection ~0.2-0.5 mM[8]Dependent on analyte and instrument.Generally in the low microgram range.High sensitivity, often in the picomolar to femtomolar range.[5]Microgram range.
Analysis Time ~15 minutes per assay[9]Minutes to hours, depending on the experiment.15-60 minutes per sample.15-60 minutes per sample.30-60 minutes.
Key Advantages Specific to phospholipids, simple spectra, good for complex mixtures.[10]Provides detailed structural information, can determine enantiomeric purity with derivatization.[11][12]Robust and sensitive for non-UV active compounds.[1]High sensitivity and specificity, excellent for identifying unknown impurities.[5]Simple, inexpensive, and fast for screening.[2]
Key Disadvantages Lower sensitivity compared to MS.Complex spectra for mixtures, lower sensitivity than MS.Non-linear response, less sensitive than MS.Ion suppression effects, can be complex to operate.[3]Low resolution and sensitivity, not suitable for accurate quantification.[1]

Experimental Protocols

Purity Assessment by ³¹P NMR Spectroscopy

This protocol provides a general framework for the quantitative analysis of this compound using ³¹P NMR.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent mixture, such as chloroform-d/methanol-d₄/D₂O, often with a chelating agent like EDTA to reduce line broadening from paramagnetic ions.[9]

  • For quantitative analysis, add a known amount of an internal standard that contains a phosphorus atom and does not overlap with the phospholipid signals, such as triphenylphosphate.[13]

2. NMR Data Acquisition:

  • Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer.[10]

  • Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[10]

  • Ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of the phosphorus nuclei, which is crucial for accurate quantification. This is typically 5 times the longest T₁ of the phosphorus nuclei of interest.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate the signal corresponding to the phosphocholine headgroup and the signal of the internal standard.

  • Calculate the molar purity of the sample based on the integral ratio and the known amount of the internal standard.

Workflow for Purity Assessment by ³¹P NMR

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh Weigh PC Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is acquire Acquire 31P NMR Spectrum (with Proton Decoupling) add_is->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Molar Purity integrate->calculate

Caption: Workflow for assessing the purity of this compound by ³¹P NMR.

Enantiomeric Purity Assessment by ¹H NMR Spectroscopy

This method is used to determine the enantiomeric excess of the desired sn-glycero-3-phosphocholine stereoisomer.

1. Methanolysis:

  • Dissolve the this compound sample in dry methanol (B129727).

  • Add a solution of sodium methoxide (B1231860) in methanol to achieve a basic pH (around 12).[11]

  • Stir the reaction for a couple of hours to facilitate the removal of the acyl chains.[11]

  • Neutralize the reaction mixture with an acid (e.g., sulfuric acid).[11]

  • Remove the fatty acid methyl esters by washing with a non-polar solvent like chloroform (B151607).[11] The resulting product is sn-glycero-3-phosphocholine (GPC).

2. Derivatization:

  • To the obtained GPC, add a chiral derivatizing agent, such as (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid, in a suitable NMR solvent like DMSO-d₆.[11][12] This will form diastereomeric cyclic boronate esters.

3. ¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum of the derivatized sample.

  • The choline (B1196258) methyl groups of the two diastereomers will have distinct chemical shifts.[11][12]

  • Integrate the signals corresponding to the choline methyl protons of each diastereomer.

  • The enantiomeric purity can be directly calculated from the ratio of the integrals of these well-resolved signals.[11][12]

Purity Assessment by HPLC with Evaporative Light-Scattering Detection (ELSD)

HPLC-ELSD is a valuable alternative for the quantitative analysis of phospholipids, which lack a strong UV chromophore.[1]

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent, such as a mixture of chloroform and methanol.

  • Prepare a series of calibration standards of a reference standard of the same phospholipid.

2. HPLC-ELSD Analysis:

  • Use a normal-phase silica (B1680970) column for the separation of different phospholipid classes.

  • The mobile phase typically consists of a gradient of solvents like hexane, isopropanol, and water.

  • The ELSD parameters (e.g., nebulizer temperature, gas flow rate) should be optimized for the specific analyte and mobile phase.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Integrate the peak areas of the main component and any impurities.

  • Construct a calibration curve from the standards to quantify the amount of the phospholipid in the sample. The response of the ELSD is often non-linear, so a logarithmic or polynomial fit may be necessary.

Comparison of Analytical Approaches

cluster_sample Sample: this compound cluster_methods Analytical Methods cluster_info Information Obtained sample PC Sample nmr NMR Spectroscopy sample->nmr hplc HPLC-ELSD sample->hplc ms Mass Spectrometry sample->ms tlc TLC sample->tlc struct Structural Information (¹H, ¹³C NMR) nmr->struct quant Quantitative Purity (³¹P, ¹H NMR, HPLC, MS) nmr->quant enant Enantiomeric Purity (¹H NMR with derivatization) nmr->enant impurities Impurity Profile (HPLC, MS, NMR) nmr->impurities hplc->quant hplc->impurities ms->quant ms->impurities screening Qualitative Screening (TLC) tlc->screening

References

The Performance of 1,2-Diacyl-sn-glycero-3-phosphocholine in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery, particularly within lipid-based nanoparticle systems like liposomes and lipid nanoparticles (LNPs), the choice of lipid composition is paramount to the efficacy, stability, and safety of the therapeutic agent. Among the most pivotal components are the 1,2-diacyl-sn-glycero-3-phosphocholines (PCs), a class of phospholipids (B1166683) that typically form the primary structural component of the lipid bilayer. This guide provides a comprehensive comparison of the performance of various PCs, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), with other critical lipid components including cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG), and cationic lipids. This objective analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation strategies.

Comparative Analysis of Physicochemical Properties and In Vitro Performance

The selection of a specific 1,2-diacyl-sn-glycero-3-phosphocholine, alongside other lipids, significantly influences the physicochemical characteristics and, consequently, the in vitro performance of lipid-based drug delivery systems. Key performance indicators include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE%), and drug release kinetics.

Saturated PCs, like DSPC, have a high phase transition temperature (approximately 55°C), resulting in a rigid and stable lipid bilayer at physiological temperatures.[1] This rigidity generally leads to higher encapsulation efficiencies and slower drug release, which is often desirable for sustained-release formulations.[1] In contrast, unsaturated PCs, such as DOPC, have a lower phase transition temperature, leading to a more fluid membrane. This fluidity can impact drug retention and the interaction of the nanoparticle with cell membranes.[2]

Cholesterol is a crucial additive that modulates membrane fluidity and stability.[3] Its incorporation into a PC-based liposome (B1194612) can increase the packing of the lipid bilayer, leading to reduced permeability and enhanced drug retention.[3] DSPE-PEG is a PEGylated lipid that forms a hydrophilic corona on the surface of the nanoparticle, providing steric hindrance that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[4] Cationic lipids are essential for the encapsulation of negatively charged nucleic acids (like mRNA and siRNA) through electrostatic interactions and play a critical role in endosomal escape.[5]

The following tables summarize quantitative data from comparative studies on the performance of different lipid formulations.

Table 1: Comparison of Physicochemical Properties of Liposomes with Different Phosphocholine Lipids

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC Liposomes (for Celastrol)~104< 0.2~ -1087.37[6]
DOPC Liposomes (for Celastrol)~75< 0.2~ -770.45[6]
DSPC Liposomes (for Inulin)---2.95[3]
DMPC Liposomes (for Inulin)----[3]
DPPC Liposomes (for Inulin)---2.13[3]

Table 2: Comparison of Drug Retention and Release from Liposomes with Different Phosphocholine Lipids

FormulationStorage/Incubation ConditionsDrug Retention after 48h (%)Drug Release ProfileReference
DSPC Liposomes (with Inulin)4°C and 37°C in PBS87.1 (4°C), 85.2 (37°C)Minimal release over 48 hours.[3]
DMPC Liposomes (with Inulin)4°C and 37°C in PBS47.3 (4°C), 53.8 (37°C)Significant release within the first 15 minutes.[3]
DPPC Liposomes (with Inulin)4°C and 37°C in PBS62.1 (4°C), 60.8 (37°C)Significant release after 3 hours at 4°C and 24 hours at 37°C.[3]
DSPC Liposomes (with Cisplatin)37°C in PBS-Slow release, with only 2% released after 72 hours.[7]

In Vitro Cellular Uptake and Cytotoxicity

The interaction of lipid nanoparticles with cells is a critical determinant of their therapeutic efficacy. This interaction is governed by the lipid composition, which influences cellular uptake mechanisms and potential cytotoxicity.

Liposomes with different lipid compositions exhibit varying degrees of cellular uptake. For instance, the inclusion of cationic lipids significantly enhances uptake by negatively charged cell membranes through electrostatic interactions.[5] The length of the acyl chains in PCs also plays a role, with longer chains sometimes facilitating greater cellular uptake.[8] Cholesterol can also modulate cellular uptake, with its effect being dependent on the specific PC used.[8]

Cytotoxicity is a key safety consideration. While the lipid components of nanoparticles are generally considered biocompatible, certain lipids, particularly at high concentrations, can induce toxicity. Cationic lipids, due to their positive charge, can disrupt cell membranes and lead to cytotoxicity.[5] The choice of PC can also influence cell viability, with some studies suggesting that shorter-chain PCs like DMPC and DLPC may have a destabilizing effect on cancer cell membranes at high concentrations.[8]

Table 3: Comparative In Vitro Cellular Performance

FormulationCell LineCellular UptakeCytotoxicityReference
L-DOPC/DSPA (15 mol% DSPA)4T1~2-fold higher than L-DOPC-[9]
L-DOPC/DSPG (15 mol% DSPG)4T1Similar to L-DOPC-[9]
DMPC LiposomesTNBC cellsIncreased uptake with cholesterol enrichment.Decreased cell viability at higher concentrations.[8]
HSPC LiposomesTNBC cellsMinimal effect of cholesterol on uptake.Enhanced cancer cell proliferation.[8]
Cationic Liposomes (DSPC:Chol:DOTAP)HNDFEfficient uptake at 4°C and 37°C.Cytocompatible at high concentrations.[10]

In Vivo Performance: Pharmacokinetics and Biodistribution

The in vivo fate of lipid nanoparticles is critically dependent on their lipid composition. The stability of the nanoparticle in circulation and its distribution to target tissues are key determinants of therapeutic success.

Liposomes formulated with saturated PCs like DSPC, which have a high phase transition temperature, generally exhibit greater stability and longer circulation times compared to those made with unsaturated PCs.[11] The inclusion of DSPE-PEG is a well-established strategy to further prolong circulation half-life by reducing clearance by the immune system.[4]

The biodistribution of liposomes is also influenced by their lipid composition. For example, a study comparing DMPC, DPPC, and DSPC liposomes found that DSPC liposomes had the highest area under the curve (AUC) in both the blood and peritoneum, indicating longer circulation and greater peritoneal retention.[12]

Table 4: Comparative In Vivo Performance

FormulationAnimal ModelKey Pharmacokinetic/Biodistribution FindingsReference
DSPC LiposomesRatsHighest AUC in blood (206.5 %ID/gh) and peritoneum (622.3 %ID/gh) compared to DPPC and DMPC formulations.[12]
DPPC LiposomesRatsLower AUC in blood and peritoneum compared to DSPC liposomes.[12]
DMPC LiposomesRatsLowest AUC in blood and peritoneum compared to DSPC and DPPC liposomes.[12]
Nuciferine (B1677029) LiposomesDogsOral administration of nuciferine-liposomes improved the bioavailability of nuciferine compared to the free drug.[2]
Liposomal-CBDDogsA single subcutaneous injection of liposomal-CBD provided long-term plasma concentrations of CBD.[13]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols cited in this guide.

Liposome Preparation: Thin-Film Hydration Method
  • Lipid Film Formation: The desired lipids (e.g., DSPC, cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[14]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[14]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated (for passive loading). The hydration is typically performed at a temperature above the phase transition temperature of the lipids with gentle agitation.[14]

  • Size Reduction (Optional but Recommended): The resulting multilamellar vesicles (MLVs) are subjected to downsizing to produce small unilamellar vesicles (SUVs) with a more uniform size distribution. This is commonly achieved by extrusion through polycarbonate membranes with defined pore sizes or by sonication.[14]

Determination of Encapsulation Efficiency (%)
  • Separation of Free and Encapsulated Drug: The unencapsulated drug is separated from the liposomes. Common methods include size exclusion chromatography (e.g., using a Sephadex column) or dialysis.[3]

  • Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.[3]

  • Drug Concentration Measurement: The concentration of the released drug is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[6]

  • Calculation: The encapsulation efficiency is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Assay: Dialysis Method
  • Sample Preparation: A known amount of the liposomal formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the liposomes.[15]

  • Release Study: The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at a relevant pH) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[15]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[15]

  • Drug Quantification: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).[15]

  • Data Analysis: The cumulative percentage of drug released is plotted against time.[15]

Cell Viability Assessment: MTT Assay
  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[16]

  • Treatment: The cells are treated with various concentrations of the liposomal formulations and controls (e.g., free drug, empty liposomes) for a specified incubation period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][17]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16][17]

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Cellular Uptake Analysis: Flow Cytometry
  • Liposome Labeling: Liposomes are labeled with a fluorescent dye (e.g., DiD or a fluorescently tagged lipid).[18]

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and incubated with the fluorescently labeled liposomes for various time points or at different concentrations.[19]

  • Cell Harvesting: After incubation, the cells are washed to remove non-internalized liposomes and then harvested (e.g., by trypsinization).[19]

  • Staining (Optional): Cells can be stained with antibodies for specific cell surface markers to identify different cell populations. A viability dye is also often used to exclude dead cells from the analysis.[18]

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is analyzed to quantify the percentage of cells that have taken up the liposomes and the mean fluorescence intensity, which is proportional to the amount of internalized liposomes.[18][19]

Visualizing Key Processes

To better understand the complex processes involved in lipid-based drug delivery, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for liposome preparation and characterization, and the cellular uptake and endosomal escape pathway.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration Hydration Film Formation->Hydration Size Reduction Size Reduction Hydration->Size Reduction Size & PDI Particle Size & PDI (DLS) Size Reduction->Size & PDI Zeta Potential Zeta Potential (EPM) Size Reduction->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency (HPLC/UV-Vis) Size Reduction->Encapsulation Efficiency Drug Release Drug Release (Dialysis) Encapsulation Efficiency->Drug Release Cytotoxicity Cytotoxicity (MTT Assay) Encapsulation Efficiency->Cytotoxicity Cellular Uptake Cellular Uptake (Flow Cytometry) Encapsulation Efficiency->Cellular Uptake

Caption: Experimental workflow for liposome preparation and characterization.

Cellular_Uptake_Pathway LNP Lipid Nanoparticle Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Therapeutic_Effect Therapeutic Effect Cytoplasm->Therapeutic_Effect

References

A Comparative Guide to the Bilayer Properties of Mixed Lipid Systems Containing 1,2-Diacyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bilayer properties of mixed lipid systems incorporating 1,2-diacyl-sn-glycero-3-phosphocholine (PC), a ubiquitous component of biological membranes. Understanding how the addition of other lipids, such as cholesterol, sphingomyelin (B164518), and cardiolipin (B10847521), modulates the physicochemical properties of PC-based bilayers is critical for advancements in drug delivery, membrane biophysics, and the formulation of lipid-based nanoparticles. This document summarizes key experimental data, details common methodologies, and presents visual representations of fundamental concepts and workflows.

I. Comparison of Bilayer Properties

The inclusion of different lipid species into a this compound (PC) bilayer significantly alters its structural and dynamic characteristics. These changes are crucial for the biological function of cell membranes and have important implications for the design of lipid-based technologies. The following tables summarize key quantitative data from studies on mixed PC lipid systems.

Table 1: Influence of Cholesterol on PC Bilayer Properties

Cholesterol is a well-known modulator of membrane fluidity and organization. Its interaction with PC lipids leads to the formation of the liquid-ordered (Lo) phase, which exhibits properties intermediate between the liquid-disordered (Ld) and solid-gel (Lβ) phases.

PC SpeciesCholesterol (mol%)Bilayer Thickness (Å)Area per Lipid (Ų)Phase BehaviorExperimental Technique
DSPC0--Gel (Lβ)Sum-Frequency Vibrational Spectroscopy (SFVS)[1]
DSPC>0IncreasedDecreasedPhase segregation, Lo formationSFVS[1]
diC14:1PC40Increased by ~425 ų per lipidIncreased by 21.1 Ų-MD Simulations & X-ray Scattering[2]
diC22:1PC40Increased by ~425 ų per lipidIncreased by 13.4 Ų-MD Simulations & X-ray Scattering[2]
DPPC>11%Increased-Ld to Lo transitionMolecular Dynamics (MD) Simulations[3]
SOPC10-50--Lo or gel stateMD Simulations[4]
Table 2: Properties of PC Mixed with Other Phospholipids

The interaction of PC with other phospholipids, such as phosphatidylglycerol (PG), sphingomyelin (SM), and cardiolipin (CL), results in diverse phase behaviors and structural arrangements.

PC SpeciesMixed LipidMolar Ratio (PC:Other)Phase Transition Temp. (°C)Key ObservationsExperimental Technique
DMPCDC15PG> 50 mol% DC15PG-Phase immiscibility in the fluid phase[5]Fluorescence Polarization & DSC[5]
DSPCEgg SM---Coarse-Grained MD Simulations[6]
DMPETMCLVariousComplexPoor miscibility[7]DSC & FTIR[7]
DMPGTMCLVariousNearly idealGood mixing[8]DSC & FTIR[8]
POPCPOPE/POPG3:1 (POPE:POPG)-Fully miscibleMD Simulations[9]

II. Experimental Protocols

The characterization of mixed lipid bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

  • Sample Preparation: Lipids are dissolved in an organic solvent (e.g., chloroform/methanol), dried to a thin film under nitrogen, and hydrated with a buffer solution. The resulting multilamellar vesicles (MLVs) are then transferred to DSC pans.

  • Instrumentation: A differential scanning calorimeter is used. An empty reference pan and the sample pan are placed in the calorimeter.

  • Measurement: The pans are heated and cooled at a controlled rate (e.g., 1-5 °C/min) over a specific temperature range. The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The peak temperature represents the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the conformational order of the lipid acyl chains.

  • Sample Preparation: Similar to DSC, hydrated lipid samples (MLVs) are prepared. The sample is then placed between two CaF2 or BaF2 windows.

  • Instrumentation: An FTIR spectrometer equipped with a temperature-controlled sample holder is used.

  • Measurement: Infrared spectra are recorded over a range of wavenumbers (typically 4000-400 cm-1) at different temperatures. The focus is often on the symmetric (νs(CH2)) and antisymmetric (νas(CH2)) C-H stretching vibrations of the acyl chains (around 2850 and 2920 cm-1, respectively).

  • Data Analysis: An increase in the frequency of these stretching vibrations indicates a decrease in acyl chain order (i.e., a transition from a gel to a liquid-crystalline phase).

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the structure and dynamics of lipid bilayers.

  • System Setup: A bilayer is constructed in silico with a defined lipid composition and hydration level. The system is placed in a periodic box.

  • Force Field: A suitable force field (e.g., CHARMM36, GROMOS) is chosen to describe the interactions between atoms.

  • Simulation Protocol:

    • Energy Minimization: The initial system is energy-minimized to remove unfavorable contacts.

    • Equilibration: The system is equilibrated in a step-wise manner, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density.

    • Production Run: A long simulation (nanoseconds to microseconds) is run in the NPT ensemble to collect data for analysis.

  • Data Analysis: Trajectories are analyzed to calculate various properties, including bilayer thickness, area per lipid, order parameters, and diffusion coefficients.

III. Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of mixed lipid bilayers.

Caption: General structure of a this compound (PC) lipid.

G Lipid Bilayer Organization Bilayer Hydrophilic Headgroups Hydrophobic Tails Hydrophilic Headgroups Aqueous Environment 2 Aqueous Environment Bilayer:f2->Aqueous Environment 2 Aqueous Environment 1 Aqueous Environment Aqueous Environment 1->Bilayer:f0

Caption: Schematic of a lipid bilayer separating two aqueous environments.

G Experimental Workflow for Liposome Characterization cluster_prep Sample Preparation cluster_analysis Biophysical Analysis Lipid Dissolution Lipid Dissolution Drying Drying Lipid Dissolution->Drying Hydration Hydration Drying->Hydration Vesicle Formation Vesicle Formation Hydration->Vesicle Formation DSC DSC Vesicle Formation->DSC FTIR FTIR Vesicle Formation->FTIR Microscopy Microscopy Vesicle Formation->Microscopy

Caption: A typical workflow for preparing and analyzing lipid vesicles.

Caption: A simplified phase diagram for a DSPC/DOPC/cholesterol mixture.[10][11]

References

A Comparative Guide to the In Vitro and In Vivo Performance of 1,2-diacyl-sn-glycero-3-phosphocholine (DSPC)-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,2-diacyl-sn-glycero-3-phosphocholine (DSPC)-based drug delivery carriers against other common alternatives, supported by experimental data. DSPC is a saturated phospholipid widely used in the formulation of nanomedicines, such as liposomes and lipid nanoparticles (LNPs), due to its ability to form stable and rigid bilayers at physiological temperatures.[1] This stability is a key factor in its superior performance in drug delivery applications, as it minimizes premature drug leakage and can prolong circulation times in the body.[1]

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for DSPC-based carriers and their alternatives, focusing on in vitro drug release, drug retention, and encapsulation efficiency. These values are representative and can vary based on the specific formulation, encapsulated drug, and experimental conditions.

Table 1: In Vitro Drug Release of Phosphocholine-Based Liposomes

Nanoparticle FormulationEncapsulated DrugRelease Profile (at 72h, 37°C)
DSPC Liposomes Aquated Cisplatin ~2% [2][3]
DPPC LiposomesAquated Cisplatin~7%[2][3]
DMPC LiposomesAquated Cisplatin~25%[2][3]

Table 2: Drug Retention in Phosphocholine-Based Liposomes

Nanoparticle FormulationStorage ConditionDurationDrug Retention (%)
DSPC Liposomes 37°C 48 Hours 85.2% [1][4]
DPPC Liposomes37°C24 Hours60.8%[1][4]
DMPC Liposomes37°C15 Minutes53.8%[4]
DSPC Liposomes 37°C 4 Weeks ~55% (derived from ~45% leakage) [5]
DPPC Liposomes37°C4 Weeks~10% (derived from ~90% leakage)[5]

Table 3: Encapsulation Efficiency of Various Liposomal Formulations

Lipid CompositionEncapsulated DrugEncapsulation Efficiency (%)
DSPC:Cholesterol Doxorubicin >90% [1]
Soy PC:CholesterolDoxorubicin~83.68%[1]
DSPC Inulin 2.95% [1][4]
DPPCInulin2.13%[1][4]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of DSPC-based carriers are crucial for reproducible research.

1. Liposome (B1194612) Preparation (Thin-Film Hydration Method)

This is a common method for producing unilamellar liposomes of a defined size.[1]

  • Lipid Film Formation:

    • DSPC and other lipids (e.g., cholesterol) are dissolved in a suitable organic solvent, such as a chloroform/methanol mixture, in a round-bottom flask.[2]

    • The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[2]

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer, which may contain a hydrophilic drug for passive encapsulation.[2] This is done at a temperature above the phase transition temperature of the lipids.

    • The flask is agitated to detach the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • The MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[2]

    • This process results in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.[2]

2. In Vitro Drug Release Assay

This assay evaluates the rate at which the encapsulated drug is released from the liposomes.

  • A known concentration of the drug-loaded liposome suspension is placed in a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • The dialysis bag is submerged in a release buffer (e.g., PBS, pH 7.4) and incubated at a controlled temperature (e.g., 37°C) with constant stirring.

  • Samples of the release buffer are collected at various time points and analyzed for the concentration of the released drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

3. Cellular Uptake and Cytotoxicity Assays

These assays determine the efficiency of liposome internalization by cells and their effect on cell viability.

  • Cellular Uptake:

    • Target cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then incubated with fluorescently labeled liposomes for various time periods.

    • After incubation, the cells are washed to remove non-internalized liposomes.

    • The cellular uptake of liposomes can be quantified using flow cytometry or visualized using confocal microscopy.

  • Cytotoxicity (e.g., MTT Assay):

    • Cells are seeded in 96-well plates and treated with different concentrations of drug-loaded liposomes or empty liposomes.

    • After a predetermined incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells will reduce the MTT to a purple formazan (B1609692) product, which can be dissolved and quantified by measuring the absorbance at a specific wavelength.

4. In Vivo Biodistribution Study

This study determines the distribution of liposomes throughout the body after administration.

  • Liposomes are labeled with a radioactive or fluorescent tag.

  • The labeled liposomes are administered to animal models (e.g., mice, rats) via the desired route (e.g., intravenous injection).

  • At various time points post-administration, tissues and organs are collected.

  • The amount of the label in each tissue is quantified to determine the percentage of the injected dose per gram of tissue (%ID/g).[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes in the evaluation of DSPC-based carriers.

G cluster_prep Liposome Preparation cluster_char Characterization A Lipid Dissolution (DSPC, Cholesterol in Organic Solvent) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer +/- Drug) B->C D MLV Formation C->D E Extrusion (Size Reduction) D->E F Unilamellar Liposomes (LUVs) E->F G Vesicle Size & PDI (Dynamic Light Scattering) F->G H Zeta Potential F->H I Encapsulation Efficiency F->I J In Vitro Drug Release F->J

Experimental Workflow for Liposome Preparation and Characterization.

G cluster_uptake Cellular Uptake Pathways cluster_effects Downstream Effects A DSPC-based Liposome B Cell Membrane A->B Interaction C Clathrin-mediated Endocytosis B->C D Macropinocytosis B->D H Actin-mediated Process B->H E Endosome C->E D->E F Lysosome E->F Maturation G Drug Release into Cytoplasm E->G F->G Escape/Degradation I Inhibition of NF-κB Pathway G->I J Modulation of other Signaling Pathways G->J

General Cellular Uptake and Signaling Pathways of DSPC-based Liposomes.

Discussion

The data presented consistently demonstrates the superior stability and drug retention properties of DSPC-based liposomes compared to formulations with lower phase transition temperature lipids like DPPC and DMPC.[1][4] This is attributed to the rigid, well-ordered bilayer formed by DSPC at physiological temperature (37°C), which minimizes premature drug leakage.[1] The slower, more sustained drug release from DSPC liposomes is often advantageous for developing long-acting therapeutic formulations.[1]

The cellular uptake of DSPC-based carriers can occur through various mechanisms, including clathrin-mediated endocytosis and macropinocytosis.[6][7] The surface charge of the liposomes plays a significant role in their interaction with the cell membrane and the subsequent uptake pathway.[6][7] Once internalized, the encapsulated drug is released into the cytoplasm, where it can interact with intracellular targets and modulate signaling pathways, such as the NF-κB pathway, which is central to inflammation.[1][8]

In vivo, the stability of DSPC-based carriers translates to longer circulation half-lives and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[9] This targeted delivery can improve the therapeutic efficacy of anticancer drugs while reducing systemic toxicity.[9][10]

Conclusion

This compound is a versatile and highly effective phospholipid for the development of advanced drug delivery systems. Its inherent physicochemical properties lead to robust in vitro and in vivo performance, characterized by high encapsulation efficiency, excellent drug retention, sustained release, and favorable biodistribution profiles. For researchers and drug development professionals, DSPC-based carriers represent a reliable platform for the delivery of a wide range of therapeutic agents.

References

A Researcher's Guide to Validating Liposome Characterization Data for 1,2-Diacyl-sn-glycero-3-phosphocholine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of performance and supporting experimental data for researchers, scientists, and drug development professionals.

The robust characterization of liposomes is a critical aspect of drug delivery research and development, ensuring product quality, stability, and efficacy.[1][2][3] This guide provides a comparative overview of key characterization parameters for liposomes formulated with common 1,2-diacyl-sn-glycero-3-phosphocholines (PCs), including 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). Detailed experimental protocols and a validation workflow are presented to aid in the accurate assessment of liposome (B1194612) properties.

Comparative Analysis of Liposome Properties

The physicochemical properties of liposomes, such as particle size, polydispersity index (PDI), and zeta potential, are critical quality attributes that influence their in vivo behavior, including biodistribution and cellular uptake.[4] These parameters are highly dependent on the lipid composition and the manufacturing process. The following table summarizes typical characterization data for liposomes composed of different PCs. It is important to note that these values can vary based on the specific formulation and preparation methods used.

Phospholipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Notes
DSPC ~104 - 169.7< 0.2 - 0.45~ -10DSPC liposomes are generally stable in size and PDI over time.[5] The particle size can be influenced by the preparation method, such as ethanol (B145695) injection followed by ultrasonication or extrusion.[6][7]
DOPC ~75 - 190< 0.1 - > 0.2~ -7 to -44DOPC liposomes may show some polydispersity and an increase in size over time, suggesting potential stability issues.[4][5] The zeta potential of DOPC liposomes is pH-dependent.[8]
POPC ~200Not specifiedNot specifiedPOPC liposomes have been used to encapsulate various compounds, with encapsulation efficiency being a key parameter.[9][10]

Encapsulation Efficiency:

Encapsulation efficiency (EE%) is a measure of the amount of drug successfully entrapped within the liposomes and is a critical parameter for evaluating the drug loading capacity.[11] The EE% is highly dependent on the physicochemical properties of the encapsulated drug (e.g., hydrophilicity vs. lipophilicity) and the liposome formulation and preparation method.[11][12] For instance, DOPC and POPC liposomes have shown high encapsulation efficiencies (around 80%) for certain molecules.[9]

Experimental Protocols

Accurate and reproducible characterization of liposomes requires standardized experimental protocols. Below are methodologies for key analytical techniques.[1][13][14]

1. Particle Size and Polydispersity Index (PDI) Determination by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The size and PDI are calculated from these fluctuations.

  • Protocol:

    • Prepare liposome samples by diluting them to an appropriate concentration with a suitable buffer (e.g., phosphate-buffered saline, PBS) to avoid multiple scattering effects.

    • Equilibrate the sample to the desired measurement temperature (e.g., 25°C).

    • Place the sample in a disposable cuvette and insert it into the DLS instrument.

    • Set the instrument parameters, including the laser wavelength, scattering angle, and measurement duration.

    • Perform multiple measurements (e.g., 3 runs of 10-15 measurements each) to ensure reproducibility.

    • Analyze the correlation function to obtain the z-average mean diameter (particle size) and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[7]

2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. It is determined by measuring the electrophoretic mobility of the liposomes in an electric field.

  • Protocol:

    • Dilute the liposome suspension in an appropriate medium, typically a low ionic strength buffer, to prevent electrode polarization.

    • Inject the sample into a specialized zeta potential cell.

    • Apply an electric field and measure the velocity of the particles using Laser Doppler Velocimetry.

    • The instrument's software calculates the electrophoretic mobility and converts it to the zeta potential using the Helmholtz-Smoluchowski equation.

    • A zeta potential with an absolute value greater than 30 mV generally indicates good stability.[15]

3. Encapsulation Efficiency (EE%) Determination

  • Principle: The EE% is calculated as the percentage of the drug that is encapsulated within the liposomes relative to the total amount of drug used in the formulation.

  • Protocol:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation. Common methods include:

      • Centrifugation or Ultracentrifugation: Pellet the liposomes, leaving the unencapsulated drug in the supernatant.[11]

      • Size Exclusion Chromatography (SEC): Pass the formulation through a column that separates the larger liposomes from the smaller, free drug molecules.[14]

      • Dialysis: Place the formulation in a dialysis bag with a specific molecular weight cutoff to allow the free drug to diffuse out.

    • Quantification of Drug:

      • Measure the concentration of the drug in the supernatant/eluate (unencapsulated drug).

      • Alternatively, disrupt the liposomes using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug and measure the total drug concentration.

    • Calculation:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • EE% = [Encapsulated Drug / Total Drug] x 100

Workflow for Validating Liposome Characterization Data

The following diagram illustrates a logical workflow for the validation of liposome characterization data, from initial formulation through data analysis and confirmation. This process ensures the reliability and reproducibility of the obtained results, which is essential for regulatory submissions and successful translation to clinical applications.[16][17]

Liposome_Validation_Workflow formulation Liposome Formulation (e.g., Thin Film Hydration) characterization Primary Characterization (DLS, Zeta Potential, EE%) formulation->characterization Prepare Sample data_analysis Initial Data Analysis (Size, PDI, Charge, Loading) characterization->data_analysis Generate Data criteria_check Meet Acceptance Criteria? data_analysis->criteria_check optimization Formulation Optimization (Adjust Lipid Ratio, Process Parameters) criteria_check->optimization No secondary_characterization Secondary Characterization (Cryo-TEM, Stability Studies) criteria_check->secondary_characterization Yes optimization->formulation Iterate validation Data Validation & Report secondary_characterization->validation Confirm Results

Caption: Workflow for the validation of liposome characterization data.

This comprehensive guide provides a framework for the systematic characterization and validation of liposomes prepared from 1,2-diacyl-sn-glycero-3-phosphocholines. By following standardized protocols and a logical validation workflow, researchers can ensure the quality and consistency of their liposomal formulations, paving the way for successful preclinical and clinical development.

References

A Comparative Analysis of the Fusogenic Properties of Phosphatidylcholines and Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fusogenic potential of lipids is paramount in fields ranging from cellular biology to the design of lipid-nanoparticle-based drug delivery systems. This guide provides a comprehensive comparison of the fusogenicity of 1,2-diacyl-sn-glycero-3-phosphocholines (PC) with other key lipid classes, supported by experimental data and detailed methodologies.

Membrane fusion is a fundamental biological process involving the merging of two lipid bilayers. The propensity of a lipid to promote this process is termed its fusogenicity. While 1,2-diacyl-sn-glycero-3-phosphocholines are primary components of cell membranes, they are generally considered to possess low fusogenicity, contributing to the stability of the bilayer. In contrast, other lipids, such as phosphatidylethanolamines and diacylglycerols, are known to actively promote fusion. This guide will delve into these differences, presenting a comparative analysis of their fusogenic capabilities.

Comparative Fusogenicity of Various Lipid Classes

The fusogenic potential of a lipid is intrinsically linked to its molecular shape and its ability to form non-lamellar structures, which are key intermediates in the fusion process. The following table summarizes the fusogenic properties of phosphatidylcholine in comparison to other common lipids.

Lipid ClassExampleMolecular ShapeTendency to Form Non-lamellar PhasesGeneral Fusogenicity
Phosphatidylcholine (PC) 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)CylindricalLow (prefers lamellar phases)Non-fusogenic / Low
Phosphatidylethanolamine (PE) 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)ConicalHigh (readily forms inverted hexagonal (HII) phases)High
Lysophosphatidylcholine (LPC) 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholineInverted ConeVery Low (stabilizes lamellar phases)Inhibitory
Diacylglycerol (DAG) 1,2-dioleoyl-sn-glycerol (DOG)ConicalHigh (induces negative membrane curvature)High
Cationic Lipids 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)Conical/CylindricalModerate (depends on structure and environment)High (especially with anionic membranes)

The Role of Molecular Shape in Membrane Fusion

The "molecular shape" concept provides a framework for understanding the fusogenic potential of lipids. This concept relates the cross-sectional area of the lipid headgroup to that of its acyl chains.

Fig. 1: Lipid molecular shapes and their influence on fusogenicity.

As depicted in Figure 1, lipids with a cylindrical shape, such as phosphatidylcholines, tend to pack into flat bilayers, which are relatively stable and non-fusogenic. In contrast, lipids with a conical shape, like phosphatidylethanolamines and diacylglycerols, induce negative curvature stress in the membrane. This stress can lower the energy barrier for the formation of fusion intermediates, such as the inverted hexagonal (HII) phase, thereby promoting membrane fusion. Conversely, lipids with an inverted cone shape, such as lysophosphatidylcholine, induce positive curvature and can inhibit the fusion process.[1][2][3][4]

Quantitative Comparison of Fusogenicity

While direct quantitative comparisons of the intrinsic fusogenicity of single-lipid systems are not abundant in the literature, the fusogenic potential is often evaluated in mixed lipid systems. The following table provides a summary of fusion efficiency observed in liposome (B1194612) fusion assays for different lipid compositions.

Lipid Composition of VesiclesAssay TypeFusion Efficiency (%)Reference
DOPC Lipid Mixing (FRET)~7%[5]
DOPE/DOTAP (1:1) Lipid Mixing (FRET)~87%[5]
DOPC/DOPE/Cholesterol (50:25:25) Lipid MixingHigh[6]
DOTAP Fusion with cellsLow[7]
diC16-amidine Fusion with cellsHigh[7]

These data highlight the significantly lower fusogenicity of vesicles composed primarily of DOPC compared to those containing well-established fusogenic lipids like DOPE and cationic lipids. The inclusion of cholesterol can also enhance fusion.[6]

Experimental Protocols for Assessing Fusogenicity

The fusogenicity of lipids is typically quantified using vesicle fusion assays that monitor either the mixing of membrane lipids or the mixing of the aqueous contents of the vesicles.

Lipid Mixing Assay (FRET-based)

This assay relies on the principle of Fluorescence Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into the membrane of one population of vesicles.

Principle:

  • Labeled Vesicles: One population of vesicles is labeled with a FRET pair of fluorescent lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor). At high concentrations in the membrane, FRET is efficient, and the donor fluorescence is quenched.

  • Unlabeled Vesicles: A second, unlabeled population of vesicles is prepared.

  • Fusion Event: When a labeled and an unlabeled vesicle fuse, the fluorescent probes are diluted in the membrane of the fused vesicle. This increases the distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency and a subsequent increase in the donor fluorescence intensity.

cluster_workflow Lipid Mixing Assay Workflow A Prepare Labeled Vesicles (with FRET pair) C Mix Vesicle Populations A->C B Prepare Unlabeled Vesicles B->C D Induce Fusion (e.g., change in pH, temperature, or addition of ions) C->D E Monitor Donor Fluorescence D->E F Fusion Occurs E->F If fusion G No Fusion E->G If no fusion H Increased Donor Fluorescence (FRET decreases) F->H I Baseline Fluorescence G->I

Fig. 2: Workflow for a FRET-based lipid mixing assay.

Materials:

  • Lipids of interest (e.g., DOPC, DOPE)

  • Fluorescently labeled lipids (e.g., NBD-PE, Rhodamine-PE)

  • Buffer solution (e.g., HEPES buffer)

  • Extruder and polycarbonate membranes

  • Fluorometer

Procedure:

  • Vesicle Preparation: Prepare two populations of large unilamellar vesicles (LUVs) by the thin-film hydration and extrusion method.

    • Labeled LUVs: Incorporate 1 mol% of both NBD-PE and Rhodamine-PE into the lipid mixture.

    • Unlabeled LUVs: Prepare with the same lipid composition but without the fluorescent probes.

  • Assay: In a fluorometer cuvette, mix the labeled and unlabeled LUVs at a ratio of 1:9.

  • Monitoring: Record the fluorescence intensity of the NBD donor (excitation ~465 nm, emission ~530 nm) over time.

  • Fusion Induction: If necessary, add a fusogenic agent or change conditions (e.g., add Ca²⁺ for vesicles containing anionic lipids) to induce fusion.

  • Data Analysis: The increase in fluorescence is normalized to the maximum fluorescence obtained after disrupting the vesicles with a detergent (e.g., Triton X-100), which represents 100% lipid mixing.

Content Mixing Assay

This assay measures the mixing of the aqueous contents of two vesicle populations upon fusion.

Principle: This assay often employs a quenching pair, such as terbium (Tb³⁺) encapsulated in one vesicle population and dipicolinic acid (DPA) in the other. When the vesicles fuse, Tb³⁺ and DPA form a highly fluorescent complex.

Materials:

  • Lipids of interest

  • Terbium chloride (TbCl₃)

  • Dipicolinic acid (DPA)

  • Buffer solution

  • Size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Vesicle Preparation: Prepare two populations of LUVs.

    • Tb³⁺-LUVs: Hydrate the lipid film with a solution containing TbCl₃ and a chelator like citrate.

    • DPA-LUVs: Hydrate the lipid film with a solution containing DPA.

  • Purification: Remove unencapsulated material from both vesicle populations using size-exclusion chromatography.

  • Assay: Mix the Tb³⁺-LUVs and DPA-LUVs in a fluorometer cuvette.

  • Monitoring: Excite the sample at ~276 nm and monitor the emission of the Tb³⁺-DPA complex at ~545 nm.

  • Data Analysis: The increase in fluorescence indicates content mixing. Maximum fluorescence is determined by lysing the vesicles with detergent.

Signaling Pathways and Membrane Fusion

In biological systems, membrane fusion is a tightly regulated process often mediated by proteins. However, the lipid composition of the fusing membranes plays a crucial role in facilitating the action of these proteins. For instance, the generation of diacylglycerol (DAG) by phospholipase C (PLC) is a key signaling event that promotes membrane fusion in various cellular processes, including exocytosis.

cluster_pathway DAG-Mediated Membrane Fusion Pathway Signal External Signal (e.g., Hormone, Neurotransmitter) Receptor G-protein Coupled Receptor (GPCR) Signal->Receptor G_Protein Gq Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG Diacylglycerol (DAG) Generation in membrane PLC->DAG PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP2->PLC Substrate Membrane_Curvature Increased Negative Membrane Curvature DAG->Membrane_Curvature Fusion Membrane Fusion Membrane_Curvature->Fusion

Fig. 3: A simplified signaling pathway showing how diacylglycerol (DAG) generation can lead to membrane fusion.

This pathway illustrates how a cellular signal can be transduced into a change in the lipid composition of a membrane, specifically the production of DAG.[3] The accumulation of DAG alters the physical properties of the membrane, making it more prone to fusion.

Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,2-Diacyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2-Diacyl-sn-glycero-3-phosphocholine, a common phospholipid in laboratory settings, is crucial for maintaining a safe research environment and ensuring regulatory compliance. While many forms of this compound are not classified as hazardous substances, it is imperative to handle all laboratory chemicals with care and to follow established disposal protocols to mitigate any potential risks.[1][2] This guide provides a comprehensive, step-by-step approach for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product in use. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)[3]

  • Laboratory coat

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the segregation of waste streams at the point of generation.[4][5] Never mix different types of chemical waste unless explicitly permitted by your institution's EHS guidelines.

Step 1: Waste Identification and Segregation

Due to the potential for varying levels of hazard depending on the specific acyl chains and any associated solvents, all waste containing this compound should be treated as hazardous chemical waste.[6]

  • Solid Waste: Collect unused or expired powder and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) in a designated, compatible, and clearly labeled hazardous waste container for solids.[4]

  • Liquid Waste: All aqueous or organic solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container.[4] Do not pour these solutions down the drain.[4]

  • Contaminated Labware:

    • Plasticware: Disposable items such as pipette tips and centrifuge tubes should be placed in a designated hazardous waste container for solid waste.[4]

    • Glassware: Contaminated glassware should be segregated as hazardous waste. It should not be rinsed into the laboratory sink.[4]

Step 2: Waste Container Labeling

Immediately label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and volume, the date, and the name of the principal investigator or laboratory contact.

Step 3: Storage of Waste

Store all waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers are kept tightly closed except when adding waste and are stored in secondary containment to prevent spills.

Step 4: Arranging for Final Disposal

Once a waste container is full or is no longer in use, contact your institution's EHS department to arrange for pickup and final disposal.[6] Disposal must be conducted in accordance with all local, state, and federal regulations.[3][7]

Data on Waste Segregation and Disposal

The following table summarizes the appropriate disposal methods for various types of waste generated during experiments involving this compound.

Waste TypeDescriptionRecommended Disposal ContainerKey Disposal Action
Unused/Expired Solid Pure, solid this compound.Labeled Hazardous Chemical Waste Container (Solid)Dispose of as hazardous waste; do not mix with other waste streams.[4]
Contaminated Labware (Plastic) Pipette tips, centrifuge tubes, etc.Labeled Hazardous Chemical Waste Container (Solid)Dispose of as hazardous waste in a designated sharps or solid waste container.[4]
Contaminated Labware (Glass) Beakers, flasks, etc.Labeled Hazardous Chemical Waste Container (Glass Waste)Segregate as hazardous waste; do not rinse in the laboratory sink.[4]
Contaminated PPE Gloves, disposable lab coats, etc.Labeled Hazardous Chemical Waste Container (Solid)All PPE in contact with the compound must be disposed of as hazardous waste.[4]
Liquid Waste Solutions Aqueous or organic solutions.Labeled Hazardous Chemical Waste Container (Liquid)Collect in a compatible, sealed container; do not dispose of down the drain.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory use of this compound.

cluster_0 Waste Generation Point cluster_1 Waste Identification & Segregation cluster_2 Collection & Disposal A Waste Generated from This compound Use B Solid Waste? (Unused chemical, contaminated PPE, plasticware) A->B C Liquid Waste? (Aqueous or organic solutions) A->C D Contaminated Glassware? A->D E Collect in Labeled Solid Hazardous Waste Container B->E Yes F Collect in Labeled Liquid Hazardous Waste Container C->F Yes G Collect in Labeled Glass Hazardous Waste Container D->G Yes H Contact EHS for Pickup and Final Disposal E->H F->H G->H

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 1,2-Diacyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-Diacyl-sn-glycero-3-phosphocholine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for all variants of this compound may be limited, it is prudent to handle these compounds with care. Some related compounds are known to cause skin and eye irritation. Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a splash hazard.[1][2]Protects against splashes, and aerosols.ANSI Z87.1[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[1][2][3]Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3][4]Protects against inhalation of dust or aerosols.NIOSH approved

Safe Handling and Operational Protocol

A meticulous, step-by-step approach is essential to minimize exposure risks and prevent contamination.

1. Preparation and Use:

  • All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Before commencing work, ensure all required PPE is correctly worn.

  • If working with a powdered form, carefully weigh the necessary amount, avoiding dust creation.[3][4]

  • These lipids should not be left in a dry state for extended periods. They should be promptly dissolved in an inert, non-alcoholic solvent like chloroform.

  • To prevent contamination, use only clean glassware and Teflon-lined stoppers.[6]

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • For long-term storage, a temperature of -20°C is recommended.[5]

  • Avoid storing in plastic containers when dissolved in organic solvents to prevent leaching of impurities.[6]

3. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[4][7] Avoid generating dust.[3][4]

  • For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and adhere to regulations.

  • Unused Chemical: Collect in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal service.[1]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated.[8] These items must be collected in a designated, sealed hazardous waste container.[7]

  • Waste Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and associated hazard warnings.

Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don PPE prep_area Prepare Well-Ventilated Area/Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate spill_evacuate Evacuate Area handle_experiment->spill_evacuate cleanup_dispose_waste Dispose of Contaminated Materials cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean Spill Area spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose spill_dispose->cleanup_dispose_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Diacyl-sn-glycero-3-phosphocholine
Reactant of Route 2
1,2-Diacyl-sn-glycero-3-phosphocholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.